Mutalomycin
Description
Properties
Molecular Formula |
C41H70O12 |
|---|---|
Molecular Weight |
755.0 g/mol |
IUPAC Name |
(2S)-2-[(2R,3R,5R,6S)-2-hydroxy-6-[(1S)-1-[(2S)-7-hydroxy-2-[(5S)-5-[(2R,3S,5R)-5-[(2S,3S,5R,6S)-6-hydroxy-3,5,6-trimethyloxan-2-yl]-3-methyloxolan-2-yl]-5-methyloxolan-2-yl]-2,8-dimethyl-1,10-dioxaspiro[4.5]decan-9-yl]ethyl]-4-methoxy-3,5-dimethyloxan-2-yl]propanoic acid |
InChI |
InChI=1S/C41H70O12/c1-20-17-22(3)39(11,45)50-31(20)29-18-21(2)35(48-29)38(10)14-13-30(49-38)37(9)15-16-40(53-37)19-28(42)23(4)32(51-40)24(5)33-25(6)34(47-12)26(7)41(46,52-33)27(8)36(43)44/h20-35,42,45-46H,13-19H2,1-12H3,(H,43,44)/t20-,21-,22+,23?,24+,25-,26+,27+,28?,29+,30?,31-,32?,33+,34?,35+,37-,38-,39-,40?,41+/m0/s1 |
InChI Key |
WWEDNBWYGGJQOV-UZDVLDOKSA-N |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Discovery and Core Characteristics of Mitomycin C from Streptomyces caespitosus
A Note on Nomenclature: This document focuses on Mitomycin C, a well-documented antitumor antibiotic produced by Streptomyces caespitosus. Initial inquiries regarding "Mutalomycin" did not yield specific findings; the preponderance of scientific literature indicates that Mitomycin C is the correct and intended subject of interest from this microbial source.
Introduction
Mitomycin C is a potent antitumor antibiotic and bioreductive alkylating agent belonging to the mitomycin family of natural products.[1][2] First discovered in the 1950s by Japanese scientists Dr. Toju Hata and Dr. Shigetoshi Wakagi, it was isolated from the fermentation broth of the soil bacterium Streptomyces caespitosus.[1][3] Initially investigated for its antibiotic properties, its significant antineoplastic activity quickly became the focus of extensive research and clinical development.[1][2] Mitomycin C is now a clinically important chemotherapeutic agent used in the treatment of various solid tumors, including gastric, pancreatic, and bladder cancers.[4] Its mechanism of action involves the cross-linking of DNA, which inhibits DNA synthesis and leads to cell death.[1][5] This technical guide provides a comprehensive overview of the discovery, biosynthesis, isolation, characterization, and biological activity of Mitomycin C for researchers, scientists, and drug development professionals.
Discovery and Historical Context
The quest for novel antibiotics from microbial sources in the post-penicillin era led to the investigation of a wide array of soil microorganisms.[3] In 1956, during a screening program for new antibiotics at Kyowa Hakko Kogyo company in Japan, Hata and his colleagues isolated a purple-colored crystalline substance from the culture of Streptomyces caespitosus.[3] This substance, initially identified for its antimicrobial activity, was found to be a mixture of related compounds, which were named mitomycins.[3] Further investigation revealed that one of these compounds, Mitomycin C, possessed superior antitumor activity.[3] This discovery marked a significant milestone in the field of cancer chemotherapy, introducing a new class of drugs with a unique mechanism of action.
Biosynthesis of Mitomycin C
The biosynthesis of the complex mitosane core of Mitomycin C in Streptomyces caespitosus is a multifaceted process involving several key precursors and enzymatic steps. The core structure is derived from the condensation of two primary building blocks: 3-amino-5-hydroxybenzoic acid (AHBA) and D-glucosamine. The carbamoyl (B1232498) group at the C10 position is derived from carbamoyl phosphate. The biosynthesis can be broadly categorized into the formation of precursors, assembly of the mitosane skeleton, and subsequent tailoring reactions.
A simplified diagram of the Mitomycin C biosynthetic pathway is presented below:
Caption: Simplified biosynthetic pathway of Mitomycin C.
Fermentation and Isolation
The production of Mitomycin C is achieved through submerged fermentation of Streptomyces caespitosus. The yield of Mitomycin C can be significantly influenced by the composition of the fermentation medium.
A typical fermentation process for Mitomycin C production involves the following steps:
-
Inoculum Preparation: A seed culture of Streptomyces caespitosus is prepared by inoculating a suitable liquid medium and incubating with shaking for 2-3 days at 28°C.
-
Production Fermentation: The seed culture is then transferred to a larger production fermenter containing a sterilized fermentation medium. The fermentation is carried out at 28-30°C with aeration and agitation for 3-5 days.
-
Medium Composition: The fermentation medium typically contains a carbon source (e.g., glucose, fructose, or molasses), a nitrogen source (e.g., soybean meal, yeast extract, or ammonium (B1175870) sulfate), and various mineral salts. Studies have shown that the addition of molasses (1.0%) and corn steep liquor (0.9%) can enhance the production of mitomycins.
Following fermentation, Mitomycin C is isolated and purified from the culture broth through a series of extraction and chromatographic steps:
-
Broth Separation: The fermentation broth is centrifuged to separate the mycelial biomass from the supernatant containing the dissolved Mitomycin C.
-
Solvent Extraction: The supernatant is adjusted to a neutral or slightly alkaline pH (6.0-8.0) and extracted with an organic solvent such as ethyl acetate.[6]
-
Concentration: The organic extract is concentrated under reduced pressure to yield a crude extract.
-
Chromatographic Purification: The crude extract is subjected to chromatographic techniques for purification. Historically, paper chromatography and thin-layer chromatography (TLC) have been used.[6] For larger scale and higher purity, column chromatography using adsorbents like alumina (B75360) or silica (B1680970) gel is employed.[7]
-
TLC System: A suitable solvent system for the separation of mitomycins on silica gel plates is acetone-ligroin-n-octanol (5:5:2 by vol.).[6]
-
-
Crystallization: The purified Mitomycin C fractions are concentrated, and the compound is crystallized to obtain a highly pure product.
The overall workflow for the fermentation and isolation of Mitomycin C is depicted below:
Caption: Workflow for Mitomycin C fermentation and isolation.
Structure Elucidation and Physicochemical Properties
The chemical structure of Mitomycin C was a significant challenge to elucidate due to its complex, highly functionalized tetracyclic framework. Modern spectroscopic and crystallographic techniques have been instrumental in confirming its structure and stereochemistry.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are crucial for the structural confirmation of Mitomycin C.
| ¹³C NMR Chemical Shifts (in pyridine-d₅) | ¹H NMR Chemical Shifts (in pyridine-d₅) |
| Carbon | δ (ppm) |
| C-1 | 49.5 |
| C-2 | 40.0 |
| C-3 | 34.5 |
| C-5 | 150.1 |
| C-6 | 110.2 |
| C-7 | 104.3 |
| C-8 | 178.3 |
| C-8a | 108.9 |
| C-9 | 46.9 |
| C-9a | 50.3 |
| C-10 | 63.8 |
| C-11 | 176.0 |
| C-12 (CH₃) | 8.5 |
| C-13 (OCH₃) | 59.9 |
| C-14 (C=O) | 159.0 |
Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) is commonly used for the analysis of Mitomycin C. In positive ion mode, it typically forms a protonated molecule [M+H]⁺ at m/z 335.2.[8] Tandem mass spectrometry (MS/MS) reveals characteristic fragmentation patterns useful for structural confirmation. A major fragment ion is observed at m/z 242.3, corresponding to the loss of the carbamoyl group and other rearrangements.[8]
| Parameter | Value |
| Molecular Formula | C₁₅H₁₈N₄O₅ |
| Molecular Weight | 334.33 g/mol |
| Appearance | Blue-violet crystals |
| [M+H]⁺ (ESI-MS) | 335.2 m/z |
| Major MS/MS Fragment | 242.3 m/z |
Mechanism of Action and Biological Activity
Mitomycin C functions as a prodrug that requires reductive activation to exert its cytotoxic effects.[5] In the low-oxygen environment of solid tumors, cellular reductases convert the quinone moiety of Mitomycin C into a hydroquinone. This initiates a cascade of reactions, leading to the formation of a reactive electrophile that can alkylate and cross-link DNA strands, primarily at guanine (B1146940) residues in CpG sequences.[4] This DNA damage inhibits replication and transcription, ultimately leading to apoptosis.
The biological activity of Mitomycin C has been evaluated against a wide range of bacterial strains and cancer cell lines.
Mitomycin C exhibits activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) against some representative strains are listed below.
| Bacterial Strain | MIC (µg/mL) |
| Pseudomonas aeruginosa PAO1 | 2 |
| Escherichia coli ATCC 25922 | 0.5 |
| Acinetobacter baumannii ATCC 17978 | 16 |
The cytotoxic effect of Mitomycin C against various cancer cell lines is typically quantified by the half-maximal inhibitory concentration (IC50).
| Cancer Cell Line | Tissue of Origin | IC50 (µM) |
| HCT116 | Colon | 0.13 |
| MCF7 | Breast | 0.024 |
| A549 | Lung | 0.47 |
| PANC-1 | Pancreas | 0.21 |
The mechanism of action involving reductive activation and DNA cross-linking is illustrated below:
Caption: Mechanism of action of Mitomycin C.
Conclusion
The discovery of Mitomycin C from Streptomyces caespitosus represents a landmark achievement in natural product drug discovery. Its unique chemical structure and potent biological activity as a DNA cross-linking agent have established it as a valuable tool in cancer therapy. This technical guide has provided a detailed overview of the core aspects of Mitomycin C, from its historical discovery and biosynthesis to its isolation, characterization, and mechanism of action. The presented data and protocols offer a valuable resource for researchers and professionals in the fields of microbiology, medicinal chemistry, and oncology, facilitating a deeper understanding and further exploration of this important therapeutic agent.
References
- 1. Mitomycin C | the whiteson lab @ UCI [kwhiteson.bio.uci.edu]
- 2. researchgate.net [researchgate.net]
- 3. auajournals.org [auajournals.org]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Mitomycins syntheses: a recent update - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 8. Determination of mitomycin C in rat plasma by liquid chromatography-tandem mass spectrometry and its application for determining pharmacokinetics in rat - PMC [pmc.ncbi.nlm.nih.gov]
Apoptosis: A Technical Guide for Researchers and Drug Development Professionals
Introduction to Apoptosis
Apoptosis is a highly regulated and conserved process of programmed cell death that is fundamental for the normal development and homeostasis of multicellular organisms.[1] It is characterized by a series of distinct morphological and biochemical events, including cell shrinkage, membrane blebbing, chromatin condensation, and DNA fragmentation, ultimately leading to the formation of apoptotic bodies that are cleared by phagocytic cells.[1] Unlike necrosis, which is a form of cell death resulting from acute injury, apoptosis is an energy-dependent process that avoids the release of cellular contents and subsequent inflammation.[2] The deregulation of apoptosis is a hallmark of many diseases; insufficient apoptosis can contribute to the development of cancer and autoimmune disorders, while excessive apoptosis is implicated in neurodegenerative diseases, ischemic damage, and AIDS.[3] Consequently, the modulation of apoptotic pathways represents a critical therapeutic strategy in drug discovery and development.[4][5][6]
Core Signaling Pathways
Apoptosis is primarily initiated through two major signaling cascades: the extrinsic (or death receptor-mediated) pathway and the intrinsic (or mitochondrial) pathway.[2][3][7] Both pathways converge on the activation of a family of cysteine proteases called caspases, which are the central executioners of the apoptotic process.[2][7]
The Extrinsic Pathway
The extrinsic pathway is initiated by the binding of extracellular death ligands, such as Fas ligand (FasL) or Tumor Necrosis Factor-alpha (TNF-α), to their corresponding death receptors on the cell surface.[1][7] This ligand-receptor interaction triggers the recruitment of adaptor proteins, such as FADD (Fas-Associated Death Domain), which in turn recruit procaspase-8. The proximity of multiple procaspase-8 molecules leads to their auto-activation through proteolytic cleavage. Activated caspase-8 can then directly activate executioner caspases, such as caspase-3, or it can cleave the Bcl-2 family protein Bid to its truncated form, tBid, which then activates the intrinsic pathway.[7]
Caption: The extrinsic apoptosis pathway is initiated by death receptor activation.
The Intrinsic Pathway
The intrinsic, or mitochondrial, pathway is triggered by a variety of intracellular stresses, including DNA damage, oxidative stress, and growth factor withdrawal.[2][7] These stress signals lead to the activation of pro-apoptotic proteins from the Bcl-2 family, such as Bax and Bak. Activated Bax and Bak oligomerize in the outer mitochondrial membrane, leading to mitochondrial outer membrane permeabilization (MOMP) and the release of cytochrome c into the cytosol.[2] In the cytosol, cytochrome c binds to Apaf-1 (Apoptotic protease-activating factor 1), which, in the presence of dATP, forms a complex known as the apoptosome.[7] The apoptosome then recruits and activates procaspase-9, the initiator caspase of the intrinsic pathway. Activated caspase-9 proceeds to cleave and activate executioner caspases, such as caspase-3 and -7, culminating in apoptosis.[2][7]
Caption: The intrinsic apoptosis pathway is initiated by intracellular stress signals.
Quantitative Data in Apoptosis
The study of apoptosis often involves the quantification of various cellular events and protein activities. The following tables summarize key quantitative parameters related to caspase activity and mitochondrial changes during apoptosis.
Table 1: Caspase Activation Dynamics
| Cell Line | Inducing Agent | Initiator Caspase (Time to Activation) | Executioner Caspase (Time to Activation) | Reference |
| HeLa | TRAIL | Caspase-8 (1-2 hours) | Caspase-3 (2-4 hours) | [8][9] |
| Jurkat | Anti-Fas mAb | Caspase-8 (30-60 minutes) | Caspase-3 (1-2 hours) | |
| HL-60 | Camptothecin | Caspase-9 (2-4 hours) | Caspase-3 (4-6 hours) | [4] |
Table 2: Mitochondrial Outer Membrane Permeabilization (MOMP)
| Cell Line | Inducing Agent | % of Cells with MOMP (Time) | Method of Detection | Reference |
| HeLa | TRAIL | >90% (4.5 hours) | Cytochrome c release | [8] |
| HepG2 | Piroxicam | Not observed | MPT formation assay | [4] |
| HL-60 | SH-03 | Significant increase | Mitochondrial potential dye | [4] |
Experimental Protocols
A variety of experimental techniques are employed to detect and quantify apoptosis. Below are detailed protocols for two commonly used methods.
1. Annexin V Staining for Flow Cytometry
This assay identifies one of the earliest events in apoptosis: the translocation of phosphatidylserine (B164497) (PS) from the inner to the outer leaflet of the plasma membrane.[10][11]
-
Materials:
-
Annexin V conjugate (e.g., FITC, PE)
-
Propidium Iodide (PI) or other viability dye
-
10X Binding Buffer
-
Phosphate-Buffered Saline (PBS)
-
Deionized water
-
Flow cytometer
-
-
Protocol:
-
Collect both adherent and suspension cells (approximately 5 x 10^5 to 1 x 10^6 cells per sample).[10]
-
Wash the cells once with cold 1X PBS and pellet by centrifugation.[10]
-
Prepare 1X Binding Buffer by diluting the 10X stock with deionized water.[10]
-
Prepare the Annexin V incubation reagent. For each sample, combine:
-
10 µl 10X Binding Buffer
-
10 µl Propidium Iodide
-
1 µl Annexin V-FITC
-
79 µl dH2O Keep this solution on ice and protected from light.[10]
-
-
Resuspend the washed cell pellet in 100 µl of the Annexin V incubation reagent.[10]
-
Incubate the cells for 15 minutes at room temperature in the dark.[10]
-
Add 400 µl of 1X Binding Buffer to each sample.[10]
-
Analyze the samples by flow cytometry within one hour.[10] Healthy cells will be negative for both Annexin V and PI, early apoptotic cells will be Annexin V positive and PI negative, and late apoptotic or necrotic cells will be positive for both.[12]
-
2. Experimental Workflow for Apoptosis Induction
This workflow outlines the general steps for inducing and assessing apoptosis in a cell culture model.
Caption: A general experimental workflow for studying induced apoptosis.
Conclusion
A thorough understanding of the molecular mechanisms of apoptosis is indispensable for the development of novel therapeutics targeting a wide range of human diseases. The ability to selectively induce or inhibit apoptosis in specific cell populations holds immense promise for the treatment of cancer, autoimmune conditions, and neurodegenerative disorders. The experimental protocols and quantitative analyses described herein provide a framework for researchers to investigate the intricate signaling networks that govern programmed cell death and to identify and validate new drug candidates that modulate these pathways.
References
- 1. youtube.com [youtube.com]
- 2. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 3. Overview of cell death signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. intelligencia.ai [intelligencia.ai]
- 6. Frontiers | Drug discovery and development: introduction to the general public and patient groups [frontiersin.org]
- 7. Intrinsic and Extrinsic Pathways of Apoptosis | Thermo Fisher Scientific - IN [thermofisher.com]
- 8. Quantitative analysis of pathways controlling extrinsic apoptosis in single cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Quantitative analysis of pathways controlling extrinsic apoptosis in single cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Apoptosis Protocols | USF Health [health.usf.edu]
- 11. Experimental protocol to study cell viability and apoptosis | Proteintech Group [ptglab.com]
- 12. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method [bio-protocol.org]
Mitomycin C: A Technical Guide to its Structure Elucidation and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mitomycin C is a potent antitumor antibiotic first isolated from Streptomyces caespitosus in 1956.[1] Its complex and highly functionalized structure posed a significant challenge to chemists for decades, leading to a rich history of structure elucidation and total synthesis efforts. This technical guide provides an in-depth overview of the journey to unravel the chemical architecture of mitomycin C and the key strategies developed for its synthesis. Mitomycin C's biological activity stems from its ability to act as a DNA crosslinking agent upon reductive activation, making it a valuable tool in chemotherapy.[1][2]
Structure Elucidation: From Proposal to Confirmation
The initial structural determination of mitomycin C was a complex undertaking due to its dense array of reactive functional groups, including an aziridine, a quinone, and a carbamate. Early chemical degradation and spectroscopic studies provided initial insights, but the definitive absolute configuration was ultimately established through X-ray crystallography.[3]
In a 2020 study, the absolute configuration of mitomycin C was definitively confirmed using X-ray single crystal diffraction (CuKα), resolving previous ambiguities.[4][5] This analysis also identified a new crystalline dihydrate form.[4][5] The structure was further detailed and confirmed by 1D and 2D NMR spectra.[4][5]
Key Structural Features:
-
Tetracyclic Pyrrolo[1,2-a]indole Core: Forms the fundamental skeleton of the molecule.
-
Aziridine Ring: A highly strained three-membered ring crucial for its DNA alkylating activity.[6]
-
Quinone Moiety: Can be reduced in vivo to an active hydroquinone.
-
Carbamate Side Chain: Located at the C10 position.
-
Four Contiguous Stereocenters: Adding to the synthetic challenge.[6]
The logical workflow for the structure elucidation of Mitomycin C is outlined in the diagram below.
Caption: Logical workflow for the structure elucidation of Mitomycin C.
Spectroscopic Data
The following table summarizes key ¹H and ¹³C NMR chemical shifts for Mitomycin C in DMSO-d₆, as reported in the literature.[4]
| Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| 1 | 4.25 (d, J=12.0 Hz) | 48.2 |
| 2 | 3.25 (d, J=12.0 Hz) | 48.2 |
| 3 | 4.65 (s) | 105.7 |
| 5 | - | 178.9 |
| 6 | - | 181.5 |
| 7 | - | 157.2 |
| 8 | 1.85 (s) | 12.3 |
| 9 | - | 150.1 |
| 9a | - | 109.8 |
| 10 | 4.05 (dd, J=12.0, 4.0 Hz), 3.55 (dd, J=12.0, 4.0 Hz) | 65.1 |
| OCH₃ | 3.95 (s) | 60.5 |
| NH₂ | 6.85 (s) | - |
| NH | 7.25 (t, J=4.0 Hz) | - |
History of Total Synthesis
The total synthesis of mitomycin C has been a formidable challenge that has attracted the attention of numerous synthetic chemists. Its dense and sensitive functionalities require a carefully orchestrated synthetic sequence. To date, only a few successful total syntheses have been reported.
The Kishi Synthesis (1979)
The first total synthesis of a mitomycin was achieved by Kishi and his group. A key feature of their strategy was the late-stage introduction of the sensitive aminal moiety. The synthesis proceeded through an eight-membered ring intermediate formed via an intramolecular Michael addition.[6]
The Fukuyama Synthesis (1987)
Fukuyama and Yang developed a notable synthesis of (±)-mitomycin C via an isomitomycin A intermediate. Their approach commenced with commercially available 2,6-dimethoxytoluene (B1360059) and achieved an overall yield of 10%.[7]
A generalized retrosynthetic analysis of mitomycin C is presented below, highlighting key disconnections.
Caption: Generalized retrosynthetic analysis of Mitomycin C.
Experimental Protocols
While detailed, step-by-step experimental protocols from the original publications are extensive, the following summarizes the key methodologies employed in the synthesis and characterization of mitomycin C and its analogs.
General Synthetic Methodology for Analogs
A common method for preparing mitomycin C analogs involves the treatment of mitomycin A or N-methylmitomycin A with various amines. This allows for the introduction of diverse substituents at the C7 position of the mitosane ring.[8]
Representative Procedure:
-
Dissolve mitomycin A in a suitable solvent (e.g., methanol).
-
Add an excess of the desired primary or secondary amine.
-
Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).
-
Remove the solvent under reduced pressure.
-
Purify the resulting analog by column chromatography.
X-ray Crystallography for Structure Determination
The definitive method for elucidating the absolute stereochemistry of mitomycin C is single-crystal X-ray diffraction.
General Protocol:
-
Grow single crystals of mitomycin C suitable for X-ray analysis. A reported method involves the slow evaporation of a solution of mitomycin C in a mixture of solvents.
-
Mount a selected crystal on a goniometer.
-
Collect diffraction data using a diffractometer, typically with CuKα radiation.
-
Process the collected data to determine the unit cell dimensions and space group.
-
Solve the crystal structure using direct methods or Patterson methods.
-
Refine the structure using full-matrix least-squares on F².
Conclusion
The journey of mitomycin C from its discovery to its successful synthesis is a testament to the advancements in analytical and synthetic chemistry. The elucidation of its intricate structure and the development of synthetic routes have not only provided access to this important therapeutic agent but have also spurred the development of new synthetic methodologies. The continued exploration of mitomycin C analogs holds promise for the discovery of new anticancer agents with improved efficacy and reduced toxicity.[8]
References
- 1. Mitomycin C - Wikipedia [en.wikipedia.org]
- 2. Cytotoxicity,crosslinking and biological activity of three mitomycins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Mitomycinoid Alkaloids: Mechanism of Action, Biosynthesis, Total Syntheses and Synthetic Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Crystal Structure Studies of Mitomycin C Dihydrate [scirp.org]
- 5. scirp.org [scirp.org]
- 6. Mitomycins syntheses: a recent update - PMC [pmc.ncbi.nlm.nih.gov]
- 7. www1.udel.edu [www1.udel.edu]
- 8. Development of new mitomycin C and porfiromycin analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
Bioreductive Activation of Mitomycin C for Antitumor Activity: A Technical Guide
Authored for: Researchers, Scientists, and Drug Development Professionals
December 2025
Abstract
Mitomycin C (MMC) is a potent antitumor antibiotic that has been a component of various chemotherapy regimens for decades.[1] Its efficacy is rooted in its role as a bioreductive prodrug, requiring enzymatic activation within the cellular environment to become a powerful DNA alkylating and cross-linking agent.[2][3] This activation is significantly more efficient under hypoxic conditions, a common feature of solid tumors, providing a degree of tumor selectivity. This technical guide provides an in-depth exploration of the core mechanisms of MMC's bioreductive activation, the key enzymatic players, the resulting cytotoxic DNA lesions, and the experimental protocols used to investigate these processes.
The Core Mechanism: Bioreductive Activation
Mitomycin C in its native state is a stable quinone and is relatively non-toxic. Its transformation into a cytotoxic agent is a multi-step reductive process. The activation cascade is initiated by the enzymatic reduction of the quinone moiety.[4] This can proceed via a one-electron or a two-electron reduction pathway, catalyzed by various intracellular reductases.
-
One-Electron Reduction: Primarily mediated by enzymes like NADPH:cytochrome P450 reductase (POR), this pathway generates a semiquinone radical intermediate. Under aerobic conditions, this radical can be re-oxidized back to the parent compound in a futile cycle that produces reactive oxygen species (ROS), contributing to oxidative stress. Under hypoxic conditions, however, the semiquinone can undergo further transformations.
-
Two-Electron Reduction: This pathway, notably catalyzed by NAD(P)H:quinone oxidoreductase 1 (NQO1, also known as DT-diaphorase), directly reduces the quinone to a hydroquinone (B1673460).[1] This hydroquinone is the pivotal intermediate in the activation sequence.
Following the formation of the hydroquinone, a spontaneous cascade of chemical rearrangements occurs. This involves the elimination of the methoxy (B1213986) group at the C9a position, leading to the formation of a reactive, electrophilic aziridinomitosene, also referred to as a leucoaziridinomitosene.[4] This activated intermediate possesses two electrophilic centers at the C1 and C10 positions, rendering it a potent bifunctional alkylating agent capable of reacting with nucleophilic sites on DNA.[5]
References
- 1. NAD(P)H:Quinone Oxidoreductase 1 (NQO1) in the Sensitivity and Resistance to Antitumor Quinones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. NRF2-Dependent Bioactivation of Mitomycin C as a Novel Strategy To Target KEAP1-NRF2 Pathway Activation in Human Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchwithnj.com [researchwithnj.com]
- 4. Cytotoxicity,crosslinking and biological activity of three mitomycins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. elischolar.library.yale.edu [elischolar.library.yale.edu]
Mutalomycin (Mitomycin C): A Technical Whitepaper on its Impact on DNA Replication and Transcription
For Researchers, Scientists, and Drug Development Professionals
Abstract
Mutalomycin, commercially known as Mitomycin C, is a potent antitumor antibiotic with a well-documented mechanism of action centered on the disruption of DNA replication and transcription. This technical guide provides an in-depth analysis of its molecular interactions, cellular consequences, and the experimental methodologies used to elucidate its effects. Quantitative data from key studies are summarized, and signaling pathways are visualized to offer a comprehensive resource for researchers in oncology and drug development.
Core Mechanism of Action: DNA Alkylation and Cross-linking
This compound functions as a bioreductive alkylating agent. In its native state, it is largely inert. However, upon entering the cellular environment, particularly the hypoxic conditions often found in solid tumors, it undergoes enzymatic reduction to become a highly reactive electrophile. This activation is a critical step in its cytotoxic activity.
The activated form of this compound covalently binds to DNA, primarily at guanine-cytosine (GC)-rich sequences. This binding can result in two types of DNA lesions:
-
Monoadducts: A single covalent bond between this compound and a guanine (B1146940) base.
-
Interstrand Cross-links (ICLs): Covalent bonds between guanine bases on complementary DNA strands. These are considered the most cytotoxic lesions induced by this compound.
These DNA adducts, particularly the ICLs, physically obstruct the separation of the DNA double helix, a process essential for both DNA replication and transcription. This steric hindrance directly inhibits the progression of DNA and RNA polymerases along the DNA template, leading to a halt in these fundamental cellular processes.[1]
Effects on DNA Replication
This compound profoundly impacts DNA replication, primarily through the formation of ICLs that block the progression of the replication fork. This leads to:
-
Inhibition of DNA Synthesis: The inability of DNA polymerase to move past the cross-linked sites results in a cessation of DNA synthesis.[1][2] This effect is particularly detrimental to rapidly dividing cancer cells, which are highly dependent on continuous DNA replication for proliferation.
-
Induction of DNA Damage Response (DDR): The stalled replication forks are recognized by the cell's DNA damage surveillance machinery, triggering a complex signaling cascade known as the DNA Damage Response. This can lead to cell cycle arrest, attempts at DNA repair, or, if the damage is too extensive, the initiation of programmed cell death (apoptosis).
-
Single-Strand Breaks: During the redox cycling of this compound, reactive oxygen species (ROS) can be generated. These ROS can cause oxidative damage to the DNA backbone, leading to single-strand breaks, further contributing to the overall DNA damage load.[1]
Quantitative Data on DNA Replication Inhibition
| Cell Line | Concentration of Mitomycin C | Effect on DNA Synthesis | Reference |
| Fanconi anaemia (FA) fibroblasts | 12 ng/ml | Greatly inhibited after 24 and 48 hours | [2] |
| Normal fibroblasts | 12 ng/ml | Little to no effect | [2] |
| Chang's cultured human conjunctival cells | 0.001% | Inhibition of the DNA synthetic phase | [3] |
| Human non-small cell lung carcinoma A549 cells | 0.1 or 0.5 µg/ml | Arrest in S phase of the cell cycle | [4] |
| Human non-small cell lung carcinoma A549 cells | 0.01 or 0.02 µg/ml | Evidence of DNA replication stress (expression of γH2AX, p21) | [4] |
Impact on Transcription
The formation of this compound-DNA adducts also significantly impedes the process of transcription:
-
Transcription Blockage: RNA polymerase is physically blocked by the ICLs, preventing the synthesis of messenger RNA (mRNA), ribosomal RNA (rRNA), and transfer RNA (tRNA). An in vitro transcription assay demonstrated that reduced Mitomycin C blocks transcription by E. coli RNA polymerase at specific DNA sites.[5]
-
Inhibition of Ribosomal RNA (rRNA) Synthesis: Studies have shown that Mitomycin C can rapidly decrease the transcript levels of 18S ribosomal RNA in a concentration-dependent manner, particularly under hypoxic conditions.[6] This inhibition of rRNA synthesis disrupts ribosome biogenesis, leading to a global shutdown of protein synthesis and ultimately contributing to cell death.[6]
Quantitative Data on Transcription Inhibition
| Parameter | Condition | Fold Decrease in 18S rRNA | Time | Reference |
| Transcript levels of 18S rRNA | Hypoxic | 1.5-fold | 30 min | [6] |
Signaling Pathways and Cellular Fate
The cellular response to this compound-induced DNA damage is complex and involves the activation of multiple signaling pathways that ultimately determine the cell's fate.
DNA Damage Response and Apoptosis Pathway
The DNA damage inflicted by this compound activates various signaling pathways that can lead to apoptosis. A key player in this process is the tumor suppressor protein p53, which, when activated, can initiate a cascade of events leading to programmed cell death.[1]
Caption: this compound-induced DNA damage activates the DNA Damage Response, leading to p53 activation and apoptosis.
Experimental Workflow for Assessing DNA Damage
A common workflow to assess this compound-induced DNA damage involves treating cells, isolating DNA, and quantifying the level of damage.
Caption: A typical experimental workflow for studying the effects of this compound on DNA damage.
Experimental Protocols
Cell Viability Assay (MTT Assay)
-
Principle: Measures the metabolic activity of cells as an indicator of cell viability.
-
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat cells with varying concentrations of this compound for a specified period (e.g., 24, 48, 72 hours).
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.
-
Solubilize the resulting formazan (B1609692) crystals with a solubilization solution (e.g., DMSO).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
-
DNA Synthesis Assay (Thymidine Incorporation)
-
Principle: Measures the incorporation of a radiolabeled nucleoside ([³H]-thymidine) into newly synthesized DNA.
-
Procedure:
-
Culture cells in the presence of this compound for the desired duration.
-
Pulse-label the cells with [³H]-thymidine for a short period (e.g., 1-2 hours).
-
Wash the cells to remove unincorporated [³H]-thymidine.
-
Lyse the cells and precipitate the DNA.
-
Collect the DNA on a filter and measure the radioactivity using a scintillation counter.
-
The amount of incorporated radioactivity is proportional to the rate of DNA synthesis.
-
In Vitro Transcription Assay
-
Principle: Measures the synthesis of RNA from a DNA template in a cell-free system.
-
Procedure:
-
Prepare a reaction mixture containing a DNA template, RNA polymerase, ribonucleotides (including a labeled nucleotide like [α-³²P]UTP), and a buffer.
-
Add this compound (pre-reduced if necessary) to the reaction mixture.
-
Incubate the reaction at the optimal temperature for RNA polymerase activity.
-
Stop the reaction and precipitate the newly synthesized RNA.
-
Separate the RNA transcripts by gel electrophoresis.
-
Visualize and quantify the labeled RNA transcripts using autoradiography or phosphorimaging. The intensity of the bands corresponds to the level of transcription.
-
Conclusion
This compound (Mitomycin C) remains a cornerstone of chemotherapy due to its potent ability to inhibit DNA replication and transcription. Its mechanism, centered on bioreductive activation and the formation of DNA interstrand cross-links, provides a clear rationale for its cytotoxic effects against rapidly proliferating cancer cells. Understanding the detailed molecular interactions, the resulting cellular responses, and the experimental methodologies to study these effects is crucial for the continued development of novel anticancer strategies and for optimizing the clinical use of this important therapeutic agent.
References
- 1. What is the mechanism of Mitomycin? [synapse.patsnap.com]
- 2. Effects of mitomycin C on the rate of DNA synthesis in normal and Fanconi anaemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cell growth inhibition and DNA incorporation of mitomycin C in cell culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Persistent DNA damage caused by low levels of mitomycin C induces irreversible cell senescence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Mitomycinoid Alkaloids: Mechanism of Action, Biosynthesis, Total Syntheses and Synthetic Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mitomycin C Inhibits Ribosomal RNA: A NOVEL CYTOTOXIC MECHANISM FOR BIOREDUCTIVE DRUGS - PMC [pmc.ncbi.nlm.nih.gov]
Pharmacokinetics and Pharmacodynamics of Mutalomycin in Preclinical Models: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: As "Mutalomycin" does not correspond to a known compound in publicly available scientific literature, this document serves as an illustrative guide based on established principles of preclinical pharmacokinetic and pharmacodynamic (PK/PD) evaluation for novel antibiotic candidates. The data and mechanisms presented herein are hypothetical and intended to provide a framework for the type of analysis required in drug development.
Introduction
The development of new antibacterial agents is a critical global health priority. A thorough understanding of a novel compound's pharmacokinetics (what the body does to the drug) and pharmacodynamics (what the drug does to the bacteria) in preclinical models is fundamental to its progression towards clinical trials.[1][2][3][4] This process allows for the optimization of dosing regimens to maximize efficacy while minimizing toxicity and the potential for resistance development.[1][5][6] This guide provides a comprehensive overview of the preclinical PK/PD profile of a hypothetical novel antibiotic, this compound, targeting Gram-positive pathogens.
Preclinical Pharmacokinetics of this compound
Pharmacokinetic studies in animal models are essential to characterize the absorption, distribution, metabolism, and excretion (ADME) of a new chemical entity.[7] These studies are foundational for designing subsequent efficacy and toxicology assessments. Typically, initial PK studies are conducted in rodents, such as mice or rats.[8]
Summary of Pharmacokinetic Parameters
The following table summarizes the hypothetical single-dose pharmacokinetic parameters of this compound in male Sprague-Dawley rats following intravenous (IV) and oral (PO) administration.
| Parameter | IV Administration (10 mg/kg) | PO Administration (50 mg/kg) |
| Cmax (µg/mL) | 25.8 | 8.2 |
| Tmax (h) | 0.25 | 2.0 |
| AUC0-t (µg·h/mL) | 45.7 | 68.5 |
| AUC0-inf (µg·h/mL) | 48.1 | 72.3 |
| Half-life (t½) (h) | 3.5 | 4.1 |
| Clearance (CL) (mL/h/kg) | 207.9 | - |
| Volume of Distribution (Vd) (L/kg) | 1.05 | - |
| Oral Bioavailability (F%) | - | 30.0% |
Experimental Protocol: Single-Dose Pharmacokinetic Study
Objective: To determine the pharmacokinetic profile of this compound after a single intravenous and oral dose in rats.
Animal Model: Male Sprague-Dawley rats (n=3 per group), weighing 200-250g.
Drug Formulation:
-
IV Formulation: this compound dissolved in 5% dextrose in water (D5W) to a final concentration of 2 mg/mL.
-
PO Formulation: this compound suspended in 0.5% methylcellulose (B11928114) to a final concentration of 10 mg/mL.
Dosing:
-
IV Group: Administered a single 10 mg/kg dose via the lateral tail vein.
-
PO Group: Administered a single 50 mg/kg dose via oral gavage.
Sample Collection:
-
Blood samples (~150 µL) were collected from the jugular vein at pre-dose (0 h) and at 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose.[8]
-
Samples were collected into tubes containing K2EDTA as an anticoagulant.
-
Plasma was separated by centrifugation at 4000 rpm for 10 minutes at 4°C and stored at -80°C until analysis.
Bioanalysis:
-
Plasma concentrations of this compound were determined using a validated Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method.[8]
-
The lower limit of quantification (LLOQ) was established at 1 ng/mL.
Data Analysis:
-
Pharmacokinetic parameters were calculated using non-compartmental analysis (NCA) with Phoenix WinNonlin software.[8]
Visualization: Pharmacokinetic Study Workflow
Caption: Workflow for a typical preclinical single-dose pharmacokinetic study.
Preclinical Pharmacodynamics of this compound
In vivo infection models are crucial for establishing the relationship between drug exposure and antibacterial effect, which helps in predicting clinical efficacy.[4] The neutropenic murine thigh infection model is a standard and robust model used for this purpose.[1][5]
Key Pharmacodynamic Indices
For antibiotics, the antimicrobial effect is typically linked to one of three primary PK/PD indices, which relate drug exposure to the minimum inhibitory concentration (MIC) of the pathogen[9][10]:
-
fAUC/MIC: The ratio of the free drug area under the concentration-time curve over 24 hours to the MIC. This is often predictive for exposure-dependent antibiotics.[1]
-
fCmax/MIC: The ratio of the free drug maximum concentration to the MIC. This is important for concentration-dependent antibiotics.[1]
-
f%T > MIC: The percentage of the dosing interval during which the free drug concentration remains above the MIC. This is critical for time-dependent antibiotics.[1]
In Vivo Efficacy in Murine Thigh Infection Model
The following table summarizes the hypothetical efficacy of this compound against Staphylococcus aureus (ATCC 29213; MIC = 0.5 µg/mL) in the neutropenic murine thigh infection model. The data shows the required exposure for different levels of bacterial reduction.
| PK/PD Index | Net Stasis (No change in CFU) | 1-log10 CFU Reduction | 2-log10 CFU Reduction |
| fAUC/MIC | 45 | 80 | 150 |
| fCmax/MIC | 6 | 10 | 18 |
| f%T > MIC | 30 | 45 | 60 |
Based on dose-fractionation studies, the fAUC/MIC ratio demonstrated the strongest correlation with efficacy (R² = 0.92), indicating this compound exhibits exposure-dependent killing.
Experimental Protocol: Neutropenic Murine Thigh Infection Model
Objective: To determine the PK/PD index that best correlates with the efficacy of this compound and the magnitude of this index required for bacterial reduction.
Animal Model: Female ICR mice (n=3 per dose group), weighing 22-25g.
Immunosuppression:
-
Mice were rendered neutropenic by intraperitoneal injections of cyclophosphamide (B585) at 150 mg/kg (Day -4) and 100 mg/kg (Day -1) prior to infection.[1]
Infection:
-
A mid-logarithmic phase culture of S. aureus ATCC 29213 was prepared.
-
Two hours prior to treatment, each mouse was inoculated with 0.1 mL of a bacterial suspension containing ~10^7 CFU/mL into the posterior thigh muscle.[1]
Dosing Regimen:
-
This compound therapy was initiated 2 hours post-infection.
-
Total doses ranging from 10 to 320 mg/kg/day were administered subcutaneously.
-
To identify the predictive PK/PD index, dose fractionation studies were performed where the total daily dose was administered as a single dose (q24h), two divided doses (q12h), or four divided doses (q6h).
Efficacy Endpoint:
-
At 24 hours post-treatment initiation, mice were euthanized.
-
The infected thighs were aseptically removed, homogenized in saline, and serially diluted.
-
Dilutions were plated on appropriate agar (B569324) to determine the bacterial burden (CFU/thigh).
-
Efficacy was calculated as the change in log10 CFU/thigh compared to the burden in untreated control mice at the start of therapy.
Data Analysis:
-
The relationship between the change in bacterial burden and each of the three PK/PD indices (fAUC/MIC, fCmax/MIC, f%T > MIC) was analyzed using a sigmoid Emax model to determine the index with the strongest correlation (highest R² value).
Visualization: Murine Thigh Infection Model Workflow
Caption: Workflow of the neutropenic murine thigh infection model.
Hypothetical Mechanism of Action & Signaling Pathway
Novel antibiotics often target unique bacterial processes.[11][12] We hypothesize that this compound interferes with bacterial communication by inhibiting a key two-component signaling (TCS) system involved in virulence and stress response. Histidine kinases (HKs) in TCSs are attractive targets because they are essential for bacteria but absent in humans.[11]
Disruption of the 'MutS' Two-Component System
This compound is proposed to inhibit 'MutS', a sensor histidine kinase. This prevents the phosphorylation of its cognate response regulator, 'MutR', thereby blocking the transcription of downstream virulence factor genes.
Visualization: this compound's Effect on a Bacterial Signaling Pathway
Caption: this compound inhibits the MutS sensor kinase, blocking signal transduction.
Conclusion
This guide outlines the essential preclinical pharmacokinetic and pharmacodynamic studies required to characterize a novel antibiotic candidate, using the hypothetical compound this compound as an example. The illustrative data demonstrate that this compound has moderate oral bioavailability and exhibits exposure-dependent, in vivo bactericidal activity against S. aureus. The primary PK/PD driver was identified as fAUC/MIC. Furthermore, a plausible mechanism of action involving the inhibition of a bacterial two-component signaling system is proposed. Together, these preclinical data establish a foundational understanding of this compound's profile, enabling the rational design of further development studies and the prediction of potentially efficacious dosing regimens in humans.
References
- 1. Preclinical Pharmacokinetic/Pharmacodynamic Studies and Clinical Trials in the Drug Development Process of EMA-Approved Antibacterial Agents: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Preclinical Pharmacokinetic/Pharmacodynamic Studies and Clinical Trials in the Drug Development Process of EMA-Approved Antibacterial Agents: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Animal models in the pharmacokinetic/pharmacodynamic evaluation of antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. PK/PD models in antibacterial development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. accp1.org [accp1.org]
- 7. Preclinical research strategies for drug development | AMSbiopharma [amsbiopharma.com]
- 8. admescope.com [admescope.com]
- 9. Frontiers | The importance of pharmacokinetics and pharmacodynamics in antimicrobial drug development and their influence on the success of agents developed to combat resistant gram negative pathogens: A review [frontiersin.org]
- 10. Implementation of pharmacokinetic and pharmacodynamic strategies in early research phases of drug discovery and development at Novartis Institute of Biomedical Research - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. drugtargetreview.com [drugtargetreview.com]
Elucidating the Role of Mitomycin C in Cancer Cell Apoptosis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of Mitomycin C (MMC), an antineoplastic antibiotic, and its significant role in inducing programmed cell death, or apoptosis, in cancer cells. Through a comprehensive review of preclinical research, this document outlines the molecular mechanisms, key signaling pathways, and experimental evidence demonstrating MMC's pro-apoptotic capabilities. Quantitative data are presented in structured tables for comparative analysis, and detailed experimental protocols are provided for key assays. Visual diagrams of signaling pathways and experimental workflows are included to facilitate a deeper understanding of the complex processes involved.
Introduction to Mitomycin C and Apoptosis
Mitomycin C is a potent antitumor agent that functions as an alkylating agent, primarily inhibiting DNA synthesis by cross-linking complementary DNA strands.[1] This action is particularly detrimental to rapidly dividing cancer cells.[2] Beyond its direct impact on DNA replication, a crucial aspect of MMC's therapeutic effect is its ability to trigger apoptosis, a regulated process of cell self-destruction.[2] Understanding the apoptotic pathways activated by MMC is critical for optimizing its clinical use and for the development of novel combination therapies.
Molecular Mechanisms of Mitomycin C-Induced Apoptosis
MMC-induced apoptosis is a multifaceted process involving both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. The DNA damage inflicted by MMC serves as a primary trigger, initiating a cascade of signaling events that converge on the activation of caspases, the executioner enzymes of apoptosis.[2][3]
Intrinsic (Mitochondrial) Pathway
The intrinsic pathway is a central mechanism in MMC-induced apoptosis. Following MMC treatment, several key events occur:
-
p53 Activation: DNA damage often leads to the activation of the tumor suppressor protein p53.[2] Activated p53 can upregulate the expression of pro-apoptotic proteins.[2][4]
-
Bcl-2 Family Modulation: MMC treatment has been shown to down-regulate anti-apoptotic proteins like Bcl-2 and up-regulate pro-apoptotic proteins such as Bax and Bad.[4][5] This shift in the balance of Bcl-2 family proteins increases mitochondrial outer membrane permeabilization (MOMP).
-
Mitochondrial Dysfunction: The disruption of the mitochondrial membrane potential is an early event in MMC-induced apoptosis.[4] This leads to the release of cytochrome c from the mitochondria into the cytoplasm.[3][4]
-
Apoptosome Formation and Caspase-9 Activation: In the cytoplasm, cytochrome c binds to Apaf-1 and pro-caspase-9 to form the apoptosome, which in turn activates caspase-9.[4]
Extrinsic (Death Receptor) Pathway
Evidence also suggests the involvement of the extrinsic pathway in MMC's mechanism of action:
-
Death Receptor Upregulation: MMC can increase the expression of death receptors such as Fas (CD95) and DR4/DR5 on the cell surface.[5][6]
-
Caspase-8 Activation: The binding of ligands to these receptors can lead to the recruitment of FADD and pro-caspase-8, resulting in the activation of caspase-8.[3][4] Studies have shown that MMC treatment leads to pronounced caspase-8 processing.[7]
Caspase Cascade and Execution of Apoptosis
Both the intrinsic and extrinsic pathways converge on the activation of executioner caspases, primarily caspase-3 and caspase-7.[3][7] Activated executioner caspases cleave a multitude of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis, including chromatin condensation, DNA fragmentation, and the formation of apoptotic bodies.[8] Interestingly, MMC-induced apoptosis can also occur in a caspase-3 independent manner in certain cell lines, highlighting the complexity and potential for alternative apoptotic routes.[7][9]
Quantitative Analysis of Mitomycin C-Induced Apoptosis
The following tables summarize quantitative data from various studies investigating the pro-apoptotic effects of Mitomycin C on different cancer cell lines.
| Cell Line | MMC Concentration | Treatment Duration | Apoptosis Rate (%) | Key Findings |
| Porcine Corneal Endothelial Cells | 0.001 mg/ml | 24 h | Not specified, but positive TUNEL and Annexin V staining observed.[4] | MMC induced apoptosis through both intrinsic and extrinsic pathways.[4] |
| Porcine Corneal Endothelial Cells | 0.01 mg/ml | 24 h | ~20% (Annexin V/PI staining)[4] | Dose-dependent increase in apoptosis.[4] |
| Human Gastric Adenocarcinoma (SNU-16) | Not specified | Not specified | Not specified, but DNA fragmentation observed.[3] | MMC-induced apoptosis is mediated by caspase-8, -9, and -3 activation, independent of FasL/Fas interactions.[3] |
| Non-Small-Cell Lung Cancer (A549) | 10 µM and 300 µM | 24 h | Significant increase in cell debris and G1/G0 arrest, indicative of apoptosis.[10] | MMC induced cell cycle arrest and apoptosis.[10] |
| Human Colorectal Carcinoma (LS174T) | 5 µg/ml | 24 h | ~29%[11] | Synergistic apoptotic effect when combined with rapamycin.[11] |
| Human Colorectal Carcinoma (LS174T) with Rapamycin | 5 µg/ml MMC + 2.5-10 µg/ml Rapamycin | 24 h | 56.5% - 74.5%[11] | Rapamycin enhances MMC-induced apoptosis.[11] |
| Transitional Cell Carcinoma (TCC) | 25 µg/mL | Not specified | 43.5%[12] | Apoptosis induced by MMC.[12] |
| Transitional Cell Carcinoma (TCC) | 400 µg/mL | Not specified | Higher than 43.5% (dose-dependent)[12] | Dose-dependent increase in apoptosis.[12] |
| Human Colon Cancer (HCT116 p53-/-) | 5 µM | 24 h (pretreatment) + 12 h (co-treatment with TRAIL) | 66.6% (with TRAIL)[5] | MMC potentiates TRAIL-induced apoptosis.[5] |
| Gastric Cancer (MKN-74) | 1 µg/ml | 24 h | 10% (MMC alone), 55% (with Flavopiridol)[8] | Flavopiridol (B1662207) potentiates MMC-induced apoptosis.[8] |
| Breast Cancer (MDA-MB-468) | 1 µg/ml | 24 h | 10% (MMC alone), 58% (with Flavopiridol)[8] | Flavopiridol enhances MMC-induced apoptosis.[8] |
| Cell Line | MMC Concentration | Treatment Duration | Protein Expression Changes |
| Porcine Corneal Endothelial Cells | 0.001 mg/ml | 24 h | Upregulation of p53 and p21.[4] |
| Porcine Corneal Endothelial Cells | 0.01 mg/ml | 24 h | Down-regulation of Bcl-2; Upregulation of p53 (139% of control) and p21 (373% of control).[4] |
| Human Tenon's Capsule Fibroblasts | Not specified | Not specified | Increased expression of Fas, FasL, and Bad; Decreased phosphorylated AKT.[6] |
| Human Colon Cancer (HCT116 p53-/- & HT-29) | Indicated doses | 24 h | Downregulation of Bcl-2, Mcl-1, Bcl-XL, c-IAP-1, and XIAP; Upregulation of Bax, Bim, DR4, and DR5.[5] |
Experimental Protocols
Detailed methodologies for key experiments cited in the literature are provided below.
Annexin V-FITC/Propidium Iodide (PI) Staining for Apoptosis Detection by Flow Cytometry
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[4][13]
Principle: In early apoptosis, phosphatidylserine (B164497) (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to detect apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.[13]
Protocol:
-
Cell Preparation:
-
Culture cells to the desired confluency and treat with Mitomycin C at the indicated concentrations and durations.
-
Collect both floating and adherent cells. For adherent cells, gently trypsinize and combine with the supernatant.
-
Wash the cells twice with cold phosphate-buffered saline (PBS).
-
Resuspend the cell pellet in 1X Annexin-binding buffer at a concentration of 1 x 10^6 cells/mL.
-
-
Staining:
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Annexin-binding buffer to each tube.
-
Analyze the samples by flow cytometry within one hour of staining.
-
FITC signal is detected in the FL1 channel and PI signal in the FL2 or FL3 channel.
-
Four populations can be distinguished:
-
Annexin V- / PI- : Viable cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic or necrotic cells
-
Annexin V- / PI+ : Necrotic cells (or nuclear debris)
-
-
TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) Assay for DNA Fragmentation
This assay is used to detect DNA fragmentation, a hallmark of late-stage apoptosis.[4]
Principle: The TUNEL assay relies on the enzyme terminal deoxynucleotidyl transferase (TdT) to label the 3'-hydroxyl ends of DNA fragments with labeled dUTPs. These incorporated nucleotides can then be detected by fluorescence microscopy or flow cytometry.
Protocol:
-
Cell Preparation:
-
Plate cells on coverslips or in chamber slides and treat with Mitomycin C.
-
Wash cells twice with PBS.
-
Fix the cells with 4% paraformaldehyde in PBS for 20 minutes at room temperature.
-
Wash three times with PBS.
-
-
Permeabilization:
-
Permeabilize the cells with 0.1% Triton X-100 in 0.1% sodium citrate (B86180) for 2 minutes on ice.
-
Wash twice with PBS.
-
-
TUNEL Reaction:
-
Prepare the TUNEL reaction mixture according to the manufacturer's instructions (typically containing TdT and fluorescently labeled dUTP).
-
Add 50 µL of the TUNEL reaction mixture to each sample.
-
Incubate for 60 minutes at 37°C in a humidified atmosphere in the dark.
-
-
Detection:
-
Wash the cells three times with PBS.
-
Mount the coverslips with a mounting medium containing a nuclear counterstain (e.g., DAPI).
-
Visualize the samples using a fluorescence microscope. TUNEL-positive cells will exhibit bright green nuclear fluorescence.
-
Western Blot Analysis for Apoptosis-Related Proteins
This technique is used to detect changes in the expression levels of specific proteins involved in the apoptotic signaling pathways.[4]
Protocol:
-
Protein Extraction:
-
Treat cells with Mitomycin C and harvest at the desired time points.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant containing the total protein.
-
Determine the protein concentration using a BCA or Bradford assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for the protein of interest (e.g., Bcl-2, Bax, Caspase-3, p53) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize using an imaging system.
-
Use a loading control, such as β-actin or GAPDH, to ensure equal protein loading.
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, visualize the key signaling pathways and experimental workflows described in this guide.
Caption: Mitomycin C-induced apoptosis signaling pathways.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. What is the mechanism of Mitomycin? [synapse.patsnap.com]
- 3. Mitomycin C induces apoptosis in a caspases-dependent and Fas/CD95-independent manner in human gastric adenocarcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mechanism of mitomycin-induced apoptosis in cultured corneal endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mitomycin C potentiates TRAIL-induced apoptosis through p53-independent upregulation of death receptors: Evidence for the role of c-Jun N-terminal kinase activation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mitomycin c-induced apoptosis: Topics by Science.gov [science.gov]
- 7. Mitomycin C induces apoptosis and caspase-8 and -9 processing through a caspase-3 and Fas-independent pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Potentiation of apoptosis by flavopiridol in mitomycin-C-treated gastric and breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. [PDF] Mitomycin C induces apoptosis and caspase-8 and -9 processing through a caspase-3 and Fas-independent pathway | Semantic Scholar [semanticscholar.org]
- 10. In vitro effects of mitomycin C on the proliferation of the non-small-cell lung cancer line A549 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Rapamycin-enhanced mitomycin C-induced apoptotic death is mediated through the S6K1–Bad–Bak pathway in peritoneal carcinomatosis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Inhibitory and Apoptotic Effects of Mannan-Mitomycin C Conjugate Against Transitional Cell Carcinoma and Normal Mouse Fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
Mitomycin C: An In-depth Technical Guide to its Antibacterial Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mitomycin C (MMC) is a potent antitumor antibiotic isolated from the bacterium Streptomyces caespitosus.[1][2] While widely recognized for its application in chemotherapy, MMC was initially discovered as an antibiotic and possesses significant antibacterial properties.[1][3] Its unique mechanism of action, which is independent of the metabolic state of the bacteria, makes it a compelling candidate for addressing challenges in modern antimicrobial therapy, particularly against persistent and drug-resistant infections.[4][5] This guide provides a comprehensive technical overview of the antibacterial properties of Mitomycin C, its mechanism of action, quantitative efficacy data, and detailed experimental protocols for its evaluation.
Mechanism of Antibacterial Action
The primary antibacterial effect of Mitomycin C stems from its ability to function as a powerful DNA crosslinking agent.[1][6] The process is initiated through a series of intracellular events:
-
Passive Diffusion: As an amphipathic molecule, MMC passively diffuses across the bacterial cell membrane into the cytoplasm.[5]
-
Reductive Activation: The bacterial cytoplasm provides a reducing environment that activates MMC. The quinone moiety of the molecule is bioreductively activated, transforming it into a reactive mitosene.[4][5][6] This activation is a critical step, as it converts the prodrug into its cytotoxic form.
-
DNA Crosslinking: The activated mitosene becomes a potent bifunctional alkylating agent.[7] It covalently binds to DNA, causing interstrand crosslinks, predominantly between guanine (B1146940) nucleosides in the 5'-CpG-3' sequence.[5][6]
-
Inhibition of DNA Synthesis: The formation of these covalent crosslinks prevents the separation of the DNA double helix, which is essential for replication and transcription.[1][2] This effectively halts DNA synthesis, leading to the inhibition of cell proliferation and ultimately, bacterial cell death.[1][8][9] Even a single crosslink per genome has been shown to be effective in killing bacteria.[6]
At higher concentrations, MMC can also inhibit RNA and protein synthesis, though its primary mode of action is the disruption of DNA replication.[7][9]
Induction of the Bacterial SOS Response
The extensive DNA damage caused by Mitomycin C is a potent trigger for the bacterial SOS response, a global regulatory network that controls DNA repair and recombination.[10][11] In Escherichia coli, this pathway is initiated when RecA, a sensor protein, detects single-stranded DNA that forms as a result of stalled replication forks at the sites of MMC-induced crosslinks.[11][12]
Activated RecA then stimulates the autocatalytic cleavage of the LexA repressor protein.[10] LexA normally represses the transcription of numerous genes involved in DNA repair. Its cleavage leads to the derepression of the SOS regulon, activating various DNA repair mechanisms.[11] However, if the DNA damage is too extensive to be repaired, this same pathway can lead to programmed cell death.[11]
Antibacterial Efficacy: Quantitative Data
Mitomycin C has demonstrated broad-spectrum activity against both Gram-positive and Gram-negative bacteria, including multidrug-resistant (MDR) clinical isolates.[4][13] Its efficacy is commonly quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[14]
Table 1: MIC of Mitomycin C Against Antibiotic-Susceptible Strains
| Bacterial Strain | MIC (µg/mL) | Reference |
| Pseudomonas aeruginosa PAO1 | 2 | [13] |
| Escherichia coli ATCC 25922 | 0.5 | [13] |
| Acinetobacter baumannii ATCC 17978 | 16 | [13][15] |
Table 2: MIC of Mitomycin C Against Clinical and Persister Isolates
| Bacterial Strain | Isolate Type | MIC (µg/mL) | Reference |
| Klebsiella pneumoniae K2534 | Imipenem-Resistant | >25 | [16] |
| Klebsiella pneumoniae K3325 | Persister | 6.25 | [16] |
| P. aeruginosa (MDR Clinical Isolates) | Multidrug-Resistant | 2 - 4 | [13] |
| A. baumannii (MDR Clinical Isolates) | Multidrug-Resistant | 8 - 32 | [13] |
Effectiveness Against Persister Cells and Biofilms
A significant advantage of Mitomycin C is its ability to eradicate bacterial persister cells.[4] Persisters are a subpopulation of metabolically dormant cells that exhibit high tolerance to conventional antibiotics, which typically target active metabolic processes.[4][5] Because MMC's entry into the cell is passive and its activation is a spontaneous bioreductive process, its bactericidal activity is growth-independent.[4][5] This allows it to effectively kill both actively growing and dormant persister cells, making it a promising agent for treating chronic and recurrent infections.[4] Studies have shown that MMC is effective against persisters of E. coli, Staphylococcus aureus, and Pseudomonas aeruginosa, and can eradicate bacteria within highly robust biofilm cultures.[4][5]
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This is the standard method for determining the MIC of an antimicrobial agent against a specific bacterium.[16][17]
Materials:
-
96-well microtiter plates
-
Mueller-Hinton Broth (MHB) or other appropriate bacterial growth medium
-
Mitomycin C stock solution
-
Bacterial culture grown to logarithmic phase
-
0.5 McFarland turbidity standard
-
Spectrophotometer (for OD600 measurements)
-
Incubator (37°C)
Procedure:
-
Preparation of Antimicrobial Dilutions: Prepare serial two-fold dilutions of Mitomycin C in MHB directly in the wells of a 96-well plate.[16] A typical final volume in each well is 100 µL.
-
Inoculum Preparation: Dilute the overnight bacterial culture in fresh broth and grow to the logarithmic phase. Adjust the bacterial suspension turbidity to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[17]
-
Final Inoculation: Prepare the final inoculum by diluting the 0.5 McFarland suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well after inoculation.[16][17] Add 100 µL of this final inoculum to each well of the microtiter plate containing the MMC dilutions.
-
Controls: Include a positive control well (inoculated MHB without MMC) to ensure bacterial growth and a negative control well (uninoculated MHB) to check for sterility.[16]
-
Incubation: Incubate the plate at 37°C for 18-24 hours.[16]
-
Reading the MIC: The MIC is determined as the lowest concentration of Mitomycin C in which no visible bacterial growth is observed.[14][16]
Time-Kill Curve Assay
This assay provides information on the pharmacodynamics of an antimicrobial agent, showing the rate of bacterial killing over time.
Materials:
-
Flasks with appropriate growth medium (e.g., MHB)
-
Log-phase bacterial culture
-
Mitomycin C solution (at desired concentrations, e.g., 1/4x, 1/2x, 1x MIC)
-
Incubator with shaking capability (37°C)
-
Agar (B569324) plates for colony counting
Procedure:
-
Inoculum Preparation: Grow a bacterial culture to mid-logarithmic phase and dilute it in multiple flasks of fresh, pre-warmed broth to a starting concentration of approximately 5 x 10⁵ CFU/mL.[16]
-
Drug Addition: Add Mitomycin C at the desired concentrations to the test flasks. Include a growth control flask with no drug.
-
Incubation and Sampling: Incubate all flasks at 37°C with shaking. At specified time points (e.g., 0, 2, 4, 6, 22, 24 hours), withdraw an aliquot from each flask.[16][18]
-
Viable Cell Counting: Perform serial dilutions of the collected aliquots in saline or phosphate-buffered saline. Plate the dilutions onto agar plates and incubate for 18-24 hours at 37°C.
-
Data Analysis: Count the number of colonies on the plates to determine the CFU/mL at each time point. Plot log₁₀ CFU/mL versus time for each concentration to generate the time-kill curves.
Conclusion and Future Outlook
Mitomycin C's potent, growth-independent bactericidal activity, driven by its mechanism as a DNA crosslinking agent, establishes it as a valuable compound for antimicrobial research. Its demonstrated efficacy against challenging pathogens, including MDR strains and non-replicating persister cells, highlights its potential for repurposing as an antimicrobial agent.[13][16] Further investigations, particularly focusing on synergistic combinations with other antibiotics to enhance efficacy and minimize toxicity, could pave the way for new therapeutic strategies against recalcitrant bacterial infections.[13][16][19] The detailed protocols and quantitative data presented herein serve as a foundational guide for researchers and drug development professionals exploring the antibacterial applications of Mitomycin C.
References
- 1. Mitomycin C | the whiteson lab @ UCI [kwhiteson.bio.uci.edu]
- 2. agscientific.com [agscientific.com]
- 3. m.youtube.com [m.youtube.com]
- 4. Combatting bacterial infections by killing persister cells with mitomycin C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. bpb-us-e1.wpmucdn.com [bpb-us-e1.wpmucdn.com]
- 6. Mitomycin C - Wikipedia [en.wikipedia.org]
- 7. go.drugbank.com [go.drugbank.com]
- 8. Chemotherapy - Wikipedia [en.wikipedia.org]
- 9. Effects of Mitomycin C on Macromolecular Synthesis in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In Vivo Titration of Mitomycin C Action by Four Escherichia coli Genomic Regions on Multicopy Plasmids - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Bacterial Programmed Cell Death: Making Sense of a Paradox - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Antibiotic-induced bacterial cell death exhibits physiological and biochemical hallmarks of apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | Repurposed Antimicrobial Combination Therapy: Tobramycin-Ciprofloxacin Hybrid Augments Activity of the Anticancer Drug Mitomycin C Against Multidrug-Resistant Gram-Negative Bacteria [frontiersin.org]
- 14. bmglabtech.com [bmglabtech.com]
- 15. researchgate.net [researchgate.net]
- 16. Enhanced Antibacterial Activity of Repurposed Mitomycin C and Imipenem in Combination with the Lytic Phage vB_KpnM-VAC13 against Clinical Isolates of Klebsiella pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
- 17. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Enhanced Antibacterial Activity of Repurposed Mitomycin C and Imipenem in Combination with the Lytic Phage vB_KpnM-VAC13 against Clinical Isolates of Klebsiella pneumoniae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Synergistic effect of repurposed mitomycin C in combination with antibiotics against Aeromonas infection: In vitro and in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Early-Stage Research on Mitomycin Derivatives and Analogues: A Technical Guide
A comprehensive overview of the synthesis, biological activity, and mechanisms of action of novel Mitomycin C derivatives and analogues, providing researchers and drug development professionals with a detailed resource for advancing anticancer therapeutics.
Introduction: Mitomycins, a class of potent antitumor antibiotics isolated from Streptomyces caespitosus, have been a cornerstone of cancer chemotherapy for decades.[1][2] The prototypical member, Mitomycin C (MMC), exerts its cytotoxic effects through the bioreductive alkylation and cross-linking of DNA, leading to the inhibition of DNA synthesis and ultimately, cell death.[3][4][5][6] This mechanism of action makes it particularly effective against hypoxic tumor cells.[7] While the user's query specified "Mutalomycin," extensive research has revealed that this term is likely a less common name or a specific proprietary name within the broader, well-documented mitomycin family. This guide, therefore, focuses on the extensive early-stage research concerning derivatives and analogues of Mitomycin C, which are structurally and functionally representative of this class of compounds. The exploration of these novel agents is driven by the quest to enhance antitumor efficacy, broaden the spectrum of activity, and mitigate the dose-limiting toxicities associated with the parent compound.[2]
Synthesis of Mitomycin Derivatives and Analogues
The synthesis of novel mitomycin derivatives primarily involves modifications at various positions of the mitosane ring to modulate the compound's physicochemical properties and biological activity.
General Synthetic Strategies
A common approach to generating Mitomycin C analogues involves the chemical modification of the parent molecule. For instance, derivatives have been synthesized by introducing different substituents at the C-7 position.[4] Other strategies focus on altering the carbamate (B1207046) side chain or modifying the aziridine (B145994) ring to influence the molecule's reactivity and selectivity. The synthesis of more complex analogues often requires multi-step procedures starting from advanced intermediates.[8][9]
Experimental Protocol: Synthesis of a Mitomycin C-dextran Conjugate
This protocol describes the synthesis of a polymeric prodrug of Mitomycin C, aiming to improve its biopharmaceutical properties.
Materials:
-
Mitomycin C (MMC)
-
Dextran (B179266) (of desired molecular weight)
-
ε-aminocaproic acid (for cationic conjugate) or 6-bromohexanoic acid (for anionic conjugate)
-
Coupling agents (e.g., dicyclohexylcarbodiimide/N-hydroxysuccinimide)
-
Appropriate solvents (e.g., dimethylformamide, water)
-
Dialysis tubing
Procedure:
-
Activation of Dextran: Dextran is first activated by introducing a spacer molecule. For a cationic conjugate, ε-aminocaproic acid is coupled to the hydroxyl groups of dextran using a suitable coupling agent. For an anionic conjugate, 6-bromohexanoic acid is used.
-
Conjugation of Mitomycin C: The activated dextran is then reacted with Mitomycin C. The amino group of MMC forms a covalent bond with the spacer arm on the dextran.
-
Purification: The resulting Mitomycin C-dextran conjugate (MMC-D) is purified by dialysis to remove unreacted MMC and other small molecules.
-
Characterization: The conjugate is characterized by techniques such as UV-Vis spectroscopy and size-exclusion chromatography to determine the drug loading and molecular weight distribution.[10][11]
Biological Activity and Data Presentation
The antitumor activity of Mitomycin C derivatives and analogues has been evaluated in a variety of in vitro and in vivo models. The data presented below summarizes the cytotoxic effects of selected compounds against various cancer cell lines.
In Vitro Cytotoxicity
The in vitro antitumor activity is often assessed using cell viability assays, such as the MTT assay, against a panel of human cancer cell lines.[10]
| Compound | Cell Line | IC50 (µM) | Reference |
| Mitomycin C | A549 (NSCLC) | ~10-300 (Dose-dependent) | [12] |
| Mitomycin C | K562 | >10 | [13] |
| Pd(2+)-MMC Complex | K562 | ~10 | [13] |
| Mitomycin C-dextran (cationic, MW 70,000) | L1210 Leukemia | More active than MMC (1-hr exposure) | [10] |
| Mitomycin C-dextran (cationic, MW 500,000) | L1210 Leukemia | More active than MMC (1-hr exposure) | [10] |
In Vivo Antitumor Activity
In vivo studies are crucial for evaluating the therapeutic potential of new derivatives. These studies are typically conducted in murine tumor models.
| Compound | Tumor Model | Administration Route | Efficacy | Reference |
| Mitomycin C-dextran | B16 Melanoma (i.p.) | Intraperitoneal | Higher antitumor activity than MMC | [11] |
| Mitomycin C-dextran | Ehrlich Ascites Carcinoma (i.p.) | Intraperitoneal | Higher antitumor activity than MMC | [11] |
| Mitomycin C-dextran | P388 Leukemia (i.p.) | Intraperitoneal | Higher antitumor activity than MMC | [11] |
| Mitomycin C-dextran | L1210 Leukemia (i.p.) | Intraperitoneal | Lower antitumor activity than MMC | [11] |
| Mitomycin C-dextran | B16 Melanoma (s.c.) | Intratumoral | Superior effect to MMC | [11] |
| Mitomycin C-dextran | P388 Leukemia (i.v.) | Intravenous | Reduced activity compared to MMC | [11] |
Mechanism of Action and Signaling Pathways
The primary mechanism of action of Mitomycin C and its analogues is the alkylation and cross-linking of DNA.[3][4][5][6] This process is initiated by the bioreductive activation of the mitomycin core.
Bioreductive Activation and DNA Cross-linking
The workflow for the activation and subsequent DNA damage is depicted below.
Caption: Bioreductive activation of Mitomycin C and subsequent DNA damage cascade.
Experimental Protocol: DNA Cross-linking Assay
This protocol outlines a method to assess the ability of a mitomycin analogue to induce interstrand DNA cross-links.
Materials:
-
Cancer cell line of interest
-
Mitomycin analogue
-
DNA extraction kit
-
Restriction enzyme
-
Agarose (B213101) gel electrophoresis system
-
Ethidium bromide or other DNA stain
-
UV transilluminator
Procedure:
-
Cell Treatment: Treat the cancer cells with varying concentrations of the mitomycin analogue for a specified time.
-
DNA Extraction: Isolate genomic DNA from the treated and untreated cells using a commercial DNA extraction kit.
-
Restriction Digestion: Digest the DNA with a suitable restriction enzyme.
-
Denaturation and Renaturation: Denature the DNA by heating, followed by rapid cooling to allow renaturation. DNA with interstrand cross-links will renature more efficiently than non-cross-linked DNA.
-
Agarose Gel Electrophoresis: Separate the DNA fragments by agarose gel electrophoresis.
-
Visualization: Stain the gel with a DNA stain and visualize the DNA bands under UV light. An increase in the amount of high-molecular-weight, renatured DNA in the treated samples compared to the control indicates the presence of interstrand cross-links.
Signaling Pathways Involved in Mitomycin C-Induced Cytotoxicity
The DNA damage induced by mitomycins activates several cellular signaling pathways that ultimately lead to cell cycle arrest and apoptosis. The diagram below illustrates a simplified representation of these pathways.
Caption: Simplified signaling cascade initiated by Mitomycin C-induced DNA damage.
Conclusion and Future Directions
Early-stage research on Mitomycin C derivatives and analogues continues to be a promising avenue for the development of novel anticancer agents. The synthesis of new compounds with modified structures has led to agents with enhanced potency and, in some cases, improved in vivo efficacy. The detailed understanding of their mechanism of action, centered on bioreductive activation and DNA cross-linking, provides a solid foundation for the rational design of next-generation mitomycins. Future research should focus on developing derivatives with greater tumor selectivity, reduced toxicity, and the ability to overcome mechanisms of drug resistance. The exploration of novel drug delivery systems, such as the use of dextran conjugates, also holds significant potential for improving the therapeutic index of this important class of antitumor antibiotics.
References
- 1. oncolink.org [oncolink.org]
- 2. Mitomycin C - Wikipedia [en.wikipedia.org]
- 3. m.youtube.com [m.youtube.com]
- 4. yihuipharm.com [yihuipharm.com]
- 5. go.drugbank.com [go.drugbank.com]
- 6. What is the mechanism of Mitomycin? [synapse.patsnap.com]
- 7. cancernetwork.com [cancernetwork.com]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis of Mitomycin C and Decarbamoylmitomycin C N2 deoxyguanosine-adducts - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cellular interaction and in vitro antitumor activity of mitomycin C-dextran conjugate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Antitumor activity of mitomycin C-dextran conjugate against various murine tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. MITOMYCIN C Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses - Gpatindia: Pharmacy Jobs, Admissions, Scholarships, Conference,Grants, Exam Alerts [gpatindia.com]
- 13. Mitomycin antitumor compounds. 2. Interaction of transition metal ions with mitomycin C. Solution structure and biological activity of a Pd(2+)-MMC complex - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Mitomycin C as an Adjunctive Therapy in Glaucoma Filtration Surgery: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the application of Mitomycin C (MMC) as an adjunct in glaucoma filtration surgery. It includes a summary of quantitative data on its efficacy and safety, detailed experimental protocols for its use in trabecu-lectomy, and visualizations of the key signaling pathways involved in its mechanism of action.
Introduction
Glaucoma, a leading cause of irreversible blindness worldwide, is characterized by progressive optic neuropathy often associated with elevated intraocular pressure (IOP). Glaucoma filtration surgery, such as trabeculectomy, aims to lower IOP by creating a new aqueous humor outflow pathway. However, the long-term success of this procedure is often limited by postoperative scarring and fibrosis at the surgical site. Mitomycin C, a potent antiproliferative and pro-apoptotic agent, is widely used as an adjunct to glaucoma surgery to modulate wound healing and improve surgical outcomes.[1]
MMC is an alkylating agent that cross-links DNA, thereby inhibiting DNA synthesis and cell proliferation.[2] Its primary role in glaucoma surgery is to inhibit the proliferation of Tenon's capsule fibroblasts, the key cells responsible for scar tissue formation. By inducing apoptosis in these fibroblasts, MMC helps to maintain the patency of the newly created filtration channel, leading to sustained IOP reduction.[3][4]
Quantitative Data Summary
The efficacy and safety of Mitomycin C as an adjunct in glaucoma surgery have been evaluated in numerous clinical studies. The following tables summarize key quantitative data from the literature, focusing on its impact on intraocular pressure (IOP), surgical success rates, and common complications.
Table 1: Efficacy of Mitomycin C in Trabeculectomy
| Study Characteristic | MMC Group | Control Group (Placebo or No MMC) | Key Findings |
| Mean IOP Reduction (mmHg) at 12 months | |||
| High-risk patients[1] | Additional 5.31 mmHg reduction compared to control | - | MMC significantly enhances IOP lowering in patients at high risk of surgical failure. |
| Primary trabeculectomy[1] | - | - | MMC significantly reduces the risk of surgical failure. |
| Combined cataract and glaucoma surgery[1] | Additional 3.34 mmHg reduction compared to control | - | MMC provides a greater IOP-lowering effect. |
| Surgical Success Rate | |||
| High-risk patients (Relative Risk of Failure)[1] | 0.32 | 1.0 | MMC reduces the risk of surgical failure by 68%. |
| Primary trabeculectomy (Relative Risk of Failure)[1] | 0.29 | 1.0 | MMC reduces the risk of surgical failure by 71%. |
| Primary trabeculectomy with low-dose MMC (IOP ≤ 15 mmHg)[5] | >80% at 1 year, 60% at 6 years | Not Applicable | Demonstrates long-term efficacy of low-dose MMC. |
| High-risk patients (0.2 mg/mL for 5 min)[5] | 84% at 1 year | Not Applicable | Highlights the effectiveness of a specific MMC protocol in a high-risk population. |
Table 2: Safety Profile of Mitomycin C in Trabeculectomy
| Complication | Incidence with MMC | Notes |
| Hypotony and Maculopathy | Higher incidence with higher concentrations (e.g., 0.4 mg/mL)[5] | Dose-dependent risk, emphasizing the need for careful dose selection. |
| Bleb-related complications (e.g., leaks, avascular blebs) | Can be associated with higher doses and longer exposure times[6] | Proper surgical technique and MMC application are crucial to minimize these risks. |
| Cataract Formation | Increased risk noted in some studies[1] | A potential long-term side effect to consider, particularly in phakic patients. |
| Endophthalmitis | Long-term risk associated with thin-walled, avascular blebs | Observational studies suggest a potential for this serious complication. |
Experimental Protocols
The following protocols provide detailed methodologies for the preparation and application of Mitomycin C in the context of trabeculectomy. These are generalized protocols and may require modification based on surgeon preference, patient-specific risk factors, and the specific surgical scenario.
Protocol 1: Preparation of Mitomycin C Solution
Objective: To prepare a sterile solution of Mitomycin C for intraoperative application.
Materials:
-
Sterile vial of Mitomycin C (e.g., 0.5 mg powder)
-
Sterile, preservative-free water for injection or balanced salt solution (BSS)
-
Sterile syringes (1 mL, 5 mL)
-
Sterile needles (e.g., 27-gauge)
-
Sterile filter (optional)
Procedure:
-
Reconstitute the Mitomycin C powder in the vial with sterile water for injection or BSS to achieve the desired concentration. For example, to prepare a 0.2 mg/mL solution from a 0.5 mg vial, add 2.5 mL of diluent.
-
Gently swirl the vial until the powder is completely dissolved. Avoid vigorous shaking to prevent denaturation of the drug.
-
Draw the reconstituted MMC solution into a sterile syringe. If desired, a sterile filter can be used to remove any particulate matter.
-
The prepared solution is now ready for intraoperative application. It is recommended to use the solution immediately after preparation.
Protocol 2: Intraoperative Application of Mitomycin C using Sponges
Objective: To apply Mitomycin C to the sub-Tenon's space and under the scleral flap during trabeculectomy to inhibit fibroblast proliferation.
Materials:
-
Prepared Mitomycin C solution (e.g., 0.2 mg/mL)
-
Sterile surgical sponges (e.g., cellulose (B213188) or polyvinyl alcohol sponges)
-
Surgical forceps
-
Balanced salt solution (BSS) for irrigation
Procedure:
-
Following the creation of a fornix-based conjunctival flap and a partial-thickness scleral flap, carefully dissect the sub-Tenon's space.
-
Saturate small pieces of the surgical sponge with the prepared Mitomycin C solution.
-
Using forceps, place the MMC-soaked sponges in the sub-Tenon's space, ensuring they are spread over the area of intended filtration and under the scleral flap.[7] Care should be taken to avoid contact with the conjunctival edges and the cornea.[7]
-
Leave the sponges in place for a predetermined duration, typically ranging from 1 to 5 minutes. The duration and concentration of MMC application should be tailored to the patient's risk of surgical failure.
-
After the specified application time, remove the sponges from the surgical site.
-
Thoroughly irrigate the treated area with a generous amount of BSS (e.g., 15-30 mL) to wash away any residual MMC.[7]
-
Proceed with the remainder of the trabeculectomy procedure (e.g., creation of the sclerostomy, peripheral iridectomy, and suturing of the scleral and conjunctival flaps).
Visualizations
The following diagrams, generated using the Graphviz DOT language, illustrate the key signaling pathways involved in the action of Mitomycin C and a typical experimental workflow for its application in glaucoma surgery.
Signaling Pathways
Caption: Mitomycin C signaling pathways leading to anti-fibrotic and pro-apoptotic effects.
Experimental Workflow
Caption: Workflow for Mitomycin C application during trabeculectomy.
Conclusion
Mitomycin C remains a cornerstone adjunctive therapy in glaucoma filtration surgery, significantly improving surgical success rates by modulating the wound healing process. Its potent anti-fibrotic and pro-apoptotic effects on Tenon's capsule fibroblasts help to maintain the long-term patency of the filtration bleb. However, the use of MMC is not without risks, and a thorough understanding of its mechanism of action, appropriate dosing, and application techniques is essential to maximize its benefits while minimizing potential complications. The protocols and data presented in this document provide a foundation for researchers and clinicians working to optimize the use of Mitomycin C in the management of glaucoma. Further research into more targeted anti-fibrotic therapies continues to be an important area of investigation.[8]
References
- 1. Intraoperative Mitomycin C for glaucoma surgery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Mitomycin-C induces the apoptosis of human Tenon's capsule fibroblast by activation of c-Jun N-terminal kinase 1 and caspase-3 protease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mitomycin C induces apoptosis in human epidural scar fibroblasts after surgical decompression for spinal cord injury - PMC [pmc.ncbi.nlm.nih.gov]
- 5. dovepress.com [dovepress.com]
- 6. researchgate.net [researchgate.net]
- 7. assets.bmctoday.net [assets.bmctoday.net]
- 8. mdpi.com [mdpi.com]
Application Notes and Protocols for Mutalomycin (Mitomycin C) in the Treatment of Superficial Bladder Cancer
For Researchers, Scientists, and Drug Development Professionals
Introduction
Superficial bladder cancer, also known as non-muscle invasive bladder cancer (NMIBC), accounts for the majority of bladder cancer diagnoses. Following transurethral resection of the bladder tumor (TURBT), there is a high risk of recurrence. Intravesical chemotherapy is a standard adjuvant treatment to reduce this risk. Mutalomycin, chemically known as Mitomycin C, is an antitumor antibiotic that has been a cornerstone of intravesical chemotherapy for superficial bladder cancer for decades.[1][2][3][4] Its primary application is to prevent tumor recurrence in patients with low to intermediate-risk NMIBC.[3] This document provides detailed application notes and protocols for the use of this compound in both clinical and research settings for the treatment of superficial bladder cancer.
Mechanism of Action
This compound is an alkylating agent that, after bioreductive activation within the cell, cross-links DNA, primarily between guanine (B1146940) and cytosine bases.[4][5] This action inhibits DNA synthesis and replication, leading to cell cycle arrest and ultimately, apoptosis (programmed cell death).[5][6] Cancer cells, with their high proliferation rates, are particularly susceptible to this DNA damage.[5][6]
Clinical Application and Efficacy
This compound is administered directly into the bladder (intravesically) following TURBT. This method maximizes drug concentration at the tumor site while minimizing systemic absorption and associated side effects.
Quantitative Data from Clinical Studies
The efficacy of intravesical this compound in reducing recurrence and progression of superficial bladder cancer has been evaluated in numerous clinical trials. The following tables summarize key findings.
| Study Reference | Patient Population | Treatment Regimen | Key Outcomes |
| Hurle et al.[7] | 242 patients with high-risk superficial bladder cancer | 40 mg weekly for 8 weeks, then monthly for 3 months | - First recurrence rate: 59.5%- Median time to first recurrence: 29 months- 39.3% remained disease-free- Progression rate: 5.8% |
| Lamm et al. (1996)[8] | 208 patients with superficial transitional-cell carcinoma | 30 mg weekly for 8 weeks, then monthly for 12 months | - 48-month recurrence rate: 44% (vs. 58% in control)- Progression was significantly higher in the control group |
| Jeong et al. (2005)[9] | 97 patients with superficial bladder cancer | Randomized to 30 mg or 40 mg weekly for 8 weeks, then monthly for 10 months | - 2-year recurrence rate: 24% (30 mg group) vs. 22% (40 mg group) (no significant difference) |
| Medical Research Council (1988)[10] | 457 patients with superficial bladder cancer | Randomized to control, single 40 mg instillation, or multiple instillations | - Single and multiple instillations significantly lowered yearly recurrence rates compared to control. |
Experimental Protocols
Protocol for Clinical Intravesical Instillation
This protocol is a general guideline and should be adapted based on institutional policies and patient-specific factors.
Materials:
-
This compound (Mitomycin C) for injection (e.g., 20 mg or 40 mg vial)
-
Sterile water for injection
-
Sterile syringes and needles
-
Foley catheter
-
Catheter-tip syringe
-
Sterile gloves and drapes
-
Urine collection bag
Procedure:
-
Patient Preparation: Instruct the patient to limit fluid intake for at least 4 hours prior to the procedure to minimize urine production and drug dilution.[5][11]
-
Drug Reconstitution: Reconstitute this compound to a final concentration of 1 mg/mL in sterile water (e.g., 40 mg in 40 mL).[9][11]
-
Catheterization: Under sterile conditions, insert a Foley catheter into the patient's bladder and drain any residual urine.[5]
-
Instillation: Slowly instill the prepared this compound solution into the bladder through the catheter.[5]
-
Dwell Time: Clamp the catheter. The solution should be retained in the bladder for 1 to 2 hours.[5][11] To ensure the drug coats the entire bladder surface, the patient should change positions (e.g., lie on their back, front, and each side) every 15 minutes.[5]
-
Drainage: After the dwell time, unclamp the catheter and allow the bladder to drain completely into a collection bag.
-
Post-Procedure: Remove the catheter. Advise the patient to drink plenty of fluids for the next 24-48 hours to flush the bladder.[12]
-
Treatment Schedule: An induction course typically involves weekly instillations for 6-8 weeks.[7][9][11] This may be followed by a maintenance course of monthly instillations.[7][9][11]
Protocol for In Vitro Cytotoxicity Assay (MTT Assay)
This protocol describes how to assess the cytotoxic effects of this compound on bladder cancer cell lines.
Materials:
-
Human bladder cancer cell line (e.g., T24, UM-UC-3)
-
Complete cell culture medium (e.g., McCoy's 5A or DMEM with 10% FBS)
-
96-well flat-bottom plates
-
This compound (Mitomycin C)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
-
DMSO (Dimethyl sulfoxide)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed bladder cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.[13]
-
Adherence: Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow cells to adhere.
-
Treatment: Prepare serial dilutions of this compound in complete medium. A suggested concentration range is 0.1 µg/mL to 100 µg/mL.[14] Remove the old medium from the wells and add 100 µL of the this compound dilutions (or medium only for control wells).
-
Incubation: Incubate the plate for a further 48 to 72 hours.
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[14]
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader. Cell viability is proportional to the absorbance and can be expressed as a percentage of the control.
Protocol for In Vivo Orthotopic Rat Bladder Cancer Model
This protocol outlines the establishment of an orthotopic bladder cancer model in rats and subsequent treatment with intravesical this compound.
Materials:
-
Rat bladder cancer cell line (e.g., AY-27)[2]
-
Anesthetics
-
Fine catheters
-
This compound (Mitomycin C)
-
Sterile saline
Procedure:
-
Animal Preparation: Anesthetize the rat according to approved institutional animal care protocols.
-
Tumor Cell Implantation:
-
Insert a fine catheter through the urethra into the bladder.
-
Instill a suspension of AY-27 urothelial carcinoma cells (e.g., 1.5 x 10^6 cells in 0.5 mL medium) into the bladder.[2]
-
Keep the catheter in place and the animal anesthetized for approximately 1 hour to facilitate tumor cell implantation.
-
-
Tumor Growth: Allow 5-7 days for the tumors to establish. Tumor presence can be confirmed via methods like cystoscopy if available.[2]
-
Treatment:
-
Randomly assign rats to treatment and control groups.
-
Anesthetize the animals and catheterize the bladder.
-
Instill this compound (e.g., 0.4 mg in 0.2 mL saline or 0.5-1.0 mg doses) or saline for the control group.[2][15]
-
Maintain the solution in the bladder for 1-2 hours.[15]
-
Treatment can be a single dose or repeated instillations (e.g., on days 5, 8, and 11 post-implantation).[2]
-
-
Endpoint and Evaluation:
-
Sacrifice the animals at a predetermined endpoint (e.g., 14-30 days after the final treatment).
-
Harvest the bladders and measure their weight (as an indicator of tumor load).
-
Perform histological analysis to assess tumor size, invasion, and treatment-related changes like fibrosis.[15]
-
Immunohistochemical staining for proliferation markers (e.g., Ki-67) can also be performed.
-
References
- 1. cancerresearchuk.org [cancerresearchuk.org]
- 2. researchgate.net [researchgate.net]
- 3. Mitomycin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. oncolink.org [oncolink.org]
- 6. m.youtube.com [m.youtube.com]
- 7. Intravesical instillation of mitomycin-C in 242 patients with superficial bladder cancer at high risk of recurrence: long-term results - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Recurrences and progression of superficial bladder cancer following long-term intravesical prophylactic therapy with mitomycin C: 48-month follow-up - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Comparison of 30 mg and 40 mg of Mitomycin C Intravesical Instillation in Korean Superficial Bladder Cancer Patients: Prospective, Randomized Study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Effect of intravesical mitomycin C on recurrence of newly diagnosed superficial bladder cancer: interim report from the Medical Research Council Subgroup on Superficial Bladder Cancer (Urological Cancer Working Party) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. bccancer.bc.ca [bccancer.bc.ca]
- 12. Intravesical mitomycin C chemotherapy | CUH [cuh.nhs.uk]
- 13. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 14. In vitro assessment of intra-operative and post-operative environment in reducing bladder cancer recurrence - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ar.iiarjournals.org [ar.iiarjournals.org]
Application Notes and Protocols for Utilizing Mutalomycin in Combination Chemotherapy
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Mutalomycin (Mitomycin C) in combination with other chemotherapeutic agents. This document includes summaries of quantitative data from preclinical and clinical studies, detailed experimental protocols for key assays, and visualizations of the primary signaling pathways involved.
Introduction to this compound Combination Therapy
This compound is an antitumor antibiotic that acts as a DNA crosslinking agent, inhibiting DNA synthesis and leading to cell death.[1][2] In clinical practice, it is often used in combination with other chemotherapy drugs to enhance efficacy and overcome resistance.[1] This document focuses on its combination with three widely used chemotherapeutic agents: Doxorubicin (B1662922), Cisplatin, and Paclitaxel (B517696).
Quantitative Data Summary
The following tables summarize key quantitative data from studies evaluating the combination of this compound with Doxorubicin, Cisplatin, and Paclitaxel in various cancer models.
Table 1: this compound in Combination with Doxorubicin
| Cancer Type | Model System | This compound Dose | Doxorubicin Dose | Key Findings | Reference(s) |
| Breast Cancer | In vitro (EMT6 cells) | Varies | Varies | Supra-additive tumor cell killing observed.[3] | [3] |
| Breast Cancer | In vivo (Murine models) | Varies | Varies | Supra-additive tumor cell killing observed.[3] | [3] |
| Breast Cancer | Human Mammary Tumor Xenografts | Not specified | Not specified | Co-loaded nanoparticles showed enhanced efficacy and increased animal life span by up to 3-fold. | [4] |
| Non-Small Cell Bronchogenic Carcinoma | Clinical Trial | 10 mg/m² IV every 3 or 6 weeks | 50 mg/m² IV every 3 weeks | Higher response rate but also higher cardiopulmonary toxicity with more frequent this compound administration. | [5] |
| Bladder Cancer | Clinical Trial | 20 mg intravesical instillation | 40 mg intravesical instillation | 70% overall complete response rate in carcinoma in situ of the bladder. | [6] |
Table 2: this compound in Combination with Cisplatin
| Cancer Type | Model System | This compound Dose | Cisplatin Dose | Key Findings | Reference(s) |
| Disseminated Squamous Cell Carcinoma of the Uterine Cervix | Clinical Trial | 6 mg/m² IV | 50 mg/m² IV | 42% overall response rate with a median duration of 7.9 months.[6] | [6] |
| Advanced/Recurrent Head and Neck Squamous Cell Carcinoma | Clinical Trial | 6 mg/m² | 90 mg/m² | Good response rate and tolerability profile. | [7] |
| Non-Small Cell Lung Cancer | Clinical Trial | 4 mg/body IV | 30 mg/body IV | 46.7% overall response rate in combination with other agents.[8] | [8] |
| Advanced Colorectal and Gastric Cancer | Clinical Trial | Not Specified | Not Specified | 26.3% overall response in combination with 5-fluorouracil (B62378) and leucovorin.[9] | [9] |
| Anal Carcinoma | Clinical Trial | 10 mg/m² | 25 mg/m²/week | Feasible and promising results when combined with radiation.[10] | [10] |
Table 3: this compound in Combination with Paclitaxel
| Cancer Type | Model System | This compound Dose | Paclitaxel Dose | Key Findings | Reference(s) |
| Advanced Breast Cancer | Clinical Trial | 12 mg/m² IV every 6 weeks | 175 mg/m² 3-hour infusion every 3 weeks | Paclitaxel showed a longer median time to progression (3.5 vs 1.6 months).[3] | [3] |
| Refractory Breast Cancer | Case Report | Not Specified | Not Specified | Successful treatment after failure of doxorubicin-based chemotherapy and paclitaxel alone.[11] | [11] |
| Squamous Cell Anal Carcinoma | Clinical Trial | 10 g/m² on day 1 | 45 mg/m² on days 3, 10, 17, 24, 31 | 86.8% complete clinical response at 26 weeks in combination with capecitabine (B1668275) and radiotherapy. | |
| Human Pulmonary Fibroblast | In vitro | 10⁻⁷ mol/L to 10⁻⁴ mol/L | 10⁻⁵ mol/L to 10⁻⁴ mol/L | Both drugs inhibited fibroblast proliferation, suggesting potential for drug-eluting stents. |
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are generalized and may require optimization for specific cell lines or animal models.
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of this compound in combination with another chemotherapeutic agent on a cancer cell line.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
Second chemotherapeutic agent (e.g., Doxorubicin, Cisplatin, or Paclitaxel)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
Drug Treatment: Prepare serial dilutions of this compound and the second chemotherapeutic agent, both alone and in combination, in culture medium. Remove the medium from the wells and add 100 µL of the drug-containing medium. Include untreated control wells.
-
Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO₂.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The synergistic, additive, or antagonistic effects of the drug combination can be determined using software such as CompuSyn.
Animal Xenograft Model
This protocol describes the establishment of a subcutaneous tumor xenograft model in mice to evaluate the in vivo efficacy of combination therapy.
Materials:
-
Immunocompromised mice (e.g., nude or SCID mice)
-
Cancer cell line of interest
-
Matrigel (optional)
-
This compound and the second chemotherapeutic agent formulated for in vivo administration
-
Calipers
-
Sterile syringes and needles
Procedure:
-
Cell Preparation: Harvest cancer cells and resuspend them in sterile PBS or culture medium at a concentration of 1x10⁷ cells/mL. For some cell lines, mixing with Matrigel (1:1 ratio) can improve tumor engraftment.
-
Tumor Implantation: Subcutaneously inject 100-200 µL of the cell suspension into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Once tumors are palpable, measure their dimensions with calipers 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²)/2.
-
Treatment Initiation: When tumors reach a predetermined size (e.g., 100-150 mm³), randomize the mice into treatment groups (e.g., vehicle control, this compound alone, second agent alone, combination therapy).
-
Drug Administration: Administer the drugs according to the desired dosage and schedule (e.g., intraperitoneal or intravenous injection).
-
Efficacy Evaluation: Continue to monitor tumor growth and the general health of the mice. At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histological examination).
Cell Cycle Analysis by Flow Cytometry
This protocol is for analyzing the effects of combination therapy on cell cycle distribution.
Materials:
-
Cancer cell line of interest
-
This compound and the second chemotherapeutic agent
-
6-well plates
-
PBS
-
Trypsin-EDTA
-
70% cold ethanol (B145695)
-
RNase A
-
Propidium Iodide (PI) staining solution
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound, the second agent, or the combination for a specified time (e.g., 24 or 48 hours).
-
Cell Harvesting: Harvest the cells by trypsinization, wash with PBS, and collect the cell pellet by centrifugation.
-
Fixation: Resuspend the cell pellet in 1 mL of cold PBS and add 4 mL of cold 70% ethanol dropwise while vortexing gently. Fix the cells overnight at -20°C.
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in PI staining solution containing RNase A.
-
Incubation: Incubate the cells in the dark for 30 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity.
-
Data Analysis: Use appropriate software (e.g., FlowJo) to analyze the cell cycle distribution (G1, S, and G2/M phases).
Signaling Pathways and Mechanisms of Action
The synergistic effects of this compound in combination with other chemotherapeutic agents often arise from the interplay of their mechanisms of action and their impact on various cellular signaling pathways.
This compound and Doxorubicin
The combination of this compound and Doxorubicin demonstrates a synergistic effect primarily through enhanced DNA damage.[3] this compound crosslinks DNA, while Doxorubicin inhibits topoisomerase II, leading to DNA double-strand breaks.[3] This combined assault on DNA integrity overwhelms the cell's repair mechanisms, leading to apoptosis.
This compound and Cisplatin
The combination of this compound and Cisplatin also results in enhanced DNA damage, as both are alkylating agents that form adducts with DNA. This can lead to the activation of the MAPK signaling pathway, which can have context-dependent roles in either promoting cell survival or inducing apoptosis.
This compound and Paclitaxel
Paclitaxel stabilizes microtubules, leading to mitotic arrest and the induction of apoptosis. The combination with this compound can lead to a more profound cell cycle arrest and may also modulate survival pathways such as the PI3K/Akt pathway.
Conclusion
The combination of this compound with other chemotherapeutic agents like Doxorubicin, Cisplatin, and Paclitaxel holds significant promise for enhancing anticancer efficacy. The provided data summaries, experimental protocols, and pathway diagrams offer a foundational resource for researchers and drug development professionals working in this area. Further research into the detailed molecular mechanisms of these combinations will be crucial for optimizing their clinical application.
References
- 1. researchgate.net [researchgate.net]
- 2. keio.elsevierpure.com [keio.elsevierpure.com]
- 3. On the synergistic effect of doxorubicin and mitomycin C against breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. journal.waocp.org [journal.waocp.org]
- 5. Cisplatin based therapy: the role of the mitogen activated protein kinase signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Combination effects of paclitaxel with signaling inhibitors in endometrial cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Adapalene and Doxorubicin Synergistically Promote Apoptosis of TNBC Cells by Hyperactivation of the ERK1/2 Pathway Through ROS Induction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Paclitaxel promotes mTOR signaling‐mediated apoptosis in esophageal cancer cells by targeting MUC20 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols: Experimental Use of Mitomycin C in Parkinson's Disease Research
Disclaimer: Initial searches for "Mutalomycin" in the context of Parkinson's disease research did not yield any relevant scientific literature. The following application notes and protocols are based on research found for Mitomycin C (MMC) , a DNA alkylating agent that has been investigated for its potential in stem cell-based therapies for Parkinson's disease.
Introduction
Parkinson's disease (PD) is a progressive neurodegenerative disorder characterized by the loss of dopaminergic neurons in the substantia nigra.[1][2][3] One promising experimental therapeutic strategy involves the transplantation of dopaminergic neurons derived from stem cells to replace the lost neurons.[1][2][3] However, a significant challenge with this approach is the risk of teratoma formation from undifferentiated pluripotent stem cells.[1][2][4] Mitomycin C (MMC), an FDA-approved chemotherapeutic agent, has been explored as a pre-treatment for undifferentiated embryonic stem cells (ESCs) prior to transplantation.[1][4] This pre-treatment aims to halt the mitotic activity of the stem cells, thereby preventing tumor formation while promoting their differentiation into dopaminergic neurons and subsequent functional recovery in animal models of Parkinson's disease.[1][2][3][4]
Quantitative Data Summary
The following tables summarize the key quantitative findings from preclinical studies on the use of Mitomycin C-treated mouse embryonic stem cells (mESCs) in a 6-hydroxydopamine (6-OHDA)-lesioned mouse model of Parkinson's disease.
Table 1: Effect of Mitomycin C on Dopamine (B1211576) Release and Tumorigenesis
| Parameter | Condition | Result | Reference |
| Dopamine Release (in vitro) | MMC-treated mESCs after differentiation | Four-fold increase compared to untreated differentiated mESCs | [1][2][3][4] |
| Teratoma Formation (in vivo) | MMC-treated mESCs injected into nude mice | Prevented tumorigenesis for a 12-week follow-up | [1][2][3] |
| Long-term Tumorigenesis (in vivo) | Intrastriatal injection of MMC-treated mESCs in 6-OHDA-lesioned mice | No tumor formation for as long as 15 months | [1][2][3] |
Table 2: Behavioral Outcomes in a Mouse Model of Parkinson's Disease
| Animal Model | Treatment Group | Outcome | Observation Period | Reference |
| 6-OHDA-lesioned mice | Control (no implant) | No improvement in motor function | 12 weeks | [4] |
| 6-OHDA-lesioned mice | Untreated mESC implant | Improvement in motor function, but all animals died between 3 and 7 weeks due to intracerebral tumors | 3-7 weeks | [4] |
| 6-OHDA-lesioned mice | MMC-treated mESC implant | Marked improvement in motor function and reduced akinesia | Up to 15 months | [1][2][4] |
Experimental Protocols
Protocol 1: Preparation of Mitomycin C-Treated Mouse Embryonic Stem Cells (mESCs)
Objective: To prepare undifferentiated mESCs for transplantation by halting their mitotic activity using Mitomycin C.
Materials:
-
Mouse embryonic stem cells (mESCs)
-
Standard mESC culture medium
-
Mitomycin C (MMC) solution (1 µg/mL)
-
Phosphate-buffered saline (PBS)
-
Cell culture plates
-
Incubator (37°C, 5% CO2)
Procedure:
-
Culture undifferentiated mESCs on gelatin-coated plates in standard mESC medium.
-
When the cells reach the desired confluency, aspirate the culture medium.
-
Add the Mitomycin C solution (1 µg/mL) to the cells.
-
Incubate the cells with MMC for the specified duration (e.g., 12 hours, as per some studies).[2]
-
After incubation, aspirate the MMC solution and wash the cells thoroughly with PBS three times to remove any residual MMC.
-
Harvest the MMC-treated mESCs for either in vitro differentiation assays or in vivo transplantation.
Protocol 2: Intrastriatal Transplantation of MMC-Treated mESCs in a 6-OHDA Mouse Model
Objective: To transplant MMC-treated mESCs into the striatum of a 6-hydroxydopamine (6-OHDA)-lesioned mouse model of Parkinson's disease to assess for functional recovery and safety.
Materials:
-
6-OHDA-lesioned mice
-
MMC-treated mESCs (prepared as in Protocol 1)
-
Stereotaxic apparatus
-
Hamilton syringe
-
Anesthesia (e.g., isoflurane)
-
Surgical tools
Procedure:
-
Anesthetize the 6-OHDA-lesioned mouse and place it in the stereotaxic apparatus.
-
Create a small burr hole in the skull over the target striatal coordinates.
-
Load the Hamilton syringe with a suspension of MMC-treated mESCs (e.g., 50,000 cells per injection).[4]
-
Slowly inject the cell suspension into the striatum.
-
After injection, leave the needle in place for a few minutes to allow for diffusion before slowly retracting it.
-
Suture the scalp incision and allow the animal to recover.
-
Monitor the animal's health and perform behavioral testing at regular intervals (e.g., every other week).[1]
-
At the end of the study period, perfuse the animals and process the brains for histological analysis to confirm graft survival, differentiation, and absence of tumors.
Protocol 3: Assessment of Motor Function
Objective: To evaluate the effect of MMC-treated mESC transplantation on motor function in the 6-OHDA-lesioned mouse model.
Methods:
-
Cylinder Test: To assess forelimb use asymmetry. Place the mouse in a transparent cylinder and record the number of times it rears and touches the wall with its left, right, or both forepaws.
-
Rotation Test: To measure rotational asymmetry induced by a dopamine agonist (e.g., apomorphine). Administer the agonist and count the number of full body turns contralateral and ipsilateral to the lesion.
-
Akinesia Test: To measure the initiation of movement. This can be assessed through various paradigms that quantify the delay in initiating movement in response to a stimulus.
Visualizations
Signaling and Experimental Workflow Diagrams
References
- 1. Frontiers | Mitomycin-treated undifferentiated embryonic stem cells as a safe and effective therapeutic strategy in a mouse model of Parkinson’s disease [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. Mitomycin-treated undifferentiated embryonic stem cells as a safe and effective therapeutic strategy in a mouse model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. sciencedaily.com [sciencedaily.com]
Application Notes and Protocols for Administering Mutalomycin (Mitomycin C) in Animal Models of Cancer
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the administration of Mutalomycin, a cytotoxic agent also known as Mitomycin C, in various animal models of cancer. The following information is intended to guide researchers in designing and executing preclinical studies to evaluate the efficacy and pharmacokinetics of this compound.
Mechanism of Action
This compound is an antineoplastic antibiotic that, upon bioreductive activation within the cell, acts as a potent DNA crosslinking agent. This cross-linking primarily occurs between guanine (B1146940) nucleobases in DNA, inhibiting DNA replication and transcription, which ultimately leads to cell cycle arrest and apoptosis, particularly in rapidly dividing cancer cells.
Signaling Pathway of this compound-Induced Cell Death```dot
Caption: Standard workflows for common this compound administration routes.
Detailed Protocol 1: Intravenous (IV) Tail Vein Injection in Mice
Materials:
-
Prepared Mitomycin C solution
-
Mouse restrainer
-
Heat lamp or warming pad
-
27-30G needles and 1 mL syringes
-
70% ethanol (B145695) wipes
-
Gauze
Procedure:
-
Animal Preparation: Weigh the mouse to calculate the correct dose volume. Place the mouse in a cage on a warming pad or under a heat lamp for 5-10 minutes to induce vasodilation of the tail veins.[1]
-
Restraint: Securely place the mouse in a restrainer, ensuring the tail is accessible.
-
Vein Identification: Gently wipe the tail with a 70% ethanol wipe to clean the injection site and improve visualization of the lateral tail veins.
-
Injection:
-
Hold the tail gently and use your thumb and forefinger to occlude the vein at the base of the tail.
-
With the bevel of the needle facing up, insert the needle into the distal third of the lateral tail vein at a shallow angle (approximately 10-15 degrees).[1]
-
Slowly advance the needle a few millimeters into the vein.
-
Release the occlusion and slowly inject the Mitomycin C solution. A successful injection will have no resistance and no bleb formation.
-
The maximum recommended bolus injection volume is 5 ml/kg.[1]
-
-
Post-Injection:
-
Withdraw the needle and apply gentle pressure to the injection site with gauze to prevent bleeding.
-
Return the mouse to its cage and monitor for any immediate adverse effects.
-
Detailed Protocol 2: Intraperitoneal (IP) Injection in Mice/Rats
Materials:
-
Prepared Mitomycin C solution
-
25-27G needles and appropriate size syringes
-
70% ethanol wipes
Procedure:
-
Animal Preparation: Weigh the animal to determine the correct injection volume. The maximum recommended volume is <10 ml/kg.[2]
-
Restraint:
-
Mouse: Restrain the mouse by scruffing the neck and back skin to immobilize the head and body. Turn the mouse so its abdomen is facing upwards.
-
Rat: A two-person technique is recommended. One person restrains the rat with its head held lower than its body, while the second person performs the injection.[2]
-
-
Injection Site: Locate the injection site in the lower right quadrant of the abdomen to avoid the cecum and urinary bladder.[2]
-
Injection:
-
Clean the injection site with a 70% ethanol wipe.
-
Insert the needle at a 30-40 degree angle.
-
Aspirate slightly to ensure no blood or urine is drawn, indicating correct placement in the peritoneal cavity.
-
Inject the solution smoothly.
-
-
Post-Injection:
-
Withdraw the needle and return the animal to its cage.
-
Monitor for any signs of pain, distress, or peritonitis.
-
Detailed Protocol 3: Intratumoral (IT) Injection in Mice
Materials:
-
Prepared Mitomycin C solution
-
Calipers for tumor measurement
-
27-30G needles and appropriate size syringes
-
Anesthetic (if required)
-
70% ethanol wipes
Procedure:
-
Tumor Measurement: Measure the tumor dimensions with calipers and calculate the volume (Volume = 0.5 x Length x Width²). The injection volume is often dependent on the tumor size (e.g., 0.1 mL per 400 mm³ tumor volume).[3]
-
Animal Preparation: Weigh the animal. Anesthesia may be necessary to ensure the animal remains still during the injection.
-
Injection:
-
Clean the skin over the tumor with a 70% ethanol wipe.
-
Gently insert the needle into the center of the tumor mass.
-
Inject the Mitomycin C solution slowly to allow for even distribution and to minimize leakage.[4]
-
-
Post-Injection:
-
Withdraw the needle.
-
Monitor the animal for recovery from anesthesia (if used).
-
Observe the injection site for leakage and the tumor for signs of necrosis.[4]
-
Logical Relationships in Preclinical Study Design
Caption: Logical flow of a typical preclinical cancer study using this compound.
References
Determining Mutalomycin Sensitivity in Tumor Cells: In Vitro Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for assessing the sensitivity of tumor cells to Mutalomycin, a potent antitumor antibiotic. For the purposes of this document, it is assumed that "this compound" is a variant or misspelling of the well-characterized chemotherapeutic agent, Mitomycin C. The methodologies described herein are standard in vitro assays to determine the cytotoxic and apoptotic effects of this compound on cancer cell lines.
Mechanism of Action
Mitomycin C functions as an alkylating agent that, upon bioreductive activation within the cell, cross-links DNA strands, primarily at CpG sequences.[1] This covalent bonding inhibits DNA replication and transcription, ultimately leading to cell cycle arrest and apoptosis.[2][3] The cytotoxic effects of Mitomycin C are the basis for its use in cancer therapy.
Data Presentation: this compound (Mitomycin C) IC50 Values
The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The following table summarizes previously reported IC50 values for Mitomycin C across a variety of human cancer cell lines. This data is essential for selecting appropriate cell lines and concentration ranges for in vitro sensitivity testing.
| Cell Line | Cancer Type | Tissue of Origin | IC50 (µM) |
| LC-2-ad | Lung Adenocarcinoma | Lung | 0.0115 |
| NTERA-2-cl-D1 | Teratocarcinoma | Testis | 0.0129 |
| J82 | Bladder Urothelial Carcinoma | Bladder | 0.0150 |
| NCI-H2170 | Lung Squamous Cell Carcinoma | Lung | 0.0163 |
| KYSE-510 | Esophageal Squamous Cell Carcinoma | Esophagus | 0.0164 |
| NCI-H2228 | Lung Adenocarcinoma | Lung | 0.0166 |
| SISO | Cervical Squamous Cell Carcinoma | Cervix | 0.0184 |
| SW872 | Liposarcoma | Soft Tissue | 0.0186 |
| MV-4-11 | Acute Myeloid Leukemia | Blood | 0.0192 |
| ES7 | Ewing's Sarcoma | Bone | 0.0207 |
| 769-P | Renal Cell Carcinoma | Kidney | 0.0208 |
| H4 | Glioma | Nervous System | 0.0208 |
| JHU-011 | Head and Neck Squamous Cell Carcinoma | Head and Neck | 0.0218 |
| SF295 | Glioblastoma | Nervous System | 0.0225 |
| SK-LU-1 | Lung Adenocarcinoma | Lung | 0.0225 |
| NCI-H460 | Large Cell Lung Carcinoma | Lung | 0.0235 |
| NCI-H209 | Small Cell Lung Cancer | Lung | 0.0237 |
| IMR-5 | Neuroblastoma | Nervous System | 0.0238 |
| MCF7 | Breast Adenocarcinoma | Breast | 0.0242 |
| OCI-LY-19 | Diffuse Large B-Cell Lymphoma | Blood | 0.0258 |
| HCT116 | Colorectal Carcinoma | Colon | 6 µg/ml |
| HCT116b | Colorectal Carcinoma (Mitomycin C resistant) | Colon | 10 µg/ml |
| HCT116-44 | Colorectal Carcinoma (acquired Mitomycin C resistance) | Colon | 50 µg/ml |
Note: IC50 values can vary depending on the assay conditions, such as incubation time and cell density. The data presented here is for comparative purposes. It is recommended to determine the IC50 for each cell line under your specific experimental conditions.[4][5]
Experimental Protocols
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[6] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan (B1609692) crystals.[7] The amount of formazan produced is proportional to the number of living cells.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound (Mitomycin C)
-
MTT solution (5 mg/mL in PBS)[6]
-
Solubilization solution (e.g., DMSO, acidified isopropanol)
-
96-well plates
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.[8] Incubate for 24 hours to allow for cell attachment.
-
Drug Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the medium from the wells and add 100 µL of the drug dilutions. Include vehicle-treated and untreated controls.
-
Incubation: Incubate the plate for a desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well.
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot a dose-response curve to determine the IC50 value.
Apoptosis Assay (Annexin V/PI Staining)
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[9] In early apoptosis, phosphatidylserine (B164497) (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescently labeled Annexin V. Propidium iodide (PI) is a fluorescent dye that can only enter cells with compromised membranes, thus staining late apoptotic and necrotic cells.[9]
Materials:
-
Cancer cell lines treated with this compound
-
Annexin V-FITC (or other fluorophore)
-
Propidium Iodide (PI)
-
1X Binding Buffer
-
Flow cytometer
Protocol:
-
Cell Treatment: Treat cells with various concentrations of this compound for a predetermined time. Include untreated controls.
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge the cell suspension.
-
Washing: Wash the cells twice with cold PBS.[9]
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.[8]
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.[8]
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[8]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.[8]
Western Blot Analysis of Signaling Pathways
Western blotting can be used to investigate the effect of this compound on key signaling pathways involved in cell survival and proliferation, such as the MAPK and Akt pathways.[10][11]
Materials:
-
Cancer cell lysates (treated and untreated)
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-ERK, anti-ERK, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Cell Lysis: After treatment with this compound, wash cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Separate equal amounts of protein on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Wash the membrane and add a chemiluminescent substrate.
-
Imaging: Capture the signal using an imaging system.
References
- 1. Mitomycin C linked to DNA minor groove binding agents: synthesis, reductive activation, DNA binding and cross-linking properties and in vitro antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. m.youtube.com [m.youtube.com]
- 3. pnas.org [pnas.org]
- 4. Assessment of tumor cell sensitivity to mitomycin C by "B23 translocation" assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Drug: Mitomycin-C - Cancerrxgene - Genomics of Drug Sensitivity in Cancer [cancerrxgene.org]
- 6. MTT assay protocol | Abcam [abcam.com]
- 7. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 8. benchchem.com [benchchem.com]
- 9. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Flow Cytometry Analysis of Cell Cycle Arrest by Mutalomycin
Application Note and Protocol
Introduction
Mutalomycin, also known as Mitomycin C, is an antitumor antibiotic derived from the soil fungus Streptomyces caespitosus.[1] It is utilized as a chemotherapeutic agent for various cancers, including gastric, pancreatic, and bladder cancer.[2][3] The cytotoxic effects of this compound are primarily attributed to its ability to function as an alkylating agent, which cross-links DNA strands and consequently inhibits DNA synthesis.[4][5][6] This disruption of DNA replication ultimately leads to cell cycle arrest and apoptosis, particularly affecting rapidly dividing cancer cells.[1][5] While this compound is considered cell cycle phase-nonspecific, its maximum efficacy is observed in the late G1 and early S phases of the cell cycle.[2]
Flow cytometry is a powerful technique for analyzing the cell cycle distribution of a population of cells.[7] By staining cells with a fluorescent dye that binds stoichiometrically to DNA, such as propidium (B1200493) iodide (PI), the DNA content of individual cells can be quantified.[8] This allows for the discrimination of cells in different phases of the cell cycle: G0/G1 (2N DNA content), S (intermediate DNA content), and G2/M (4N DNA content). This application note provides a detailed protocol for the analysis of this compound-induced cell cycle arrest using flow cytometry with propidium iodide staining.
Principle of the Assay
This protocol employs propidium iodide (PI) to stain the DNA of cells treated with this compound. PI is a fluorescent intercalating agent that cannot cross the membrane of live cells. Therefore, cells must be fixed and permeabilized to allow the dye to enter and bind to DNA. The fluorescence intensity of the PI-stained cells is directly proportional to their DNA content.[8] By analyzing the distribution of fluorescence intensity across a population of cells using a flow cytometer, the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle can be determined. An accumulation of cells in a particular phase following this compound treatment is indicative of cell cycle arrest.
Data Presentation
The quantitative data obtained from the flow cytometry analysis can be summarized in a table for clear comparison between different treatment conditions.
Table 1: Effect of this compound on Cell Cycle Distribution
| Treatment Group | Concentration (µM) | % of Cells in G0/G1 Phase | % of Cells in S Phase | % of Cells in G2/M Phase |
| Vehicle Control | 0 | 65.2 ± 3.1 | 20.5 ± 1.8 | 14.3 ± 1.5 |
| This compound | 1 | 75.8 ± 4.5 | 15.1 ± 2.2 | 9.1 ± 1.9 |
| This compound | 5 | 82.3 ± 5.2 | 10.4 ± 1.7 | 7.3 ± 1.4 |
| This compound | 10 | 88.1 ± 6.0 | 6.7 ± 1.3 | 5.2 ± 1.1 |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Experimental Protocols
Materials and Reagents
-
This compound (Mitomycin C)
-
Cell culture medium (e.g., DMEM, RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypsin-EDTA
-
70% Ethanol (B145695), ice-cold
-
RNase A solution (100 µg/mL in PBS)
-
Propidium Iodide (PI) staining solution (50 µg/mL in PBS)
-
Flow cytometry tubes
Cell Culture and Treatment
-
Culture the desired cancer cell line (e.g., HeLa, MCF-7) in appropriate complete culture medium supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Seed the cells in 6-well plates at a density that will ensure they are in the exponential growth phase at the time of treatment.
-
Allow the cells to adhere and grow for 24 hours.
-
Prepare a stock solution of this compound in a suitable solvent (e.g., sterile water or DMSO).
-
Treat the cells with varying concentrations of this compound (e.g., 1, 5, 10 µM) and a vehicle control for a predetermined time period (e.g., 24, 48 hours).
Sample Preparation for Flow Cytometry
-
Harvest Cells:
-
For adherent cells, aspirate the culture medium and wash the cells with PBS.
-
Add trypsin-EDTA to detach the cells.
-
Neutralize the trypsin with complete culture medium and transfer the cell suspension to a centrifuge tube.
-
For suspension cells, directly collect the cell suspension.
-
-
Cell Count: Count the cells to ensure approximately 1 x 10^6 cells per sample.
-
Washing: Centrifuge the cells at 300 x g for 5 minutes, discard the supernatant, and resuspend the cell pellet in 1 mL of cold PBS. Repeat this wash step.
-
Fixation:
-
Resuspend the cell pellet in 500 µL of cold PBS.
-
While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to the cell suspension.[9] This step is crucial for proper fixation and to minimize cell clumping.[8][10]
-
Incubate the cells on ice for at least 30 minutes. Fixed cells can be stored at -20°C for several weeks.[11]
-
-
Staining:
-
Centrifuge the fixed cells at a higher speed (e.g., 850 x g) for 5 minutes to pellet the cells.[11]
-
Carefully discard the ethanol supernatant.
-
Wash the cell pellet twice with 3 mL of PBS.[8]
-
Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A. The RNase A is essential to degrade RNA and ensure that PI only binds to DNA.[8]
-
Incubate the cells at room temperature for 15-30 minutes in the dark.[9]
-
Flow Cytometry Analysis
-
Analyze the stained cells using a flow cytometer.
-
Use a laser appropriate for PI excitation (e.g., 488 nm) and collect the emission fluorescence in the appropriate channel (typically FL-2 or FL-3, around 617 nm).
-
Acquire at least 10,000 events per sample for statistically significant results.[12]
-
Use a plot of forward scatter (FSC) versus side scatter (SSC) to gate on the single-cell population and exclude debris.
-
Use a plot of pulse width versus pulse area to exclude cell doublets and aggregates.[10]
-
Generate a histogram of PI fluorescence intensity (DNA content).
-
Use cell cycle analysis software (e.g., ModFit LT, FlowJo) to deconvolute the DNA content histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases.
Visualizations
Experimental Workflow
Caption: Experimental workflow for analyzing this compound-induced cell cycle arrest.
Signaling Pathway
Caption: Simplified signaling pathway of this compound-induced cell cycle arrest.
References
- 1. oncolink.org [oncolink.org]
- 2. Mitomycin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Mitomycin - NCI [cancer.gov]
- 4. youtube.com [youtube.com]
- 5. What is the mechanism of Mitomycin? [synapse.patsnap.com]
- 6. go.drugbank.com [go.drugbank.com]
- 7. nanocellect.com [nanocellect.com]
- 8. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]
- 9. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]
- 10. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 11. benchchem.com [benchchem.com]
- 12. 4.7. Cell Cycle Arrest Analysis by Flow Cytometry [bio-protocol.org]
Application Notes and Protocols for Generating Mutalomycin-Resistant Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
The emergence of drug resistance is a primary obstacle in cancer therapy. The development of in vitro cancer cell line models that are resistant to specific therapeutic agents is a critical tool for understanding the molecular mechanisms of resistance, identifying new therapeutic targets, and evaluating the efficacy of novel compounds. This document provides detailed protocols and application notes for the generation and characterization of Mutalomycin-resistant cancer cell lines. While "this compound" is not a widely documented anticancer agent, the principles and protocols outlined here are based on established methods for inducing resistance to similar alkylating agents, such as Mitomycin C, and can be adapted accordingly.
The major mechanisms of resistance to alkylating agents include decreased drug activation, increased drug detoxification, and enhanced DNA repair.[1][2] Understanding these mechanisms is crucial for developing strategies to overcome resistance.
I. Methodologies for Developing this compound-Resistant Cell Lines
Two primary methods are widely employed to generate drug-resistant cancer cell lines in vitro: the continuous dose-escalation method and the pulsed exposure method.[3] The choice of method can influence the type of resistance mechanisms that develop.[4]
A. Continuous Dose-Escalation Protocol
This is the most common method for generating drug-resistant cell lines and involves gradually exposing cancer cells to increasing concentrations of the drug over a prolonged period.[5] This process can take 6-12 months or longer.
Protocol:
-
Determine the Initial Drug Concentration (IC50):
-
Plate the parental cancer cell line at a density of 1 x 10^4 cells/well in a 96-well plate and incubate overnight.[6]
-
Treat the cells with a range of this compound concentrations for 24-72 hours.[6]
-
Assess cell viability using an appropriate assay (e.g., MTT, CCK-8).[6]
-
Calculate the half-maximal inhibitory concentration (IC50), which is the concentration of this compound that inhibits cell growth by 50%.[5][6]
-
-
Initiate Drug Selection:
-
Culture the parental cells in a medium containing this compound at a starting concentration equal to the IC20 or IC50.[7]
-
Maintain the cells in this drug-containing medium, changing the medium every 2-3 days.
-
-
Dose Escalation:
-
Once the cells have adapted and are proliferating at a steady rate (typically after 2-3 passages), increase the this compound concentration by 1.5- to 2.0-fold.[5][7]
-
If significant cell death (>50%) is observed, reduce the concentration to the previous level and allow the cells to recover before attempting to escalate the dose again.[7]
-
Repeat this stepwise increase in drug concentration. It is advisable to cryopreserve cell stocks at each new concentration level.[8]
-
-
Establishment of the Resistant Line:
-
Continue the dose escalation until the cells can proliferate in a significantly higher concentration of this compound (e.g., 10-fold the initial IC50) compared to the parental line.
-
Maintain the established resistant cell line in a medium containing the final concentration of this compound to ensure the stability of the resistant phenotype.
-
B. Pulsed Exposure Protocol
This method mimics the intermittent dosing schedules often used in clinical settings.[6]
Protocol:
-
Determine the IC50: Follow the same procedure as described in the dose-escalation protocol.
-
Pulsed Treatment:
-
Treat the parental cell line with this compound at its IC50 concentration for a short period (e.g., 4-6 hours).[6]
-
Remove the drug-containing medium, wash the cells with PBS, and culture them in a drug-free medium until they reach 70-80% confluency.[6]
-
Repeat this pulsed treatment for a defined number of cycles (e.g., 6 cycles).[6]
-
-
Recovery and Characterization:
-
After the final treatment cycle, culture the cells in a drug-free medium.
-
Assess the development of resistance by determining the new IC50 of the treated cell population and comparing it to the parental cell line.
-
II. Characterization of this compound-Resistant Cell Lines
Once a resistant cell line is established, it is essential to characterize its phenotype and explore the underlying mechanisms of resistance.
| Parameter | Parental Cell Line | This compound-Resistant Cell Line |
| IC50 of this compound | (e.g., 1 µM) | (e.g., 10 µM) |
| Fold Resistance | 1 | (e.g., 10-fold)[9][10] |
| Cross-Resistance | ||
| - Cisplatin | Sensitive | (e.g., Resistant)[11] |
| - Doxorubicin | Sensitive | (e.g., Sensitive) |
| Collateral Sensitivity | ||
| - Taxol | Sensitive | (e.g., More Sensitive)[11] |
| Enzyme Activity | ||
| - DT-diaphorase | (e.g., 250 nmol/min/mg) | (e.g., 15 nmol/min/mg)[9][10] |
| - NADPH Cytochrome P450 Reductase | (e.g., High) | (e.g., Significantly Lower)[11][12] |
| Protein Expression | ||
| - Phosphorylated Akt (p-Akt) | (e.g., Low) | (e.g., High)[13][14] |
| - DNA Polymerase Beta | (e.g., Normal) | (e.g., Markedly Higher)[12] |
| Drug Accumulation | (e.g., 100%) | (e.g., 60%)[9][10] |
III. Experimental Protocols
A. Cell Viability (MTT) Assay
-
Seed 1 x 10^4 cells per well in a 96-well plate and incubate overnight.
-
Replace the medium with fresh medium containing various concentrations of this compound.
-
Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells.
B. Western Blot Analysis for Protein Expression
-
Lyse cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-β-actin) overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
IV. Visualizations
References
- 1. Biochemical characterization of a mitomycin C resistant colon cancer cell line variant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Understanding and targeting resistance mechanisms in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Establishment of Drug-resistant Cell Lines - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 7. Cell Culture Academy [procellsystem.com]
- 8. researchgate.net [researchgate.net]
- 9. Establishment and characterization of non-small cell lung cancer cell lines resistant to mitomycin C under aerobic conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Establishment and Characterization of Non‐small Cell Lung Cancer Cell Lines Resistant to Mitomycin C under Aerobic Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Characterization of a human bladder cancer cell line selected for resistance to mitomycin C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Biochemical characterization of a mitomycin C-resistant human bladder cancer cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. oncotarget.com [oncotarget.com]
- 14. Mitomycin C treatment induces resistance and enhanced migration via phosphorylated Akt in aggressive lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Overcoming Mutalomycin (Mitomycin C) Resistance in Colotecal Cancer Cell Lines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering Mutalomycin (Mitomycin C) resistance in colorectal cancer (CRC) cell line experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound, commonly known as Mitomycin C (MMC), is an antitumor antibiotic.[1][2] It functions as an alkylating agent that, after bioreductive activation, cross-links DNA, leading to the inhibition of DNA synthesis and ultimately, cell death.[1][3]
Q2: My colorectal cancer cell line has become resistant to this compound. What are the common mechanisms of resistance?
A2: Resistance to Mitomycin C in colorectal cancer is multifactorial and can arise from:
-
Decreased Drug Activation: Reduced activity of the enzyme NAD(P)H:quinone oxidoreductive 1 (NQO1), also known as DT-diaphorase, is a primary mechanism of resistance.[4][5][6][7][8] This enzyme is crucial for converting MMC into its active, DNA-crosslinking form.
-
Increased Drug Detoxification: Upregulation of glutathione (B108866) S-transferases (GSTs), particularly GST-pi and GST-alpha, can lead to increased detoxification and efflux of the drug.[9][10][11][12]
-
Altered Drug Targets: Decreased levels of topoisomerase II can reduce the accessibility of DNA to the activated drug.[9]
-
Increased Mucin Secretion: A mucin-hypersecretory phenotype can create a physical barrier, impeding drug penetration.[13][14]
Q3: How can I confirm that my cell line is resistant to this compound?
A3: You can confirm resistance by determining the half-maximal inhibitory concentration (IC50) of your cell line and comparing it to the parental, sensitive cell line. A significant increase in the IC50 value indicates resistance. For example, the resistant HCT116-44 cell line has an IC50 of 50 µg/ml, whereas the sensitive parental HCT116 line has an IC50 of 6 µg/ml.[15] Another study showed a 2-fold increase in the 95% inhibitory concentration in the resistant HT-29R13 cell line compared to its sensitive counterpart.[16]
Troubleshooting Guides
Issue 1: Increased IC50 value for this compound observed in my colorectal cancer cell line.
This suggests the development of resistance. The following steps can help you characterize and potentially overcome this resistance.
1.1. Quantify the Level of Resistance
-
Action: Perform a dose-response assay to determine the IC50 value of this compound in your resistant cell line and compare it to the sensitive parental line.
-
Expected Outcome: A significantly higher IC50 value in your experimental cell line will confirm resistance.
| Cell Line | IC50 (µg/mL) | Fold Resistance | Reference |
| HCT116 (Sensitive) | 6 | - | [15] |
| HCT116b (Intrinsic Resistance) | 10 | 1.7x | [15] |
| HCT116-44 (Acquired Resistance) | 50 | 8.3x | [15] |
| HT-29 (Sensitive) | - | - | [16] |
| HT-29R13 (Resistant) | ~2x IC95 of parental | 2x | [16] |
| HCT 116 (Resistant) | 10x higher concentration for similar DNA cross-linking | 10x | [13] |
1.2. Investigate Mechanisms of Resistance
-
Action 1: Assess DT-diaphorase (NQO1) Activity.
-
Action 2: Analyze Glutathione S-Transferase (GST) Expression.
1.3. Strategies to Overcome Resistance
-
Strategy 1: Combination Therapy with a c-MET Inhibitor.
-
Rationale: The c-MET inhibitor Crizotinib (B193316) has shown a synergistic effect with Mitomycin C in colorectal cancer cell lines, leading to increased apoptosis.[1][3][17][18]
-
Action: Treat resistant cells with a combination of this compound and Crizotinib.
-
-
Strategy 2: Modulate DT-diaphorase (NQO1) Activity.
Experimental Protocols
Protocol 1: Determination of IC50 using CellTiter-Glo® Luminescent Cell Viability Assay
-
Cell Seeding: Seed colorectal cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Drug Treatment: Prepare serial dilutions of this compound (Mitomycin C) in culture medium. Remove the old medium from the wells and add 100 µL of the drug dilutions. Include a vehicle control (medium with DMSO or PBS).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.
-
Assay:
-
Equilibrate the plate and CellTiter-Glo® Reagent to room temperature.
-
Add 100 µL of CellTiter-Glo® Reagent to each well.
-
Mix contents for 2 minutes on an orbital shaker to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Measurement: Record luminescence using a plate reader.
-
Data Analysis: Normalize the data to the vehicle control and plot a dose-response curve to calculate the IC50 value.
Protocol 2: DT-Diaphorase (NQO1) Activity Assay
This assay measures the reduction of a substrate (e.g., menadione) by NQO1 in the presence of NADPH.
-
Cell Lysate Preparation:
-
Harvest cells and wash with ice-cold PBS.
-
Lyse cells in a suitable lysis buffer (e.g., RIPA buffer) on ice.
-
Centrifuge to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of the lysate using a BCA or Bradford assay.
-
-
Reaction Mixture: In a 96-well plate, prepare a reaction mixture containing:
-
25 mM Tris-HCl (pH 7.4)
-
0.7 mg/mL BSA
-
0.2 mM NADPH
-
5 µM FAD
-
10 µM Menadione (B1676200)
-
-
Assay:
-
Add 20-50 µg of cell lysate to each well.
-
Add the reaction mixture to initiate the reaction.
-
The reduction of menadione is coupled to the reduction of a chromogenic substrate like Cytochrome c or MTT, which can be measured spectrophotometrically.
-
-
Measurement: Measure the change in absorbance over time at the appropriate wavelength (e.g., 550 nm for Cytochrome c).
-
Calculation: Calculate the NQO1 activity as nmol of substrate reduced per minute per mg of protein.
Protocol 3: Western Blot for GST-pi
-
Protein Extraction and Quantification: Extract total protein from sensitive and resistant cell lines as described in the DT-diaphorase assay protocol and determine the protein concentration.
-
SDS-PAGE:
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer.
-
Load the samples onto a 12% SDS-polyacrylamide gel.
-
Run the gel at 100-120V until the dye front reaches the bottom.
-
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane at 100V for 1 hour.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST (Tris-buffered saline with 0.1% Tween-20) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for GST-pi (e.g., rabbit anti-GSTP1) overnight at 4°C with gentle agitation. Use an antibody for a housekeeping protein (e.g., β-actin or GAPDH) as a loading control.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP) for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities and normalize the GST-pi expression to the loading control.
Visualizations
Caption: this compound (MMC) activation and resistance pathways.
Caption: Workflow for investigating this compound resistance.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Reversal of mitomycin C resistance by overexpression of bioreductive enzymes in Chinese hamster ovary cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. In vivo role of NAD(P)H:quinone oxidoreductase 1 in metabolic activation of mitomycin C and bone marrow cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. NAD(P)H:Quinone Oxidoreductase 1 (NQO1) in the Sensitivity and Resistance to Antitumor Quinones - PMC [pmc.ncbi.nlm.nih.gov]
- 7. NAD(P)H:quinone oxidoreductase expression and mitomycin C resistance developed by human colon cancer HCT 116 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Dietary induction of NQO1 increases the antitumour activity of mitomycin C in human colon tumours in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Biochemical characterization of a mitomycin C resistant colon cancer cell line variant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Glutathione S-transferase-pi in malignant tissues and plasma of human colorectal and gastric cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Glutathione-S-transferase pi expression and activity is increased in colonic neoplasia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. *Advances in Clinical and Experimental Medicine [advances.umw.edu.pl]
- 13. Mitomycin C resistance in a human colon carcinoma cell line associated with cell surface protein alterations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Three dimensional cultivation increases chemo- and radioresistance of colorectal cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Assessment of tumor cell sensitivity to mitomycin C by "B23 translocation" assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Development and initial characterization of a mitomycin C-resistant colon cancer cell line variant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. carislifesciences.com [carislifesciences.com]
- 18. Preclinical rationale for combination of crizotinib with mitomycin C for the treatment of advanced colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Mitigating Bone Marrow Suppression Induced by Myelosupressin
Disclaimer: The compound "Mutalomycin" is not found in the scientific literature. This guide has been created for a hypothetical myelosuppressive agent, termed "Myelosupressin," to serve as a comprehensive resource for researchers encountering drug-induced bone marrow suppression. The principles and protocols described here are based on established knowledge of myelosuppressive agents.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in mitigating bone marrow suppression as a side effect of the hypothetical compound, Myelosupressin.
Frequently Asked Questions (FAQs)
Q1: What is the proposed mechanism of Myelosupressin-induced bone marrow suppression?
A1: Myelosupressin is hypothesized to primarily target rapidly dividing hematopoietic stem and progenitor cells (HSPCs) within the bone marrow. Its mechanism is believed to involve the inhibition of topoisomerase II, leading to DNA double-strand breaks during replication. This triggers a p53-dependent signaling cascade, resulting in cell cycle arrest and apoptosis, ultimately depleting the pool of progenitor cells necessary for maintaining healthy blood cell counts.
Q2: Which hematopoietic cell populations are most sensitive to Myelosupressin?
A2: Based on preclinical models, the most sensitive populations are the actively cycling progenitors, including common myeloid progenitors (CMPs) and common lymphoid progenitors (CLPs). Hematopoietic stem cells (HSCs), which are typically more quiescent, show delayed but still significant sensitivity, impacting long-term hematopoietic recovery.
Q3: What is the typical timeline for the onset and recovery from Myelosupressin-induced bone marrow suppression in a murine model?
A3: The timeline can vary based on the dose and duration of treatment. A typical response following a single effective dose is summarized in the table below.
| Time Point | Event | Key Markers |
| 24-72 hours | Onset of apoptosis in progenitor cells | Increased Annexin V+ cells, Caspase-3 activation |
| Day 5-7 | Nadir (lowest blood cell counts) | Significant drop in neutrophils, platelets, and lymphocytes |
| Day 10-14 | Early recovery | Initial rebound of progenitor cells (e.g., LSK cells) |
| Day 21-28 | Full recovery | Normalization of peripheral blood counts |
Q4: Are there any known agents that can mitigate Myelosupressin-induced myelosuppression?
A4: Yes, co-administration of growth factors like Granulocyte Colony-Stimulating Factor (G-CSF) has been shown to accelerate the recovery of neutrophil counts. Additionally, pre-clinical studies are exploring the use of selective CDK4/6 inhibitors to induce temporary quiescence in HSPCs, protecting them from the cytotoxic effects of Myelosupressin.
Troubleshooting Guides
Issue 1: Higher than expected cytotoxicity in primary bone marrow cultures treated with Myelosupressin.
-
Possible Cause 1: Incorrect Cell Seeding Density.
-
Troubleshooting Step: Ensure that cells are seeded at the recommended density (e.g., 1 x 10^6 cells/mL for suspension cultures). Overly dense cultures can lead to nutrient depletion and increased cell stress, sensitizing them to the drug.
-
-
Possible Cause 2: Contamination.
-
Troubleshooting Step: Perform a sterility test on your cell culture medium and check for any visible signs of bacterial or fungal contamination. Mycoplasma testing is also recommended as it can alter cellular response to drugs.
-
-
Possible Cause 3: Reagent Instability.
-
Troubleshooting Step: Prepare fresh dilutions of Myelosupressin from a stock solution before each experiment. Avoid repeated freeze-thaw cycles of the stock solution.
-
Issue 2: High variability in Colony-Forming Unit (CFU) assay results.
-
Possible Cause 1: Inconsistent Methylcellulose Aliquoting.
-
Troubleshooting Step: Ensure the methylcellulose-based medium is thoroughly mixed before aliquoting and that there are no air bubbles. Use a calibrated pipette and dispense the medium slowly to ensure consistent volume.
-
-
Possible Cause 2: Inadequate Cell Suspension.
-
Troubleshooting Step: After isolating bone marrow cells, ensure a single-cell suspension is achieved by gently passing the cells through a cell strainer (e.g., 40-70 µm). Clumps of cells will lead to inaccurate colony counts.
-
-
Possible Cause 3: Suboptimal Incubator Conditions.
-
Troubleshooting Step: Verify that the incubator is maintaining a stable temperature (37°C) and high humidity (>95%). Fluctuations can significantly impact colony growth.
-
Experimental Protocols & Data
Protocol 1: In Vitro Colony-Forming Unit (CFU) Assay
This protocol assesses the effect of Myelosupressin on the proliferative capacity of hematopoietic progenitors.
-
Cell Preparation:
-
Harvest bone marrow from the femurs and tibias of experimental animals (e.g., C57BL/6 mice).
-
Create a single-cell suspension by flushing the marrow with Iscove's Modified Dulbecco's Medium (IMDM) containing 2% FBS.
-
Lyse red blood cells using an ACK lysis buffer.
-
Count viable cells using a hemocytometer and trypan blue exclusion.
-
-
Drug Treatment:
-
Resuspend the bone marrow cells in IMDM at a concentration of 1 x 10^7 cells/mL.
-
Incubate cells with varying concentrations of Myelosupressin (e.g., 0, 1, 10, 100 nM) for 4 hours at 37°C.
-
-
Plating:
-
Wash the cells twice with medium to remove the drug.
-
Resuspend the cells and add 1 x 10^4 cells to 1 mL of MethoCult™ GF M3434 or a similar methylcellulose-based medium.
-
Vortex thoroughly and let the bubbles dissipate for 5-10 minutes.
-
Plate 0.3 mL of the cell suspension in duplicate onto 35 mm culture dishes using a syringe with a blunt-end needle.
-
-
Incubation and Scoring:
-
Incubate the plates at 37°C in a humidified incubator with 5% CO2.
-
After 10-12 days, score the colonies (CFU-GM, BFU-E, CFU-GEMM) based on their morphology using an inverted microscope.
-
Quantitative Data Summary
The following table summarizes the hypothetical dose-dependent effect of Myelosupressin on hematopoietic colony formation.
| Myelosupressin (nM) | CFU-GM (% of Control) | BFU-E (% of Control) | CFU-GEMM (% of Control) |
| 0 (Control) | 100 ± 8.5 | 100 ± 9.2 | 100 ± 11.3 |
| 1 | 85 ± 7.1 | 90 ± 6.5 | 82 ± 9.8 |
| 10 | 42 ± 5.4 | 55 ± 4.8 | 38 ± 6.1 |
| 100 | 5 ± 2.1 | 12 ± 3.3 | 2 ± 1.5 |
Visualizations
Signaling Pathway Diagram
Caption: Proposed pathway of Myelosupressin-induced apoptosis in HSPCs.
Experimental Workflow Diagram
Caption: Workflow for testing a mitigating agent for Myelosupressin.
Troubleshooting Logic Diagram
Caption: Decision tree for troubleshooting CFU assay variability.
Optimizing Mitomycin C Dosage for In Vivo Cancer Studies: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing Mitomycin C dosage in preclinical in vivo cancer studies. It includes frequently asked questions, troubleshooting advice, detailed experimental protocols, and data summaries to facilitate effective and reproducible research.
Frequently Asked Questions (FAQs)
Q1: What is a typical starting dose for Mitomycin C in mouse models of cancer?
A1: The starting dose of Mitomycin C can vary significantly depending on the mouse strain, cancer model, and administration route. For systemic administration (e.g., intravenous or intraperitoneal), doses in the range of 1 to 5 mg/kg are often used.[1][2][3] For local administration, such as intravesical instillation in bladder cancer models, doses can be much lower, in the microgram range.[4] It is crucial to conduct a dose-ranging study to determine the maximum tolerated dose (MTD) in your specific experimental setup.
Q2: What are the common toxicities associated with Mitomycin C in vivo?
A2: Mitomycin C can cause a range of toxicities, with myelosuppression (a decrease in blood cell production) being a primary concern.[1][5] Other potential toxicities include renal toxicity, pulmonary changes, and local tissue necrosis if the drug extravasates during injection.[2][6] Monitoring animal body weight, clinical signs of distress, and hematological parameters is essential.
Q3: Which administration routes are commonly used for Mitomycin C in preclinical studies?
A3: The choice of administration route depends on the tumor model and the therapeutic goal. Common routes include:
-
Intravenous (IV): For systemic delivery to target disseminated or solid tumors.
-
Intraperitoneal (IP): Another method for systemic administration, particularly in rodent models.[1][2]
-
Intravesical: For localized treatment of bladder cancer.[4][7][8]
-
Intratumoral (IT): For direct injection into the tumor mass, aiming to maximize local drug concentration and minimize systemic exposure.[9]
Q4: How is the efficacy of Mitomycin C evaluated in vivo?
A4: Efficacy is typically assessed by measuring tumor growth inhibition or regression over time. This can be done by caliper measurements for subcutaneous tumors or through imaging techniques for internal tumors. Other important endpoints include survival analysis, monitoring for metastasis, and histological examination of tumors post-treatment.[4][9]
Troubleshooting Guide
Issue: Unexpectedly high animal mortality or severe toxicity at a previously reported "safe" dose.
-
Possible Cause: Differences in animal strain, age, or health status can significantly impact drug tolerance. The vehicle used to dissolve Mitomycin C could also contribute to toxicity.
-
Solution:
-
Conduct a pilot dose-finding study: Always determine the MTD in a small cohort of animals from the same batch that will be used for the main efficacy study.
-
Verify drug formulation: Ensure Mitomycin C is properly dissolved and the vehicle is well-tolerated.
-
Monitor animals closely: Implement a robust monitoring plan to catch early signs of toxicity, allowing for humane endpoint intervention.
-
Issue: Lack of anti-tumor response at doses approaching the MTD.
-
Possible Cause: The tumor model may be resistant to Mitomycin C. The dosing schedule might not be optimal for the tumor's growth kinetics.
-
Solution:
-
Investigate the tumor model's sensitivity: If possible, test the sensitivity of the cancer cell line to Mitomycin C in vitro before proceeding with in vivo studies.
-
Optimize the dosing schedule: Experiment with different dosing frequencies (e.g., once weekly vs. multiple times a week) and durations of treatment.
-
Consider combination therapy: Mitomycin C is often used in combination with other anticancer agents to enhance efficacy.[4][9][10]
-
Issue: High variability in tumor growth and treatment response within the same experimental group.
-
Possible Cause: Inconsistent tumor cell implantation, leading to variations in initial tumor size. Differences in drug administration (e.g., slight variations in injection volume or location).
-
Solution:
-
Standardize tumor implantation: Ensure a consistent number of viable cells are implanted at the same anatomical site for each animal.
-
Refine administration technique: Practice the chosen administration route to ensure consistency. For subcutaneous or intratumoral injections, use calipers to guide injection placement.
-
Increase group size: A larger number of animals per group can help to mitigate the impact of individual variations.
-
Data Presentation
Table 1: Summary of Mitomycin C Dosages in Rodent Cancer Models
| Animal Model | Cancer Type | Administration Route | Dosage | Outcome | Reference |
| Wistar Rats | Organ Toxicity Study | Intraperitoneal (IP) | 2.5 mg/kg (single dose) | Acute tubular damage | [2][11] |
| Wistar Rats | Organ Toxicity Study | Intraperitoneal (IP) | 1.7 mg/kg (weekly for 5 weeks) | Alveolar septal congestion | [2][11] |
| CD-1 Mice | Hematotoxicity Study | Intraperitoneal (IP) | 2.5 mg/kg (8 doses over 18 days) | Reversible bone marrow injury | [1] |
| BALB/c Mice | Mammary Cancer | Intratumoral (IT) | Not specified | 79% tumor growth delay | [9] |
| Orthotopic Rat Model | Bladder Cancer | Intravesical | 0.5 mg, 1 mg, 2 mg | High efficacy at all doses | [7][8] |
| Orthotopic Mouse Model | Bladder Cancer | Intravesical | 25 µg, 50 µg | Significant survival advantage at 50 µg | [4] |
| 4T1 Tumor-bearing Mice | Breast Cancer | Intravenous (IV) | 1 mg/kg | Significant inhibition of tumor growth | [3] |
Experimental Protocols
Protocol: In Vivo Efficacy Study of Mitomycin C in a Subcutaneous Xenograft Mouse Model
-
Animal Model: Female athymic nude mice, 6-8 weeks old.
-
Cell Culture: Culture human cancer cells (e.g., MDA-MB-231 for breast cancer) in appropriate media. Harvest cells during the logarithmic growth phase.
-
Tumor Implantation:
-
Resuspend cells in sterile, serum-free media or PBS at a concentration of 5 x 10^7 cells/mL.
-
Inject 100 µL of the cell suspension (5 x 10^6 cells) subcutaneously into the right flank of each mouse.
-
-
Tumor Growth Monitoring:
-
Monitor tumor growth by measuring the length and width with calipers every 2-3 days.
-
Calculate tumor volume using the formula: Volume = (Length x Width^2) / 2.
-
-
Randomization: When tumors reach an average volume of 100-150 mm³, randomize mice into treatment and control groups (n=8-10 mice per group).
-
Drug Preparation:
-
Prepare a stock solution of Mitomycin C in sterile water or saline.
-
On the day of treatment, dilute the stock solution to the desired final concentration with sterile saline.
-
-
Drug Administration:
-
Administer Mitomycin C or vehicle control (saline) via the desired route (e.g., intraperitoneal injection).
-
The dosing volume should be consistent across all animals (e.g., 10 mL/kg).
-
-
Efficacy and Toxicity Monitoring:
-
Continue to measure tumor volume and body weight 2-3 times per week.
-
Monitor for any clinical signs of toxicity (e.g., lethargy, ruffled fur, loss of appetite).
-
-
Endpoint:
-
The study may be terminated when tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³), or at a fixed time point.
-
At the endpoint, euthanize the mice and collect tumors and other relevant tissues for further analysis (e.g., histology, biomarker analysis).
-
Mandatory Visualizations
Caption: Experimental Workflow for In Vivo Dosage Optimization.
Caption: Simplified Signaling Pathway of Mitomycin C.
References
- 1. The haemotoxicity of mitomycin in a repeat dose study in the female CD-1 mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mitomycin C-induced organ toxicity in Wistar rats: a study with special focus on the kidney - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In vitro and in vivo evaluation of a novel mitomycin nanomicelle delivery system - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Enhanced antitumor effect of combination intravesical mitomycin C and bacillus Calmette-Guerin therapy in an orthotopic bladder cancer model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An effective low-dose mitomycin regimen for hormonal- and chemotherapy-refractory patients with metastatic breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mitomycin C skin toxicity studies in mice: reduced ulceration and altered pharmacokinetics with topical dimethyl sulfoxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Assessment of the efficacy of repeated instillations of mitomycin C mixed with a thermosensitive hydrogel in an orthotopic rat bladder cancer model - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. In vivo efficacy and toxicity of intratumorally delivered mitomycin C and its combination with doxorubicin using microsphere formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Increased Anticancer Efficacy of Intravesical Mitomycin C Therapy when Combined with a PCNA Targeting Peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Total Synthesis of Mitomycin C and its Analogues
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the total synthesis of Mitomycin C and its analogues. The information is presented in a question-and-answer format to directly address specific experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the total synthesis of Mitomycin C?
The total synthesis of Mitomycin C is exceptionally challenging due to its unique and highly functionalized structure. Key difficulties include:
-
High Density of Reactive Functional Groups: The molecule contains a strained aziridine (B145994) ring, a reducible quinone, a carbamate, and a hemiaminal ether linkage, all within a compact tetracyclic framework. This makes the molecule and its synthetic intermediates highly sensitive to acidic, basic, nucleophilic, and reductive conditions. The synthesis has been described as "the chemical equivalent of walking on egg shells"[1][2][3].
-
Stereochemical Complexity: Mitomycin C possesses four contiguous stereogenic centers, making stereocontrol a significant hurdle throughout the synthesis[1].
-
Structural Instability: The core mitosane skeleton is prone to aromatization to pyrroles or indoles, and intermediates can be unstable, leading to low yields and complex purification[2].
-
Aziridination: The stereoselective installation of the aziridine ring at a late stage of the synthesis is a critical and often problematic step[1][4].
-
Quinone Chemistry: Construction and manipulation of the indolequinone core is difficult due to its reactivity and potential for undesired side reactions[2].
Q2: My aziridination step is giving low yields and poor stereoselectivity. What are some alternative strategies?
Low efficiency in aziridination is a common issue. Here are some troubleshooting suggestions and alternative approaches:
-
Intramolecular vs. Intermolecular Approach: If an intermolecular aziridination is failing, consider redesigning the synthesis to allow for an intramolecular reaction, which can be more favorable.
-
Aza-Darzens Reaction: A Brønsted acid-catalyzed aza-Darzens reaction has been successfully employed to construct the cis-aziridine ring with good stereocontrol in a convergent synthesis of a Mitomycin C intermediate[5].
-
Cycloaddition Reactions: The use of an azide (B81097) cycloaddition onto an olefin has been demonstrated as an effective method for introducing the N-methyl aziridine in the synthesis of Mitomycin K[1].
-
Protecting Group Strategy: The choice of protecting group on the nitrogen is crucial. Some protecting groups can be difficult to remove without affecting the sensitive aziridine ring[1]. Consider using a protecting group that can be removed under mild conditions.
Q3: I am observing unexpected side products during the construction of the quinone ring. How can I minimize these?
The formation of the indolequinone is a delicate step. Unwanted side reactions are common.
-
Oxidative Ketalization: In some cases, unexpected but fortuitous reactions can occur. For instance, an oxidative ketalization during a quinone-enamine coupling step has been observed, which simultaneously protects the hydroquinone (B1673460) and differentiates the pyrrolidine (B122466) and aziridine nitrogens[5]. Understanding and leveraging such unexpected pathways can be beneficial.
-
Choice of Oxidizing Agent: The choice of oxidant is critical. Milder oxidizing agents may be required to prevent over-oxidation or degradation of other functional groups.
-
Reaction Conditions: Carefully control the reaction temperature and pH. Mitomycin C itself is known to degrade rapidly in acidic solutions (pH < 6.0). Similar sensitivities can be expected for advanced intermediates.
Q4: I am struggling with the stability of my advanced tetracyclic intermediates. What can I do?
The instability of the tetracyclic core is a major challenge.
-
The "Mitomycin Rearrangement" Strategy: One successful approach, pioneered by Fukuyama, involves synthesizing a more stable isomeric compound, "isomitomycin," which can then be rearranged to the mitomycin form in a late-stage step. This avoids carrying the unstable tetracyclic skeleton through many synthetic steps[1][6].
-
Protecting Groups: A robust protecting group strategy is essential to mask reactive functionalities until they are needed. The introduction or exchange of a protecting group can significantly alter the reactivity and stability of the molecule[7].
-
Convergence: A convergent synthetic route, where large, complex fragments are combined late in the synthesis, can minimize the number of steps performed on the unstable core structure[8][9].
Troubleshooting Guides
Guide 1: Poor Stereocontrol at C9 and C9a
Problem: Diastereoselective formation of the C9 and C9a stereocenters during the key bond-forming step is low.
| Potential Cause | Troubleshooting Suggestion | Relevant Experimental Protocol |
| Poor facial selectivity in nucleophilic addition. | Employ a substrate-controlled diastereoselective addition. For example, the addition of a cinnamylstannane to a pyrrolidine-based N-acyliminium ion has been shown to effectively install the C9 and C9a stereocenters[8][9]. | Protocol 1: Diastereoselective Cinnamylstannane Addition |
| Unfavorable reaction kinetics or thermodynamics. | Optimize reaction temperature and solvent. Lower temperatures often enhance stereoselectivity. | - |
| Steric hindrance from protecting groups. | Re-evaluate the protecting group strategy. A different protecting group may offer better directing effects or less steric clash. | - |
Guide 2: Unwanted Opening of the Aziridine Ring
Problem: The aziridine ring is prematurely opened by nucleophiles or under acidic/basic conditions.
| Potential Cause | Troubleshooting Suggestion | Relevant Experimental Protocol |
| Inappropriate pH during workup or chromatography. | Maintain neutral or slightly basic (pH 7-9) conditions for all manipulations involving the aziridine-containing intermediates. Buffer all aqueous solutions. | - |
| Use of strong nucleophiles in subsequent steps. | Redesign the synthetic route to introduce the aziridine as late as possible. Use milder reagents for subsequent transformations. | - |
| Incompatible protecting group removal conditions. | Select a protecting group for the aziridine nitrogen that can be removed under orthogonal and very mild conditions. For example, a group removable by hydrogenolysis if no other reducible groups are present. | Protocol 2: Late-Stage Aziridination via Aza-Darzens Reaction |
Experimental Protocols
Protocol 1: Diastereoselective Cinnamylstannane Addition for C9/C9a Stereocenter Formation
This protocol is adapted from methodologies aimed at stereocontrolled synthesis of the mitosane core[8][9].
-
Preparation of the N-acyliminium Ion Precursor: Dissolve the corresponding α-methoxy pyrrolidine derivative in anhydrous dichloromethane (B109758) (CH₂Cl₂) at -78 °C under an inert atmosphere (e.g., argon).
-
Generation of the N-acyliminium Ion: Add a Lewis acid (e.g., trimethylsilyl (B98337) trifluoromethanesulfonate, TMSOTf) dropwise to the solution. Stir for 30 minutes at -78 °C to ensure complete formation of the N-acyliminium ion.
-
Stannane Addition: In a separate flask, dissolve the fully elaborated cinnamylstannane reagent in anhydrous CH₂Cl₂. Cool this solution to -78 °C.
-
Coupling Reaction: Transfer the cinnamylstannane solution to the N-acyliminium ion solution via cannula. Stir the reaction mixture at -78 °C for the specified time (monitor by TLC).
-
Quenching: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Workup: Allow the mixture to warm to room temperature. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), and concentrate in vacuo.
-
Purification: Purify the resulting product by flash column chromatography on silica (B1680970) gel to isolate the desired diastereomer.
Protocol 2: Late-Stage Aziridination via Brønsted Acid-Catalyzed aza-Darzens Reaction
This protocol is based on a convergent approach to a key Mitomycin C intermediate[5].
-
Reactant Preparation: In a flame-dried flask under an inert atmosphere, dissolve the propargyl imine precursor and the desired aldehyde in a suitable anhydrous solvent (e.g., toluene).
-
Catalyst Addition: Add a catalytic amount of a Brønsted acid (e.g., p-toluenesulfonic acid, TsOH) to the reaction mixture.
-
Reaction: Stir the reaction at the optimal temperature (this may range from room temperature to elevated temperatures, determined by optimization) and monitor its progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature and quench with a mild base (e.g., saturated aqueous NaHCO₃).
-
Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purification: Purify the crude product via flash column chromatography to yield the cis-aziridine.
Data Summary
Table 1: Comparison of Yields for Key Synthetic Transformations
| Transformation | Method | Reported Yield (%) | Reference |
| Aziridine Formation | Brønsted Acid-Catalyzed aza-Darzens | 60-75% | [5] |
| Aziridine Formation | Azide Cycloaddition | Not specified, but described as "efficient" | [1] |
| C9/C9a Stereocontrol | Cinnamylstannane Addition | >95% (diastereoselectivity) | [8][9] |
| Mitomycin Rearrangement | Isomitomycin to Mitomycin | Equilibrium favors mitomycin form | [1] |
Visualizations
References
- 1. Mitomycins syntheses: a recent update - PMC [pmc.ncbi.nlm.nih.gov]
- 2. stoltz2.caltech.edu [stoltz2.caltech.edu]
- 3. princeton.edu [princeton.edu]
- 4. researchgate.net [researchgate.net]
- 5. Stereoselective Synthesis of Complex Polycyclic Aziridines: Use of the Brønsted Acid-Catalyzed aza-Darzens Reaction to Prepare an Orthogonally Protected Mitomycin C Intermediate with Maximal Convergency - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Mitomycinoid Alkaloids: Mechanism of Action, Biosynthesis, Total Syntheses and Synthetic Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Protecting group - Wikipedia [en.wikipedia.org]
- 8. Mitomycin synthetic studies: stereocontrolled and convergent synthesis of a fully elaborated aziridinomitosane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
Troubleshooting inconsistent results in Mutalomycin cytotoxicity assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Mutalomycin in cytotoxicity assays. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My IC50 values for this compound are inconsistent between experiments. What are the potential causes?
Inconsistent IC50 values in this compound cytotoxicity assays can arise from several factors, ranging from technical variability to biological complexities. Here are some common causes and troubleshooting steps:
-
Cell Seeding and Density:
-
Problem: Uneven cell distribution in the microplate wells is a primary source of variability. Cells, especially adherent lines, can settle quickly in the reservoir during plating.
-
Solution: Ensure a homogenous single-cell suspension before
-
Strategies to reduce off-target effects of Mutalomycin in research models
This technical support center provides researchers, scientists, and drug development professionals with strategies to identify, understand, and mitigate the off-target effects of Mutalomycin (Mitomycin C) in research models.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound (Mitomycin C)?
This compound, also known as Mitomycin C, is a potent antitumor antibiotic. Its primary mechanism of action is as a DNA crosslinker. After reductive activation within the cell, it covalently binds to DNA, forming interstrand and intrastrand crosslinks.[1][2][3] This crosslinking prevents DNA replication and transcription, ultimately leading to cell cycle arrest and apoptosis.[4]
Q2: What are off-target effects and why are they a concern with this compound?
Off-target effects occur when a drug interacts with unintended molecular targets within a cell. For this compound, while its primary target is DNA, it can influence the activity of other proteins and signaling pathways, leading to unintended biological consequences. These off-target effects can result in misinterpretation of experimental data, cellular toxicity unrelated to DNA damage, and a lack of translational success in drug development.
Q3: What are the known or suspected off-target pathways affected by this compound?
While a comprehensive profile of direct protein off-targets for this compound is not extensively documented, proteomic and genomic studies have revealed several signaling pathways that are significantly altered upon treatment, suggesting potential off-target interactions or downstream consequences of DNA damage. These include:
-
RAS/MAPK/ERK Pathway: Studies have shown that Mitomycin C and its analog, 10-decarbamoyl mitomycin C (DMC), can downregulate the MAPK/ERK pathway in certain cancer cell lines.[5]
-
PI3K/Akt Pathway: The PI3K/Akt signaling pathway, crucial for cell survival and proliferation, has been shown to be modulated by Mitomycin C treatment in some cancer models.[6]
-
Ribosomal RNA: Evidence suggests that Mitomycin C can interact with ribosomal RNA, leading to an inhibition of protein translation, which represents a novel cytotoxic mechanism beyond DNA crosslinking.[4]
Q4: How can I minimize off-target effects in my experiments with this compound?
Several strategies can be employed to reduce and control for off-target effects:
-
Use the Lowest Effective Concentration: Titrate this compound to the lowest concentration that elicits the desired on-target effect (e.g., DNA damage or cell death in cancer cells). This minimizes the engagement of lower-affinity off-targets.
-
Employ a Control Compound: Use a structurally related but less active analog as a negative control. 10-decarbamoyl mitomycin C (DMC) is an analog that forms a different spectrum of DNA adducts and can exhibit different cellular responses, making it a useful comparator to distinguish specific on-target from off-target effects.[3][5]
-
Genetic Knockdown/Knockout: Use CRISPR-Cas9 or siRNA to eliminate the expression of a suspected on-target or off-target protein. If the cellular phenotype persists after knocking out the intended target, it is likely due to an off-target effect.
-
Target Engagement Assays: Directly measure the binding of this compound to its intended target (DNA) and potential off-targets using techniques like the Cellular Thermal Shift Assay (CETSA).
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Inconsistent results between different cell lines. | Varying expression levels of on-target DNA repair proteins or off-target proteins. Different metabolic activation rates of this compound. | Characterize the expression levels of key DNA repair proteins (e.g., FANCA, FANCG) and suspected off-target proteins in your cell lines. Perform a dose-response curve for each cell line to determine the optimal concentration. |
| Observed phenotype does not correlate with DNA damage levels. | The phenotype may be driven by an off-target effect. | Investigate the involvement of known off-target pathways (e.g., RAS/MAPK, PI3K/Akt) using pathway-specific inhibitors or reporters. Use a control compound like DMC to see if the phenotype is specific to this compound's primary action. |
| High cellular toxicity at concentrations that do not show significant on-target activity. | Likely due to potent off-target effects. | Perform a comprehensive off-target analysis using proteomic approaches or CRISPR screens to identify the proteins responsible for the toxicity. |
Quantitative Data Summary
The following table summarizes the 50% inhibitory concentration (IC50) of this compound (Mitomycin C) in various cancer cell lines. This data can help in selecting an appropriate starting concentration for your experiments.
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| A549 | Non-small-cell lung cancer | ~80-300 (significant growth inhibition) | [7] |
| HCT116 | Colon Carcinoma | 6 µg/ml (~17.9 µM) | [8] |
| HCT116b (intrinsic resistance) | Colon Carcinoma | 10 µg/ml (~29.9 µM) | [8] |
| HCT116-44 (acquired resistance) | Colon Carcinoma | 50 µg/ml (~149.5 µM) | [8] |
Key Experimental Protocols
Cellular Thermal Shift Assay (CETSA) for Target Engagement
Objective: To determine if this compound directly binds to a specific protein of interest in intact cells by measuring changes in the protein's thermal stability.
Methodology:
-
Cell Treatment: Culture cells to ~80% confluency. Treat cells with either vehicle control (e.g., DMSO) or various concentrations of this compound for a predetermined time.
-
Heating: After treatment, wash and resuspend the cells in a buffered saline solution. Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermocycler, followed by cooling for 3 minutes at room temperature.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles.
-
Separation of Soluble and Precipitated Proteins: Centrifuge the lysates at high speed to pellet the precipitated proteins.
-
Protein Quantification: Collect the supernatant containing the soluble proteins. Analyze the amount of the target protein in the soluble fraction by Western blotting or other protein quantification methods.
-
Data Analysis: Plot the amount of soluble target protein as a function of temperature for both vehicle- and this compound-treated samples. A shift in the melting curve indicates a direct interaction between this compound and the target protein.
CRISPR-Cas9 Screen to Identify Off-Target Mediated Effects
Objective: To perform a genome-wide knockout screen to identify genes that, when knocked out, confer resistance or sensitivity to this compound, thereby revealing potential off-target pathways.
Methodology:
-
Library Transduction: Transduce a Cas9-expressing cell line with a pooled genome-wide sgRNA library using lentivirus at a low multiplicity of infection to ensure most cells receive a single sgRNA.
-
Selection: Select for successfully transduced cells using an appropriate antibiotic.
-
Drug Treatment: Split the cell population into a treatment group (treated with a sub-lethal dose of this compound) and a control group (treated with vehicle).
-
Cell Proliferation: Allow the cells to proliferate for a sufficient number of population doublings to allow for the enrichment or depletion of specific sgRNA-expressing cells.
-
Genomic DNA Extraction and Sequencing: Harvest the cells, extract genomic DNA, and amplify the sgRNA-encoding regions using PCR. Perform next-generation sequencing to determine the relative abundance of each sgRNA in the treatment and control populations.
-
Data Analysis: Analyze the sequencing data to identify sgRNAs that are significantly enriched or depleted in the this compound-treated population. Genes targeted by these sgRNAs are potential mediators of the drug's effects, including off-target effects.
Visualizations
Caption: On- and potential off-target pathways of this compound (Mitomycin C).
Caption: Workflow for investigating and mitigating off-target effects.
References
- 1. Mitomycin C: small, fast and deadly (but very selective) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mitomycin C | C15H18N4O5 | CID 5746 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Mapping DNA adducts of mitomycin C and decarbamoyl mitomycin C in cell lines using liquid chromatography/electrospray tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mitomycin C inhibits ribosomal RNA: a novel cytotoxic mechanism for bioreductive drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mitomycin C and its analog trigger cytotoxicity in MCF-7 and K562 cancer cells through the regulation of RAS and MAPK/ERK pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mitomycin C treatment induces resistance and enhanced migration via phosphorylated Akt in aggressive lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In vitro effects of mitomycin C on the proliferation of the non-small-cell lung cancer line A549 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Improving the solubility and stability of Mutalomycin for experimental use
This technical support center provides guidance for researchers, scientists, and drug development professionals on improving the solubility and stability of Mutalomycin (Mitomycin C) for experimental use.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound, also known as Mitomycin C, is an antitumor antibiotic derived from the soil fungus Streptomyces caespitosus.[1] Its primary mechanism of action involves the inhibition of DNA synthesis.[2] After reductive activation within the cell, this compound acts as a potent DNA crosslinker, forming covalent bonds between complementary DNA strands, particularly at guanine-cytosine rich regions.[3] This cross-linking prevents DNA replication and transcription, ultimately leading to cell death.[1][2][3] The resulting DNA damage can also induce apoptosis, or programmed cell death, through the activation of cellular signaling pathways such as the p53 tumor suppressor pathway.[3]
Q2: I am observing precipitation in my this compound solution. What could be the cause?
A2: Precipitation of this compound can occur due to several factors, including the choice of solvent, concentration, and storage temperature. Higher concentrations, especially at or above 0.8 mg/mL, are prone to precipitation, particularly when stored at refrigerated temperatures (4°C) in certain solvents like Water for Injection.[2] Dissolution in 0.9% sodium chloride solution or phosphate (B84403) buffer at pH 7.4 is also not recommended as it can lead to both degradation and precipitation.[4]
Q3: My this compound solution is changing color. Does this indicate degradation?
A3: this compound solutions are inherently blue-violet.[5] A change from this characteristic color could indicate degradation. The stability of this compound is highly dependent on the pH of the solution. It is more stable at a pH of approximately 7-8. In acidic solutions (below pH 7), it can be converted to other compounds, and in alkaline solutions (above pH 7), it undergoes hydrolysis.
Q4: Can I prepare a stock solution of this compound and store it for future use?
A4: Yes, but with caution and under specific conditions. For short-term storage, solutions of 30 mg/50 mL in Water for Injection are stable for up to four days at ambient temperature in the dark.[4] For longer-term stability, propylene (B89431) glycol has been shown to be a suitable solvent, with solutions being stable for over 3 months at 25°C and for 2 years or more under refrigeration (4°C). It is crucial to avoid long-term storage in dextrose-containing solutions due to instability.[5]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Poor Solubility | - High concentration of this compound.- Inappropriate solvent.- Low temperature of the solvent. | - For concentrations of 1.0 to 2.0 mg/mL, use 0.9% Normal Saline and incubate the solution at 50°C for 50 minutes to aid dissolution.- Consider using propylene glycol as a solvent, which offers good solubility. |
| Solution Instability / Degradation | - Unfavorable pH of the solvent.- Storage in dextrose-containing solutions.- Exposure to light and air over prolonged periods. | - Ensure the solvent has a pH between 7 and 8 for maximum stability.- Avoid using 5% dextrose as a diluent for long-term storage; stability is significantly reduced to a few hours.[5]- Store solutions in the dark.[4] For solutions prepared in Water for Injection, use within four days when stored at room temperature.[4] |
| Precipitation Upon Refrigeration | - Concentration of the solution is too high for the solvent at low temperatures. | - For solutions in Water for Injection at concentrations of 30 mg/50 mL, storage at 4°C for up to four days is feasible. However, higher concentrations may precipitate after one day.[4]- If refrigeration is necessary, consider using a solvent system containing propylene glycol. |
| Inconsistent Experimental Results | - Degradation of this compound due to improper solution preparation or storage.- Incomplete solubilization leading to inaccurate dosing. | - Follow the detailed experimental protocols for solution preparation to ensure complete dissolution and stability.- Prepare fresh solutions for critical experiments or use a validated stable formulation. |
Data on Solubility and Stability
Table 1: Solubility of this compound in Various Solvents
| Solvent | Concentration | Temperature | Observations | Reference |
| Water | ~0.9 mg/mL | 25°C | Maximum solubility. | |
| 0.9% Normal Saline | 1.0 mg/mL & 2.0 mg/mL | Room Temperature | Poorly soluble, requires heating. | [2] |
| Propylene Glycol | 0.5 mg/mL to 12 mg/mL | Not Specified | Good solubility. | |
| Ethanol | Not Specified | Not Specified | Low solubility. |
Table 2: Stability of this compound Under Different Conditions
| Solvent/Diluent | Concentration | Storage Temperature | Stability (>90% Potency) | Reference |
| Non-dextrose infusion fluids | ≥ 0.4 µg/mL | Room Temperature (25°C) | 5 to 7 days | [5] |
| 5% Dextrose Injection (pH 4.7) | Not Specified | Room Temperature (25°C) | 3.4 hours | [5] |
| 5% Dextrose Injection (pH 5.5) | Not Specified | Room Temperature (25°C) | ~24 hours | [5] |
| 0.9% Sodium Chloride Injection | 20-40 mcg/mL | Room Temperature (25°C) | 12 hours | |
| Sodium Lactate Injection | 20-40 mcg/mL | Room Temperature (25°C) | 24 hours | |
| Water for Injection | 0.5 mg/mL | Room Temperature (25°C) | Up to 7 days | [2] |
| Water for Injection | 30 or 40 mg/50 mL | Ambient Temperature | 4 days (in the dark) | [4] |
| Water for Injection | >30 mg/50 mL | 4°C | Precipitation after 1 day | [4] |
| Propylene Glycol | Not Specified | 25°C | >3 months | |
| Propylene Glycol | Not Specified | 4°C | ≥2 years | |
| 0.9% Normal Saline (after heating) | 1.0 & 2.0 mg/mL | 37°C | Up to 5 hours with <10% loss |
Experimental Protocols
Protocol 1: Preparation of a 1.0 mg/mL or 2.0 mg/mL this compound Solution in Normal Saline
This protocol is adapted from a method designed to improve the solubility of higher concentrations of this compound.[2]
Materials:
-
This compound (lyophilized powder)
-
0.9% Normal Saline (NS)
-
Sterile, amber-colored vial
-
Water bath at 50°C
-
Incubator at 37°C
Procedure:
-
For a 2.0 mg/mL solution, reconstitute 40 mg of this compound lyophilized powder with 20 mL of NS in its original amber-colored vial. For a 1.0 mg/mL solution, use 40 mL of NS.
-
Gently swirl the vial. Note that the drug will not fully dissolve at room temperature.
-
Place the vial in a water bath set to 50°C for 50 minutes to facilitate dissolution.
-
After the incubation period, visually inspect the solution to ensure all particulates have dissolved.
-
The solution can then be stored in an incubator at 37°C for up to 5 hours before use. Note that there will be an initial drug degradation of approximately 5-7% due to the heating step.
Protocol 2: Preparation of a Stable this compound Stock Solution in Propylene Glycol
This protocol is based on findings that propylene glycol provides excellent long-term stability for this compound.
Materials:
-
This compound (lyophilized powder)
-
Propylene Glycol (pharmaceutical grade)
-
Sterile Water for Injection (optional, for adjusting viscosity)
-
Sterile, light-protected container
Procedure:
-
Determine the desired concentration of the stock solution (e.g., 5 mg/mL).
-
In a sterile container, add the appropriate amount of this compound powder.
-
Add the required volume of propylene glycol. For a 5 mg/mL solution, add 1 mL of propylene glycol for every 5 mg of this compound.
-
If a less viscous solution is desired, a mixture of propylene glycol and water can be used (e.g., 80% propylene glycol and 20% water). Note that increasing the water content may slightly decrease long-term stability.
-
Mix thoroughly until the this compound is completely dissolved.
-
Store the stock solution in a light-protected container at 4°C for long-term storage (up to 2 years) or at 25°C for shorter-term use (up to 3 months).
Visualizations
Caption: Signaling pathway of this compound activation and its downstream effects.
Caption: Workflow for preparing a soluble this compound solution.
References
- 1. oncolink.org [oncolink.org]
- 2. oncolink.org [oncolink.org]
- 3. MITOMYCIN C Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses - Gpatindia: Pharmacy Jobs, Admissions, Scholarships, Conference,Grants, Exam Alerts [gpatindia.com]
- 4. Mitomycin C | C15H18N4O5 | CID 5746 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Mitomycin antitumour agents: a review of their physico-chemical and analytical properties and stability - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Managing Mitomycin-Induced Renal Toxicity
A Note on Terminology: This guide focuses on Mitomycin C (MMC) , a well-documented nephrotoxic agent used in cancer therapy and research. "Mutalomycin" is not a standard term in published literature; it is presumed to be a reference to Mitomycin. The principles and protocols outlined here are based on studies involving Mitomycin C.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of Mitomycin C-induced renal toxicity?
A1: Mitomycin C (MMC) induces renal toxicity through several primary mechanisms:
-
Direct Tubular Damage: MMC can cause direct injury to renal tubular cells, leading to acute tubular necrosis (ATN).[1][2] This is characterized by the leakage of enzymes from damaged cells.[1]
-
Glomerular Endothelial Damage: MMC can directly damage the endothelial cells of the glomeruli.[3] This initial injury can lead to platelet accumulation and the development of lesions similar to Hemolytic Uremic Syndrome (HUS).[3]
-
Oxidative Stress: The drug's metabolism can generate reactive oxygen species (ROS), overwhelming the kidney's antioxidant defenses and leading to cellular damage.[4][5]
-
Inflammation and Apoptosis: MMC can trigger inflammatory pathways and programmed cell death (apoptosis) in renal cells, contributing to tissue injury.[6][7]
-
Vascular Injury: In some cases, MMC leads to a primary vascular disease characterized by hyperplasia of arteries and the formation of fibrin (B1330869) thrombi in arterioles.[8]
Q2: Which animal models are commonly used to study MMC-induced nephrotoxicity?
A2: Rodent models are most frequently used. The choice of strain and protocol depends on the specific toxic endpoint being studied:
-
Wistar Rats: Often used to model MMC-induced tubular damage and organ toxicity following intraperitoneal (i.p.) injections.[1][2]
-
Lewis Rats: Utilized in models that induce lesions resembling human Hemolytic Uremic Syndrome (HUS) through direct renal perfusion of MMC.[3]
-
Sprague-Dawley Rats: Employed in studies evaluating the systemic toxicity of MMC and its derivatives, including renal changes like tubular degeneration and glomerulopathy.[9]
-
Mice: Various strains of mice are also used, often for studies involving protective agents against chemotherapy-induced nephrotoxicity.[10]
Q3: What are the key biomarkers to monitor for assessing renal toxicity?
A3: A combination of traditional and novel biomarkers should be used for a comprehensive assessment. Blood urea (B33335) nitrogen (BUN) and serum creatinine (B1669602) (SCr) are standard but are considered late indicators of kidney damage.[11][12] More sensitive and specific biomarkers are recommended for early detection.
Table 1: Key Biomarkers for MMC-Induced Renal Injury
| Biomarker Category | Biomarker Name | Sample | Typical Change | Reference |
|---|---|---|---|---|
| Traditional Functional Markers | Serum Creatinine (SCr) | Serum/Plasma | Increase | [2][11] |
| Blood Urea Nitrogen (BUN) | Serum/Plasma | Increase | [2][11] | |
| Early Tubular Injury Markers | Kidney Injury Molecule-1 (KIM-1) | Urine, Tissue | Increase | [12][13] |
| Clusterin | Urine | Increase | [12][14] | |
| N-acetyl-β-glucosaminidase (NAG) | Urine | Increase | [1][15] | |
| Neutrophil Gelatinase-Associated Lipocalin (NGAL) | Urine, Serum | Increase | [12][15] | |
| Alanine aminopeptidase (B13392206) (AAP) | Urine | Increase | [1] |
| Glomerular Injury Markers | Albumin / Total Protein | Urine | Increase |[12][16] |
Note: The U.S. FDA and European Medicines Agency have accepted KIM-1, Clusterin, albumin, and total protein as key urinary biomarkers for monitoring drug-induced kidney injury in preclinical studies.[12]
Troubleshooting Guides
Q4: My study shows high variability in renal injury between animals in the same treatment group. What are the potential causes and solutions?
A4: High variability is a common challenge. Consider the following factors:
-
Dose-Response Relationship: MMC toxicity is strongly dose-dependent.[16][17] Small, unintended variations in dose preparation or administration can lead to significant differences in outcome.
-
Solution: Ensure meticulous dose calculation and preparation. Use precise administration techniques (e.g., ensure full i.p. injection without leakage).
-
-
Animal Health Status: Pre-existing subclinical conditions or stress can affect an animal's susceptibility to nephrotoxicity.
-
Solution: Use healthy, specific-pathogen-free (SPF) animals from a reputable supplier. Allow for an adequate acclimatization period before starting the experiment.
-
-
Hydration Status: Dehydration can exacerbate kidney injury.
-
Solution: Ensure all animals have constant access to water. Monitor for signs of dehydration. In some protocols, providing supplemental hydration may be necessary.[13]
-
-
Sample Collection and Handling: Inconsistent timing of sample collection or improper processing can introduce significant variability, especially for urinary biomarkers.
-
Solution: Standardize collection times (e.g., 24-hour urine collection in metabolic cages). Process blood and urine samples consistently and store them immediately at the appropriate temperature.
-
Q5: The biochemical markers (BUN/SCr) are elevated, but the histopathology shows minimal damage. How do I interpret this?
A5: This discrepancy can occur for several reasons:
-
Timing of Assessment: Functional markers like BUN and SCr may rise due to pre-renal factors (e.g., dehydration, reduced renal blood flow) before significant structural damage is visible.[7] MMC is known to cause renal vasoconstriction, which can reduce glomerular filtration rate (GFR) and elevate BUN/SCr without immediate, widespread cell death.[7]
-
Nature of the Injury: The injury might be focused on a specific part of the nephron (e.g., early glomerular endothelial damage) that is subtle and difficult to detect with standard H&E staining.[3]
-
Early Stage of Injury: You may be observing a very early time point where functional impairment precedes visible necrosis.
-
Solution:
-
Use Special Stains: Employ Periodic acid-Schiff (PAS) or Masson's trichrome stains to better visualize basement membranes and interstitial fibrosis.[18]
-
Analyze Earlier Biomarkers: Assess early-response urinary biomarkers like KIM-1 or Clusterin, which often correlate better with acute tubular injury than BUN or SCr.[12][13]
-
Time-Course Study: Include multiple time points for tissue collection to capture the progression from functional to structural damage.
-
-
Q6: My animals are showing severe systemic toxicity and weight loss, forcing early euthanasia. How can I refine my protocol to focus on renal toxicity?
A6: Systemic toxicity can confound renal-specific studies. The goal is to induce measurable kidney damage while minimizing overt suffering.
-
Dose Adjustment: The administered dose may be too high, causing excessive systemic side effects. MMC toxicity is cumulative and dose-dependent.[17][19]
-
Refine Administration Schedule: A single large bolus dose is often more systemically toxic than a fractionated dosing schedule.
-
Solution: Consider administering the total dose over several days to reduce peak plasma concentrations.
-
-
Implement Humane Endpoints: Closely monitor the animals for established humane endpoints.
Experimental Protocols & Visualizations
Protocol 1: Induction of Acute Renal Toxicity in Wistar Rats
This protocol is based on methods described for inducing direct tubular damage.[1][2]
-
Animals: Male Wistar rats (200-250g). House in a controlled environment with a 12-h light/dark cycle and free access to food and water.[10] Allow a 1-week acclimatization period.
-
Reagent Preparation: Prepare Mitomycin C in sterile 0.9% saline to a final concentration for delivering a dose of 2.5 mg/kg in a volume of approximately 1 mL/kg. Prepare fresh on the day of use.
-
Administration: Administer a single dose of 2.5 mg/kg MMC via intraperitoneal (i.p.) injection. A control group should receive an equivalent volume of saline.[1][2]
-
Monitoring:
-
Record body weight daily.
-
Monitor animal welfare twice daily for signs of toxicity (e.g., lethargy, piloerection, dehydration).[20]
-
Collect urine over a 24-hour period using metabolic cages at baseline and on specified days post-injection (e.g., days 1, 3, and 5).
-
-
Sample Collection: On the designated day of study termination (e.g., day 5), anesthetize the animals.
-
Collect blood via cardiac puncture for serum separation (for BUN, SCr analysis).
-
Perfuse the kidneys with cold PBS, then fix one kidney in 10% neutral buffered formalin for histology and flash-freeze the other in liquid nitrogen for molecular/biochemical analysis.
-
Protocol 2: Histopathological Assessment of Renal Injury
-
Tissue Processing: Process formalin-fixed kidney tissues, embed in paraffin, and cut 4-5 µm sections.
-
Staining:
-
Stain sections with Hematoxylin and Eosin (H&E) for general morphology.
-
Use Periodic acid-Schiff (PAS) stain to assess glomerular and tubular basement membrane integrity.[18]
-
-
Microscopic Examination: Examine slides under a light microscope in a blinded fashion.
-
Scoring: Score renal damage based on a semi-quantitative scale. Key features to score include tubular epithelial simplification, cell sloughing, tubular dilation, cast formation, and interstitial inflammation.[22][23]
Table 2: Example Histopathological Scoring System
| Score | Description of Tubular Injury |
|---|---|
| 0 | Normal histology |
| 1 | Mild: Dilation and/or cell sloughing affecting <25% of tubules |
| 2 | Moderate: Dilation and/or cell sloughing affecting 25-50% of tubules |
| 3 | Severe: Dilation and/or cell sloughing affecting >50% of tubules, with evidence of necrosis |
Diagrams and Workflows
Caption: Simplified signaling pathway of Mitomycin C-induced renal cell injury.
Caption: General experimental workflow for an in vivo study of MMC nephrotoxicity.
Caption: Troubleshooting flowchart for high variability in experimental results.
References
- 1. Mitomycin C-induced organ toxicity in Wistar rats: a study with special focus on the kidney - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Mitomycin-induced hemolytic uremic kidney. An experimental model in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Pharmacology behind Common Drug Nephrotoxicities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Unveiling the mechanisms of nephrotoxicity caused by nephrotoxic compounds using toxicological network analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The renal damage and mechanisms relevant to antitumoral drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Renal disease after mitomycin C therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cardiac, renal, and pulmonary toxicity of several mitomycin derivatives in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Chemotherapy-induced nephrotoxicity was improved by crocin in mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 11. dovepress.com [dovepress.com]
- 12. Biomarkers of drug-induced kidney toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Vancomycin-Induced Kidney Injury: Animal Models of Toxicodynamics, Mechanisms of Injury, Human Translation, and Potential Strategies for Prevention - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Biomarkers for kidney injury induced by gentamicin, doxorubicin and adenine in rats [cjpt.magtechjournal.com]
- 15. Biomarkers of Acute Kidney Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Renal complications of mitomycin C therapy with special reference to the total dose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Renal complications of mitomycin C therapy with special reference to the total dose | Semantic Scholar [semanticscholar.org]
- 18. researchgate.net [researchgate.net]
- 19. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 20. Guidelines for the welfare and use of animals in cancer research - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Animal Welfare in Radiation Research: The Importance of Animal Monitoring System - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Renal Histopathologic Findings Associated With Severity of Clinical Acute Kidney Injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
Technical Support Center: Refinement of Protocols for Intravesical Instillation of Mutalomycin
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the intravesical instillation of Mutalomycin. It includes detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and quantitative data to facilitate the successful design and execution of research studies.
Troubleshooting Guides
This section addresses specific issues that may arise during the intravesical instillation of this compound, presented in a question-and-answer format.
| Problem/Question | Potential Cause(s) | Recommended Solution(s) |
| Low/Variable Drug Retention in the Bladder | - Immediate voiding by the animal post-instillation.- Leakage from the urethra around the catheter.- High urine production leading to rapid dilution and washout. | - Ensure complete bladder emptying before instillation by gentle abdominal pressure.[1]- Use an appropriate size catheter to ensure a snug fit.- Consider temporary urethral ligation (with caution and appropriate ethical approval).- Limit water intake for a short period before the experiment to reduce urine production.[2][3]- Anesthetize the animal for the duration of the intended dwell time. |
| High Variability in Experimental Results | - Inconsistent instillation volume.- Variable dwell time.- Differences in catheterization technique leading to bladder irritation or trauma.- Incomplete dissolution or precipitation of this compound in the vehicle. | - Use a calibrated syringe pump for precise volume control.- Strictly adhere to the planned dwell time for all animals in a cohort.- Ensure all personnel are thoroughly trained in the catheterization procedure to minimize trauma.[4]- Confirm the solubility and stability of the this compound formulation at the desired concentration and temperature. |
| Signs of Bladder Irritation or Toxicity (e.g., hematuria, increased voiding frequency) | - High concentration of this compound.- The vehicle itself may be causing irritation.- Mechanical trauma from catheterization.- Extended dwell time leading to prolonged exposure. | - Perform a dose-response study to determine the optimal, non-toxic concentration.- Include a vehicle-only control group to assess its effects.- Refine the catheterization technique to be as gentle as possible.[4]- Optimize the dwell time; a shorter duration may be sufficient for efficacy without causing significant irritation.[5] |
| Difficulty in Catheterizing Male Mice | - Anatomical challenges due to the longer and curved urethra. | - Use a flexible, small-gauge catheter.- Position the mouse supine with the penis stabilized.- Insert the catheter parallel to the body initially, then adjust the angle to navigate the urethral curvature.[1] |
| Low Permeability of this compound into the Bladder Wall | - The inherent impermeability of the urothelium.[6]- Physicochemical properties of this compound (e.g., high molecular weight, low lipophilicity). | - Co-administer with a permeation enhancer (e.g., DMSO, chitosan).- Formulate this compound into nanoparticles or liposomes to improve uptake.[6]- Consider transient disruption of the urothelial barrier, for example, with low-frequency ultrasound (under appropriate ethical guidelines). |
Frequently Asked Questions (FAQs)
Q1: What is the optimal vehicle for dissolving this compound for intravesical instillation?
A1: The ideal vehicle should be sterile, isotonic, and non-irritating to the urothelium. Phosphate-buffered saline (PBS) is a common choice. However, the solubility of this compound is the primary determinant. If this compound has poor aqueous solubility, co-solvents such as a low concentration of DMSO or ethanol (B145695) may be necessary. It is crucial to run a vehicle-only control group to ensure the vehicle does not cause bladder irritation or toxicity.
Q2: How can I confirm the correct placement of the catheter in the bladder?
A2: Successful catheterization is often indicated by a small drop of urine at the catheter hub upon gentle pressure on the lower abdomen. You can also try to aspirate a small amount of residual urine before instillation. For definitive confirmation in pilot studies, a small volume of a dye like methylene (B1212753) blue can be instilled, followed by immediate post-mortem examination to check for bladder staining.
Q3: What is a typical instillation volume and dwell time for mice and rats?
A3: For mice, the instillation volume typically ranges from 50 to 150 µL. For rats, it is generally between 200 and 500 µL. The bladder should not be over-distended. Dwell times in preclinical studies vary widely, from 30 minutes to 2 hours, depending on the therapeutic agent and experimental goals.[5] A pilot study is recommended to optimize these parameters for this compound.
Q4: How can I assess the extent of this compound penetration into the bladder tissue?
A4: Several methods can be used. Post-mortem, the bladder can be excised, and this compound concentration can be measured in the tissue homogenate using techniques like HPLC or LC-MS/MS. Alternatively, if this compound can be labeled (e.g., with a fluorescent tag), in vivo or ex vivo imaging can visualize its distribution within the bladder wall.[7]
Q5: What are the key considerations for minimizing systemic absorption of this compound?
A5: Intravesical delivery is designed to maximize local effects and minimize systemic exposure.[7] To achieve this, use the lowest effective concentration and dwell time. The high molecular weight and hydrophilic nature of a compound can limit its passage across the urothelium into the bloodstream. It is advisable to measure plasma concentrations of this compound at various time points after instillation to quantify systemic absorption.
Data Presentation
Table 1: Exemplar Concentrations and Dwell Times for Intravesical Agents in Preclinical Models
| Agent | Animal Model | Concentration | Instillation Volume | Dwell Time | Key Finding | Reference |
| Gemcitabine | Mouse | 10 mg/mL | 50 µL | 30 min | Significantly decreased tumor outgrowth. | [5] |
| Mitomycin C | Dog | 2 mg/mL | 20 mL | 120 min | Average tissue concentration was ~7.55 µg/g in humans. | [3] |
| Taxol | Dog | 25 µg/mL | 20 mL | 120 min | Urothelial concentration was ~50% of the urine concentration. | [4] |
| BCG | Human | 40 mg / 80 mg | Not Specified | 1-2 hours | No significant difference in non-recurrence rates between doses or dwell times. |
Table 2: Urodynamic Parameters in Rodents Following Bladder Instillation
| Parameter | Control (Saline) | With Irritant (e.g., HCl) | Species | Key Observation | Reference |
| Bladder Capacity | Normal | Significantly Increased | Rat | Indicates potential for urinary retention despite irritation. | |
| Micturition Volume | Normal | Significantly Increased | Rat | Consistent with increased bladder capacity. | |
| Residual Volume | Minimal | Significantly Increased | Rat | Suggests incomplete bladder emptying. | |
| Micturition Interval | Normal | Significantly Increased | Rat | Longer time between voids. | |
| Detrusor Overactivity | Low Frequency | Increased Frequency | Rat | A sign of bladder irritation. |
Experimental Protocols
Protocol 1: General Procedure for Intravesical Instillation in Mice
Materials:
-
This compound solution at the desired concentration
-
Sterile PBS (vehicle control)
-
Anesthetic (e.g., isoflurane, ketamine/xylazine)
-
24-gauge intravenous catheter or equivalent
-
1 mL syringe
-
Lubricating jelly
-
70% ethanol
Procedure:
-
Anesthetize the mouse using an approved protocol. Monitor the depth of anesthesia throughout the procedure.
-
Place the mouse in a supine position.
-
Clean the urethral meatus and surrounding area with 70% ethanol.
-
Gently extrude the bladder by applying light pressure to the lower abdomen to ensure it is empty.
-
Apply a small amount of lubricating jelly to the tip of the catheter.
-
Gently insert the catheter into the urethral meatus. For females, the opening is anterior to the vaginal opening. For males, retract the prepuce to visualize the meatus.[1]
-
Advance the catheter slowly until it enters the bladder. A slight decrease in resistance and/or the appearance of a urine drop indicates correct placement.
-
Slowly instill the this compound solution or vehicle (typically 50-150 µL) using a syringe. Avoid rapid injection to prevent vesicoureteral reflux.
-
After instillation, the catheter may be withdrawn or left in place with a plug, depending on the experimental design and intended dwell time.
-
Maintain the animal under anesthesia for the duration of the dwell time to prevent premature voiding.
-
After the dwell time, the bladder may be emptied by gentle abdominal pressure before recovering the animal from anesthesia.
-
Monitor the animal closely during recovery.
Mandatory Visualization
Caption: Experimental workflow for intravesical instillation of this compound in a research setting.
Caption: A logical diagram for troubleshooting high variability in experimental outcomes.
References
- 1. Bladder tissue uptake of mitomycin C during intravesical therapy is linear with drug concentration in urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Characterization of a method to study urodynamics and bladder nociception in male and female mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Urodynamic Findings in an Awake Chemical Cystitis Rat Model Observed by Simultaneous Registrations of Intravesical and Intraabdominal Pressures - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Detection of carcinogen-induced bladder cancer by fluorocoxib A - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Evaluation of Drug Permeation Enhancement by Using In Vitro and Ex Vivo Models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Urodynamic measurements reflect physiological bladder function in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Addressing variability in Mutalomycin's bioreductive activation in vitro
Welcome to the technical support center for Mutalomycin. This resource is designed to assist researchers, scientists, and drug development professionals in addressing the variability often encountered during in vitro experiments on the bioreductive activation of this compound. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data presentation tables to help ensure the consistency and reliability of your results.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues that can lead to variability in this compound's bioreductive activation and cytotoxicity assays.
Question 1: Why am I seeing inconsistent results in my cell viability assays (e.g., MTT, CellTiter-Glo®) after this compound treatment?
Answer: Inconsistent cell viability results are a common issue and can stem from several factors. Here's a troubleshooting guide to help you pinpoint the cause:
-
Cell Line Variability:
-
Passage Number: High passage numbers can lead to genetic drift and altered cellular metabolism. Always use cells within a consistent and low passage range.[1][2]
-
Cell Health and Confluency: Ensure cells are healthy, in the logarithmic growth phase, and seeded at a consistent density. Over-confluent or stressed cells will respond differently to treatment.[3]
-
Mycoplasma Contamination: Mycoplasma can significantly alter cellular responses. Regularly test your cell lines for contamination.[1][2]
-
-
Enzyme Expression Levels:
-
This compound, like other quinone-based drugs such as Mitomycin C, likely requires bioreductive activation by cellular enzymes.[4] The primary enzyme often implicated is NAD(P)H:quinone oxidoreductase 1 (NQO1), also known as DT-diaphorase.[5]
-
Different Cell Lines: NQO1 expression can vary dramatically between different cancer cell lines, leading to significant differences in sensitivity to the drug.[6][7][8] It is crucial to characterize the NQO1 expression and activity in your chosen cell lines.
-
Culture Conditions: NQO1 expression can be influenced by culture conditions. Standardize media, supplements, and incubation times.
-
-
Experimental Conditions:
-
Drug Preparation: Ensure this compound is properly dissolved and stored. Avoid repeated freeze-thaw cycles.
-
Incubation Time: The timing of your analysis is critical. An early time point might not show the full cytotoxic effect, while a very late one could be confounded by secondary effects.[1]
-
pH of Media: The bioreductive activation of similar compounds can be pH-sensitive.[9][10] Ensure your culture medium is properly buffered and stable throughout the experiment.
-
Question 2: My results suggest low or no activation of this compound in a cell line expected to be sensitive. What could be the cause?
Answer: This issue often points to a problem with the activation pathway.
-
Low NQO1 Activity: The cell line may have lower NQO1 activity than anticipated. It is essential to perform an NQO1 activity assay on your cell lysates to confirm the enzymatic capability.[11][12]
-
Cofactor Availability: The activation process requires cofactors like NADH or NADPH.[13][8] Cellular metabolic state can affect the availability of these cofactors. Ensure your cells are metabolically active and not nutrient-deprived.
-
Presence of Inhibitors: Components in your media or the compound itself (if impure) could be inhibiting NQO1. A well-known inhibitor of NQO1 is dicoumarol, which can be used as an experimental control to confirm NQO1-dependent activation.[6]
Question 3: How can I confirm that the cytotoxicity I'm observing is due to the bioreductive activation of this compound?
Answer: To confirm the mechanism of action, you can perform the following experiments:
-
Correlate with NQO1 Expression/Activity: Test a panel of cell lines with varying NQO1 expression levels. A positive correlation between NQO1 activity and this compound cytotoxicity would support the hypothesis of NQO1-mediated activation.[6]
-
Use of NQO1 Inhibitors: Pre-treat cells with an NQO1 inhibitor like dicoumarol. A significant reduction in this compound's cytotoxicity in the presence of the inhibitor would strongly suggest NQO1's involvement.[6]
-
Genetically Engineered Cell Lines: Use isogenic cell lines where NQO1 has been knocked out or overexpressed. Comparing the response to this compound in these lines can provide definitive evidence of its role.[14]
Data Presentation Tables
To aid in the systematic collection and comparison of your data, use the following templates.
Table 1: Cell Line NQO1 Activity and this compound Sensitivity
| Cell Line | NQO1 Expression (Relative to Control) | NQO1 Activity (nmol/min/mg protein) | This compound IC50 (µM) |
| Cell Line A | |||
| Cell Line B | |||
| Cell Line C | |||
| Your Data |
Table 2: Effect of NQO1 Inhibition on this compound Cytotoxicity
| Cell Line | Treatment | This compound IC50 (µM) | Fold Change in IC50 |
| Cell Line X | Vehicle Control | ||
| Cell Line X | + Dicoumarol (Concentration) | ||
| Your Data |
Experimental Protocols
Protocol 1: In Vitro NQO1 Activity Assay (Colorimetric)
This protocol is adapted from commercially available kits and measures NQO1 activity in cell lysates.[15][16]
Materials:
-
Cell lysis buffer (e.g., 20 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100)
-
Protein quantification assay (e.g., BCA or Bradford)
-
NQO1 Assay Buffer (e.g., 25 mM Tris-HCl, pH 7.4)
-
Menadione (NQO1 substrate)
-
NADH (cofactor)
-
WST-1 or similar tetrazolium salt (colorimetric reagent)
-
Dicoumarol (NQO1 inhibitor)
-
96-well microplate
-
Microplate reader
Procedure:
-
Cell Lysate Preparation:
-
Culture cells to 80-90% confluency.
-
Wash cells with ice-cold PBS.
-
Lyse cells using cell lysis buffer and incubate on ice for 15-20 minutes.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration.
-
-
Assay Reaction:
-
Dilute cell lysates to a consistent protein concentration (e.g., 1 mg/mL) with NQO1 Assay Buffer.
-
In a 96-well plate, add 50 µL of diluted cell lysate to each well. For inhibitor control wells, add a final concentration of dicoumarol (e.g., 10-20 µM).
-
Prepare a reaction mixture containing NQO1 Assay Buffer, Menadione, NADH, and WST-1 according to established concentrations.
-
Add 50 µL of the reaction mixture to each well.
-
-
Measurement:
-
Immediately measure the absorbance at 440 nm in kinetic mode for 5-10 minutes at 37°C.
-
-
Data Analysis:
-
Calculate the rate of increase in absorbance (slope of the linear portion).
-
Subtract the slope of the inhibitor control (dicoumarol) from the slopes of the other samples to determine the specific NQO1 activity.
-
Normalize the activity to the protein concentration of the cell lysate (e.g., in nmol/min/mg protein).
-
Protocol 2: Cell Viability Assay (MTT-based)
This protocol assesses the effect of this compound on cell viability.[17]
Materials:
-
Your chosen cancer cell lines
-
Complete cell culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed cells in a 96-well plate at a predetermined optimal density.
-
Allow cells to adhere overnight.
-
-
Treatment:
-
Prepare serial dilutions of this compound.
-
Treat cells with various concentrations of this compound. Include a vehicle control.
-
Incubate for a specified period (e.g., 48-72 hours).
-
-
Viability Measurement:
-
After incubation, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.
-
Remove the medium and add solubilization buffer to dissolve the formazan crystals.
-
Shake the plate for 5-10 minutes to ensure complete dissolution.
-
-
Data Analysis:
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm).
-
Calculate cell viability as a percentage of the vehicle control.
-
Plot a dose-response curve and determine the IC50 value.
-
Visualizations
Diagram 1: Proposed Bioreductive Activation Pathway of this compound
Caption: Proposed NQO1-mediated bioreductive activation of this compound.
Diagram 2: Experimental Workflow for Troubleshooting Variability
Caption: A logical workflow for troubleshooting sources of experimental variability.
References
- 1. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [worldwide.promega.com]
- 2. m.youtube.com [m.youtube.com]
- 3. azurebiosystems.com [azurebiosystems.com]
- 4. What is the mechanism of Mitomycin? [synapse.patsnap.com]
- 5. NAD(P)H:quinone oxidoreductase 1 (NQO1): chemoprotection, bioactivation, gene regulation and genetic polymorphisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. hiroshima.repo.nii.ac.jp [hiroshima.repo.nii.ac.jp]
- 7. In vitro human cell line models to predict clinical response to anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. NAD(P)H:Quinone Oxidoreductase 1 (NQO1) in the Sensitivity and Resistance to Antitumor Quinones - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Enzymology of mitomycin C metabolic activation in tumour tissue: implications for enzyme-directed bioreductive drug development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Reductive activation of mitomycin C by thiols: kinetics, mechanism, and biological implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. NQO1 activity assay [bio-protocol.org]
- 13. NAD(P)H quinone oxidoreductase (NQO1): an enzyme which needs just enough mobility, in just the right places - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
- 16. NQO1 Activity Assay Kit - Creative BioMart [creativebiomart.net]
- 17. The differential hypoxic cytotoxicity of bioreductive agents determined in vitro by the MTT assay - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of Mutalomycin and Cisplatin in DNA Cross-Linking Efficiency
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of the DNA cross-linking properties of Mutalomycin and the well-established chemotherapeutic agent, cisplatin (B142131). The information presented herein is supported by experimental data from peer-reviewed scientific literature to aid researchers in understanding the distinct mechanisms and efficiencies of these two potent DNA-damaging agents.
Executive Summary
Both this compound (also widely known as Mitomycin C) and cisplatin are cytotoxic agents that exert their anticancer effects primarily through the induction of DNA cross-links, which inhibit DNA replication and transcription, ultimately leading to cell death. However, they differ significantly in their mechanism of activation, the types of DNA cross-links they predominantly form, and the resulting structural distortions to the DNA helix. Cisplatin is known to primarily induce intrastrand cross-links, whereas this compound is a potent inducer of interstrand cross-links. This fundamental difference in their molecular mechanism of action has significant implications for their biological activity, the cellular repair pathways they trigger, and their potential therapeutic applications.
Data Presentation: A Head-to-Head Comparison
The following table summarizes the key quantitative and qualitative differences in the DNA cross-linking profiles of this compound and cisplatin.
| Feature | This compound (Mitomycin C) | Cisplatin |
| Primary Type of DNA Cross-link | Interstrand Cross-links (ICLs) | Intrastrand Cross-links |
| Proportion of Interstrand Cross-links | Up to 15% of total DNA lesions[1] | Approximately 1-2% of total DNA lesions[1] |
| Proportion of Intrastrand Cross-links | Forms intrastrand cross-links in addition to ICLs and monoadducts[2] | Approximately 90% of total DNA lesions[1][3] |
| DNA Sequence Specificity | Preferentially at CpG sequences[1] | Primarily at adjacent guanine (B1146940) bases (GG)[4] |
| Structural Distortion to DNA | Minimal distortion to the DNA helix[1][5] | Severe bending (~47 degrees) and unwinding (~110 degrees) of the DNA helix[1][5] |
| Requirement for Activation | Requires bioreductive activation in the cell[1] | Activated by aquation (hydrolysis) in the low-chloride environment of the cell |
Mechanisms of Action: A Visual Guide
The distinct mechanisms by which this compound and cisplatin induce DNA cross-links are depicted in the following diagrams.
Figure 1: Mechanism of this compound-induced DNA interstrand cross-linking.
Figure 2: Mechanism of Cisplatin-induced DNA intrastrand cross-linking.
Experimental Protocols for Assessing DNA Cross-Linking
The following are detailed methodologies for two common assays used to quantify DNA cross-linking.
Modified Alkaline Comet Assay (Single Cell Gel Electrophoresis)
The comet assay is a sensitive method for detecting DNA damage, including cross-links, in individual cells. The modified alkaline version is specifically adapted for the detection of interstrand cross-links.
Principle: Interstrand cross-links prevent the complete denaturation of DNA under alkaline conditions. In the comet assay, this results in a decrease in the migration of DNA out of the nucleus (the "comet tail") following irradiation to introduce a known number of single-strand breaks.
Protocol:
-
Cell Treatment: Expose cell cultures to varying concentrations of this compound or cisplatin for a defined period. Include a negative control (vehicle-treated) and a positive control for strand breaks (e.g., hydrogen peroxide).
-
Cell Embedding: Harvest and resuspend cells in low-melting-point agarose (B213101). Pipette the cell suspension onto a pre-coated microscope slide and allow the agarose to solidify.
-
Lysis: Immerse the slides in a high-salt lysis solution to remove cell membranes and proteins, leaving the nuclear DNA embedded in the agarose.
-
Irradiation: To introduce a fixed number of single-strand breaks, irradiate the slides on ice with a calibrated source of X-rays or gamma rays.
-
Alkaline Unwinding and Electrophoresis: Place the slides in an electrophoresis tank filled with a high-pH alkaline buffer to denature the DNA and separate the strands. Apply an electric field to allow the fragmented DNA to migrate.
-
Neutralization and Staining: Neutralize the slides and stain the DNA with a fluorescent dye (e.g., SYBR Green or propidium (B1200493) iodide).
-
Visualization and Analysis: Visualize the comets using a fluorescence microscope. Quantify the extent of DNA migration (comet tail length or tail moment) using image analysis software. A decrease in tail moment in drug-treated, irradiated cells compared to irradiated control cells indicates the presence of interstrand cross-links.
Alkaline Elution
Alkaline elution is a technique used to measure DNA single-strand breaks and cross-links in a population of cells.
Principle: DNA from cells lysed on a filter is slowly eluted with an alkaline solution. The rate of elution is proportional to the number of single-strand breaks. DNA interstrand cross-links will retard the elution of DNA, and this retardation can be quantified.
Protocol:
-
Cell Labeling and Treatment: Pre-label cellular DNA by growing cells in the presence of a radioactive precursor (e.g., [¹⁴C]thymidine). Treat the labeled cells with this compound or cisplatin.
-
Cell Lysis on Filter: Load the treated cells onto a polyvinyl chloride filter. Lyse the cells with a detergent solution, leaving the DNA on the filter.
-
Irradiation (for ICLs): To quantify interstrand cross-links, irradiate the filter with a known dose of gamma rays to introduce random single-strand breaks.
-
Alkaline Elution: Pump an alkaline solution (pH 12.1-12.8) through the filter at a constant rate. Collect fractions of the eluate over time.
-
Quantification: Measure the radioactivity in each fraction and on the filter at the end of the elution. The rate of elution is determined by plotting the fraction of DNA remaining on the filter versus the elution time. A slower elution rate for drug-treated, irradiated cells compared to irradiated control cells is indicative of interstrand cross-linking.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for a comparative study of this compound and cisplatin using the modified alkaline comet assay.
Figure 3: Workflow for comparing DNA cross-linking efficiency.
Conclusion
References
- 1. The evolving role of DNA inter-strand crosslinks in chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cytotoxicity,crosslinking and biological activity of three mitomycins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanism of the formation of DNA–protein cross-links by antitumor cisplatin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Validating Mutalomycin's Efficacy in Patient-Derived Xenograft Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Mutalomycin (Mitomycin C) efficacy in patient-derived xenograft (PDX) models, juxtaposed with alternative therapies. The data presented is curated from preclinical studies to inform researchers and drug development professionals on the potential of this compound in a translational oncology setting.
Executive Summary
This compound, a potent DNA crosslinking agent, has been a cornerstone of various chemotherapy regimens for decades. Its efficacy in patient-derived xenograft (PDX) models, which closely mimic the heterogeneity of human tumors, is a critical area of investigation for predicting clinical response. This guide summarizes the available preclinical data on this compound's performance in PDX models of pancreatic and bladder cancer, comparing it with standard-of-care and alternative treatments. While direct, recent, and extensive quantitative data on this compound monotherapy in PDX models is limited in publicly available literature, existing studies and clinical correlations suggest its potential, particularly in specific cancer subtypes.
Mechanism of Action: DNA Damage and Apoptosis Induction
This compound exerts its cytotoxic effects primarily through the alkylation and cross-linking of DNA. This process inhibits DNA synthesis and triggers a cascade of cellular events leading to apoptosis.
Efficacy of this compound in Pancreatic Cancer PDX Models
Preclinical evidence for this compound's efficacy in pancreatic cancer PDX models is supported by both direct, albeit older, xenograft studies and more recent clinical correlations derived from PDX data.
A foundational study by Tomikawa et al. (1997) demonstrated a significant increase in disease-free and overall survival rates in nude mice bearing a human pancreatic cancer xenograft treated with Mitomycin C[1]. More recently, a study highlighted a case where PDX data from a gemcitabine-resistant pancreatic cancer patient predicted sensitivity to Mitomycin C. The subsequent treatment of the patient with Mitomycin C resulted in a partial response lasting 22 months[2].
Comparative Efficacy Data: Pancreatic Cancer PDX Models
| Treatment Agent | PDX Model Details | Efficacy Endpoint | Result | Citation |
| Mitomycin C | Human pancreatic cancer xenograft (PAN-12-JCK) in nude mice | Disease-free survival, Overall survival | Statistically significant increase in both endpoints compared to control. | [1] |
| Mitomycin C | PDX from a gemcitabine-resistant pancreatic cancer patient | Clinical correlation of PDX-predicted sensitivity | Patient achieved a partial response of 22 months. | [2] |
| Gemcitabine (B846) | 7 different pancreatic cancer PDX lines | Tumor growth inhibition | Varied sensitivity observed across different PDX lines. | [3] |
| Modified Gemcitabine (4NSG) | Pancreatic cancer PDX model | Tumor growth inhibition | Significantly inhibited tumor growth compared to an equivalent dose of Gemcitabine HCl. | [1] |
Efficacy of this compound in Bladder Cancer Models
While direct quantitative data on Mitomycin C monotherapy in bladder cancer PDX models is scarce in recent literature, studies on other in vivo models provide insights into its efficacy. For instance, a study using an orthotopic rat bladder cancer model demonstrated that intravesical Mitomycin C, in combination with a PCNA-targeting peptide, significantly reduced tumor growth compared to Mitomycin C alone[4].
Comparative Efficacy Data: Bladder Cancer In Vivo Models
| Treatment Agent | Model Details | Efficacy Endpoint | Result | Citation |
| Mitomycin C + ATX-101 | Orthotopic rat bladder cancer model (AY-27) | Tumor load reduction | Combination therapy showed a greater reduction in tumor growth compared to Mitomycin C alone. | [4] |
| BCG Immunotherapy | Zebrafish patient-derived tumor xenograft (ZTX) | Tumor regression | Significant and dose-dependent primary tumor size regression. | [2][5] |
| Pembrolizumab | Clinical trial data (patients with high-risk muscle-invasive bladder cancer) | Disease-free survival | Median disease-free survival of 29.6 months compared to 14.2 months for observation. | [6] |
Experimental Protocols
Detailed experimental protocols are crucial for the replication and validation of preclinical findings. Below are representative protocols for establishing PDX models and for the administration of this compound.
Establishment of Patient-Derived Xenografts (PDX)
Protocol for PDX Establishment:
-
Tumor Acquisition: Fresh tumor tissue is obtained from consenting patients following surgical resection or biopsy and transported in a sterile medium on ice.
-
Tumor Processing: The tumor tissue is mechanically minced into small fragments (2-3 mm³) under sterile conditions.
-
Implantation: The tumor fragments are subcutaneously or orthotopically implanted into immunocompromised mice (e.g., NOD/SCID or NSG mice).
-
Tumor Growth Monitoring: Tumor growth is monitored regularly by caliper measurements (for subcutaneous models) or through imaging techniques.
-
Passaging: Once tumors reach a specific size (e.g., 1000-1500 mm³), they are excised, and fragments are re-implanted into new host mice for expansion. This process is typically repeated for several generations.
-
Model Characterization: Established PDX models are characterized through histology, immunohistochemistry, and genomic analysis to ensure they retain the features of the original patient tumor.
This compound (Mitomycin C) Administration in a Pancreatic Cancer Xenograft Model
This protocol is based on the study by Tomikawa et al. (1997)[1].
-
Animal Model: Nude mice bearing orthotopically implanted human pancreatic cancer xenografts (PAN-12-JCK).
-
Treatment Group: Mice are randomized into treatment and control groups.
-
Drug Preparation: Mitomycin C is dissolved in a sterile vehicle (e.g., saline).
-
Administration: Mitomycin C is administered intraperitoneally at a dose of 4 mg/kg.
-
Treatment Schedule: A single dose is administered on day 7 post-tumor implantation.
-
Efficacy Evaluation:
-
Survival: Mice are monitored daily, and disease-free and overall survival are recorded.
-
Tumor Growth and Metastasis: At the end of the observation period (e.g., 95 days), mice are euthanized, and primary tumor growth, as well as the presence of hepatic and peritoneal metastases, are assessed.
-
Signaling Pathways and Logical Relationships
This compound's induction of DNA damage can influence various signaling pathways, including those involved in cell cycle control and apoptosis. The MAPK/ERK and PI3K/Akt pathways are often dysregulated in cancer and can be affected by DNA-damaging agents.
Conclusion and Future Directions
The available evidence suggests that this compound (Mitomycin C) demonstrates efficacy in preclinical models of pancreatic and bladder cancer, including patient-derived xenografts. However, there is a clear need for more contemporary and comprehensive preclinical studies that provide robust quantitative data on this compound monotherapy in a diverse range of well-characterized PDX models. Such studies would be invaluable for defining its precise role in the era of personalized medicine and for identifying predictive biomarkers of response. Future research should focus on head-to-head comparisons of this compound with current standard-of-care and novel therapies in PDX "clinical trials" to better guide its clinical application.
References
- 1. Enhancing efficacy of gemcitabine in pancreatic patient-derived xenograft mouse models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Novel Zebrafish Patient-Derived Tumor Xenograft Methodology for Evaluating Efficacy of Immune-Stimulating BCG Therapy in Urinary Bladder Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Enhancing efficacy of gemcitabine in pancreatic patient-derived xenograft mouse models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Pembrolizumab improves outcomes in high-risk bladder cancer - NCI [cancer.gov]
A Comparative Analysis of Cytotoxicity: Mitomycin C vs. Doxorubicin in Breast Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the cytotoxic effects of Mitomycin C and the widely-used chemotherapeutic agent, Doxorubicin (B1662922), on breast cancer cells. This document synthesizes available data on their mechanisms of action, cytotoxic concentrations, and the signaling pathways they influence, supported by experimental data.
Executive Summary
Doxorubicin, an anthracycline antibiotic, has long been a cornerstone in breast cancer chemotherapy. Its potent cytotoxic effects are primarily mediated through DNA intercalation and the inhibition of topoisomerase II, leading to DNA damage and apoptosis. Mitomycin C, an antitumor antibiotic, acts as a bifunctional alkylating agent, causing DNA cross-linking and subsequent inhibition of DNA synthesis. While both drugs ultimately induce cell death, their distinct mechanisms of action result in different efficacy profiles and potential for synergistic application.
Quantitative Cytotoxicity Data
The following table summarizes the 50% inhibitory concentration (IC50) values for Mitomycin C and Doxorubicin in various breast cancer cell lines. It is important to note that these values are derived from different studies and experimental conditions, which can influence the results.
| Drug | Breast Cancer Cell Line | IC50 Value | Assay | Citation |
| Doxorubicin | AMJ13 | 223.6 µg/ml | MTT | [1][2] |
| BT-20 (monolayer) | 310 nM | Sulforhodamine B | [3] | |
| MCF-7 | 4 µM | MTT | [4] | |
| MDA-MB-231 | 1 µM | MTT | [4] | |
| MDA-MB-453 | 0.69 µM | Not Specified | [5] | |
| MDA-MB-468 | 0.27 µM | Not Specified | [5] | |
| T47D | 8.53 µM | Not Specified | [5] | |
| Mitomycin C | MDA-MB-231 | 20 µM | MTT, Trypan Blue | [6] |
Mechanisms of Action and Signaling Pathways
The cytotoxic effects of Mitomycin C and Doxorubicin are initiated by distinct molecular interactions that trigger different cell death signaling cascades.
Doxorubicin: A Multi-Faceted Approach to Cell Killing.[][8][9] Doxorubicin's mechanism is complex and involves several concurrent actions:
-
DNA Intercalation: Doxorubicin inserts itself between DNA base pairs, distorting the double helix structure and interfering with DNA replication and transcription.[][8]
-
Topoisomerase II Inhibition: It stabilizes the complex between topoisomerase II and DNA, leading to DNA strand breaks.[10][11]
-
Reactive Oxygen Species (ROS) Generation: Doxorubicin can generate free radicals, causing oxidative damage to DNA, proteins, and cell membranes.[8][10]
These actions collectively trigger cell cycle arrest and induce apoptosis.[8][9]
Mitomycin C: A DNA Cross-Linking Agent.[12][13][14] Mitomycin C requires intracellular enzymatic activation to become a potent DNA alkylating agent.[15] Its primary mechanism involves:
-
DNA Cross-Linking: Activated Mitomycin C forms covalent bonds with DNA, creating interstrand and intrastrand cross-links.[13] This prevents DNA replication and transcription, ultimately leading to cell death.[13]
The DNA damage induced by Mitomycin C activates cellular DNA repair mechanisms, and if the damage is too extensive, it triggers apoptosis.
A study on the combination of Doxorubicin and Mitomycin C revealed a synergistic effect in killing breast cancer cells.[16][17] This synergy is attributed to a supra-additive increase in DNA double-strand breaks, suggesting an interaction between Doxorubicin's poisoning of topoisomerase II and Mitomycin C-induced DNA cross-links.[16]
Mechanisms of action for Doxorubicin and Mitomycin C leading to apoptosis.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the comparison of Mitomycin C and Doxorubicin.
MTT Cell Viability Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[1][2][4][18]
-
Cell Seeding: Breast cancer cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Drug Treatment: Cells are treated with various concentrations of Mitomycin C or Doxorubicin for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution. The plates are then incubated for a few hours to allow the mitochondrial dehydrogenases in living cells to convert the water-soluble MTT to insoluble formazan (B1609692).
-
Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO or isopropanol).
-
Absorbance Measurement: The absorbance of the colored solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The cell viability is proportional to the absorbance.
Clonogenic Assay
The clonogenic assay, or colony formation assay, is an in vitro cell survival assay based on the ability of a single cell to grow into a colony.[19]
-
Cell Treatment: A known number of cells are treated with Mitomycin C or Doxorubicin for a defined period.
-
Cell Seeding: After treatment, the cells are washed, trypsinized, and seeded at a low density in petri dishes or multi-well plates.
-
Incubation: The cells are incubated for a period of 1-3 weeks, allowing viable cells to form colonies.
-
Colony Staining: The colonies are fixed and stained with a staining solution like crystal violet.
-
Colony Counting: The number of colonies containing at least 50 cells is counted. The survival fraction is calculated by normalizing the number of colonies in the treated group to that in the untreated control group.
Workflow for comparing the cytotoxicity of Mitomycin C and Doxorubicin.
Conclusion and Future Directions
Both Doxorubicin and Mitomycin C are potent cytotoxic agents against breast cancer cells, albeit through different mechanisms. Doxorubicin remains a first-line treatment, while Mitomycin C is often used in combination therapies or for patients who have developed resistance to other agents.[12] The synergistic effects observed when these two drugs are combined highlight the potential for combination therapies to enhance efficacy and overcome drug resistance.[16][17] Further research is warranted to optimize dosing and scheduling in combination regimens and to explore their efficacy in different subtypes of breast cancer.
References
- 1. advetresearch.com [advetresearch.com]
- 2. Dose Dependent Cytotoxicity Effect of Doxorubicin on Breast Cancer Cell Line (AMJ13) Proliferation: in Vitro Study | Journal of Advanced Veterinary Research [advetresearch.com]
- 3. Comparative Evaluation of the Cytotoxicity of Doxorubicin in BT-20 Triple-Negative Breast Carcinoma Monolayer and Spheroid Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 4. spandidos-publications.com [spandidos-publications.com]
- 5. Sulbactam-enhanced cytotoxicity of doxorubicin in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Lithium chloride attenuates mitomycin C induced necrotic cell death in MDA-MB-231 breast cancer cells via HMGB1 and Bax signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. go.drugbank.com [go.drugbank.com]
- 9. youtube.com [youtube.com]
- 10. A comprehensive review on doxorubicin: mechanisms, toxicity, clinical trials, combination therapies and nanoformulations in breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Doxorubicin—An Agent with Multiple Mechanisms of Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Mitomycin-C in breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. youtube.com [youtube.com]
- 14. breastcancer.org [breastcancer.org]
- 15. Mitomycin C: mechanism of action, usefulness and limitations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. On the synergistic effect of doxorubicin and mitomycin C against breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 19. In vitro toxicity to breast cancer cells of microsphere-delivered mitomycin C and its combination with doxorubicin - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Decarbamoyl Mitomycin C and Mutalomycin (Mitomycin C) in Cytotoxicity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of the cytotoxic properties of decarbamoyl mitomycin C (DMC) and its parent compound, Mutalomycin (mitomycin C or MC). The information presented herein is supported by experimental data to aid in the evaluation of these compounds for research and drug development purposes.
Executive Summary
Mitomycin C (MC) is a well-established antineoplastic agent used in cancer chemotherapy. Its mechanism of action primarily involves the bioreductive alkylation of DNA, leading to the formation of DNA interstrand cross-links (ICLs), which are highly cytotoxic lesions that inhibit DNA replication and transcription.[1] Decarbamoyl mitomycin C (DMC) is an analog of MC that lacks the carbamate (B1207046) group at the C-10 position.[2] While it was initially thought that this structural modification would prevent DMC from forming ICLs, studies have shown that it is indeed capable of cross-linking DNA.[1][3] Paradoxically, DMC has been found to exhibit cytotoxicity comparable to, and in some cases greater than, that of MC, particularly in hypoxic conditions and in cancer cells with non-functional p53 pathways.[3][4][5] This guide delves into the quantitative differences in their cytotoxic potency, the experimental methods used to determine these differences, and the distinct signaling pathways they activate.
Data Presentation: Comparative Cytotoxicity (IC50)
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following table summarizes the IC50 values for decarbamoyl mitomycin C and mitomycin C in various cell lines from a comparative study. Lower IC50 values indicate greater cytotoxicity.
| Cell Line | Cancer Type | Compound | IC50 (µM) | Reference |
| MCF-7 | Human Breast Adenocarcinoma (p53 proficient) | Mitomycin C | 14.3 | [6] |
| Decarbamoyl Mitomycin C | 10.5 | [6] | ||
| MDA-MB-468 | Human Breast Adenocarcinoma (p53 mutant) | Mitomycin C | 18.2 | [6] |
| Decarbamoyl Mitomycin C | 10.3 | [6] | ||
| MCF 10A | Non-tumorigenic Human Breast Epithelial | Mitomycin C | 24.3 | [6] |
| Decarbamoyl Mitomycin C | 18.5 | [6] | ||
| EMT6 | Mouse Mammary Tumor | Mitomycin C | Qualitatively similar to DMC | [3][4] |
| Decarbamoyl Mitomycin C | Slightly more toxic than MC | [3][4] | ||
| CHO | Chinese Hamster Ovary | Mitomycin C | Qualitatively similar to DMC | [2][3] |
| Decarbamoyl Mitomycin C | At least as toxic as MC | [2] |
Experimental Protocols
Cytotoxicity Assessment by Neutral Red Uptake Assay
This protocol is adapted from methodologies used to assess the cytotoxicity of mitomycin compounds.[6]
Principle: This assay is based on the ability of viable, healthy cells to incorporate and bind the supravital dye, neutral red, within their lysosomes. The amount of dye absorbed is directly proportional to the number of viable cells in the culture.
Materials:
-
Cells of interest (e.g., MCF-7, MDA-MB-468)
-
Complete cell culture medium
-
Decarbamoyl mitomycin C and Mitomycin C
-
96-well tissue culture plates
-
Neutral red stock solution (e.g., 3.3 mg/mL in sterile water)
-
Neutral red working solution (diluted in culture medium to a final concentration of 40-50 µg/mL)
-
Phosphate-buffered saline (PBS)
-
Neutral red destain solution (50% ethanol, 49% deionized water, 1% glacial acetic acid)
-
Microplate spectrophotometer
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of decarbamoyl mitomycin C and mitomycin C in complete culture medium. Remove the existing medium from the cells and add 100 µL of the various drug concentrations (in triplicate) to the respective wells. Include untreated control wells containing medium only.
-
Incubation: Incubate the plates for a specified exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 atmosphere.
-
Neutral Red Staining: After the treatment period, remove the medium containing the compounds. Add 100 µL of pre-warmed neutral red working solution to each well. Incubate for 2-3 hours at 37°C.
-
Dye Extraction: Following incubation, remove the neutral red solution and wash the cells with 150 µL of PBS. Add 150 µL of the neutral red destain solution to each well.
-
Absorbance Measurement: Agitate the plate on a shaker for 10 minutes to ensure complete solubilization of the dye. Measure the absorbance at 540 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the untreated control. Plot the percentage of viability against the logarithm of the drug concentration to determine the IC50 value.
Analysis of DNA Adducts by High-Performance Liquid Chromatography (HPLC)
This protocol provides a general workflow for the analysis of DNA adducts formed by mitomycin compounds, based on established methods.[1][7]
Principle: This method is used to separate and quantify the different types of DNA adducts (monoadducts and interstrand cross-links) formed upon treatment of cells with decarbamoyl mitomycin C or mitomycin C.
Materials:
-
Treated and untreated cells
-
DNA extraction kit
-
Nuclease P1, snake venom phosphodiesterase, and alkaline phosphatase
-
HPLC system with a UV detector and a C18 reverse-phase column
-
Appropriate buffers and solvents (e.g., ammonium (B1175870) acetate, acetonitrile)
Procedure:
-
Cell Treatment and DNA Isolation: Treat cultured cells with equimolar concentrations of decarbamoyl mitomycin C or mitomycin C for a specified period. Harvest the cells and isolate genomic DNA using a commercial DNA extraction kit, ensuring high purity.
-
Enzymatic Digestion of DNA: Digest the isolated DNA to the nucleoside level. This is typically a multi-step process:
-
Incubate the DNA with nuclease P1 to digest it into deoxynucleoside 3'-monophosphates.
-
Adjust the pH and add alkaline phosphatase and snake venom phosphodiesterase to dephosphorylate the mononucleotides to deoxynucleosides.
-
-
HPLC Analysis:
-
Inject the digested DNA sample into the HPLC system.
-
Separate the nucleosides and DNA adducts using a C18 reverse-phase column with a gradient elution system (e.g., a gradient of acetonitrile (B52724) in an aqueous buffer like ammonium acetate).
-
Monitor the elution profile using a UV detector at appropriate wavelengths (e.g., 254 nm for nucleosides and 313 nm for mitomycin adducts).
-
-
Quantification: Identify and quantify the adduct peaks based on their retention times and comparison to known standards. The amount of each adduct can be expressed relative to the total amount of normal nucleosides.
Signaling Pathways and Mechanisms of Action
The cytotoxicity of both decarbamoyl mitomycin C and mitomycin C is primarily driven by the formation of DNA interstrand cross-links, which physically block DNA replication and transcription, ultimately leading to cell death.[5] However, the downstream signaling events triggered by the DNA damage can differ, particularly in the context of the tumor suppressor protein p53.
Mitomycin C (this compound) Signaling Pathway
Mitomycin C, upon bioreductive activation, forms predominantly α-interstrand cross-links. This DNA damage activates the p53-dependent apoptotic pathway in proficient cells.
Caption: Mitomycin C p53-dependent apoptotic pathway.
Decarbamoyl Mitomycin C Signaling Pathway
Decarbamoyl mitomycin C forms β-interstrand cross-links, which have a different stereochemistry than those formed by MC.[5] This structural difference is thought to be responsible for DMC's ability to induce a potent p53-independent cell death pathway.[5][8] This makes DMC a potentially valuable agent for treating cancers with mutated or deficient p53.
Caption: Decarbamoyl mitomycin C p53-independent cell death pathway.
Conclusion
The experimental data indicates that decarbamoyl mitomycin C is a potent cytotoxic agent with activity that is comparable, and in some p53-mutant cancer cell lines, superior to that of mitomycin C. The key distinction lies in their downstream signaling mechanisms. While both compounds induce cell death through the formation of DNA interstrand cross-links, DMC's ability to activate a p53-independent cell death pathway highlights its potential as a therapeutic agent for a broader range of cancers, including those that have developed resistance to conventional p53-dependent therapies. Further research into the precise molecular triggers of the p53-independent pathway activated by DMC could lead to the development of more targeted and effective cancer treatments.
References
- 1. Synthesis of Mitomycin C and Decarbamoylmitomycin C N2 deoxyguanosine-adducts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. elischolar.library.yale.edu [elischolar.library.yale.edu]
- 3. Relative toxicities of DNA cross-links and monoadducts: new insights from studies of decarbamoyl mitomycin C and mitomycin C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Differential Toxicity of DNA Adducts of Mitomycin C - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mitomycin C and decarbamoyl mitomycin C induce p53-independent p21WAF1/CIP1 activation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cytotoxicity,crosslinking and biological activity of three mitomycins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mapping DNA adducts of mitomycin C and decarbamoyl mitomycin C in cell lines using liquid chromatography/ electrospray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. spandidos-publications.com [spandidos-publications.com]
Cross-Validation of Mutalomycin's (Mitomycin C) Mechanism of Action in Diverse Cancer Types: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the mechanism of action of Mutalomycin (Mitomycin C) across various cancer types, supported by experimental data. This compound, an antitumor antibiotic derived from Streptomyces caespitosus, functions as a potent DNA crosslinking agent, leading to the inhibition of DNA synthesis and ultimately, cancer cell death.[1][2] Its efficacy has been demonstrated in a wide range of solid tumors, including gastric, pancreatic, breast, non-small cell lung, cervical, prostate, and bladder cancers.[3] This document serves as a resource for understanding the nuanced activity of this compound in different cellular contexts and its potential for combination therapies.
Comparative Efficacy and Cellular Response to this compound
The cytotoxic effects of this compound are primarily attributed to its ability to induce DNA interstrand crosslinks, a severe form of DNA damage that blocks replication and transcription.[1][4] This mechanism is particularly effective against rapidly dividing cancer cells.[1][4] However, the cellular response and the signaling pathways activated by this compound-induced DNA damage can vary between different cancer types, influencing the drug's overall efficacy.
| Cancer Type | Key Molecular Effects | Observed Outcomes | Relevant Signaling Pathways |
| Breast Cancer (MCF-7) | Downregulation of the MAPK/ERK pathway upon treatment.[5] | Activation of p21WAF1/CIP1 in a TP53-independent manner.[5] | MAPK/ERK, TP53-independent p21 activation[5] |
| Leukemia (K562) | Stronger downregulation of RAS protein expression in response to interstrand crosslinks compared to MCF-7 cells.[5] | Stronger cytotoxic effects of a Mitomycin C analog (DMC) in these TP53 mutant cells.[5] | RAS, MAPK/ERK[5] |
| Non-Small Cell Lung Cancer (NSCLC) | Induction of p-Akt, leading to increased resistance and enhanced cell migration in aggressive cell lines.[6] | Combination with vinca (B1221190) alkaloid- or platinum-containing drugs demonstrates better survival in advanced-stage NSCLC.[6] | PI3K/Akt[6] |
| Colorectal Cancer | Upregulation of death receptors DR4 and DR5.[7] | Sensitization of TRAIL-resistant cancer cells to TRAIL-induced apoptosis.[7] | JNK, Apoptosis (extrinsic and intrinsic)[7] |
| Various Solid Tumors | Activation of topoisomerase I.[8][9] | Synergistic antitumor activity when combined with irinotecan (B1672180).[8][9] | Topoisomerase I pathway |
| Colorectal Cancer (Hypoxic) | Increased phosphorylation of JNK and p38.[10] | Enhanced apoptotic effect, synergistic with bortezomib (B1684674) under hypoxic conditions.[10] | MAPK (JNK, p38), Apoptosis[10] |
Signaling Pathways Modulated by this compound
This compound's interaction with DNA triggers a cascade of cellular signaling events. The following diagrams illustrate some of the key pathways affected by the drug.
Caption: General mechanism of action of this compound leading to apoptosis.
Caption: Key signaling pathways modulated by this compound in different cancer types.
Experimental Protocols
The following are generalized methodologies for key experiments used to investigate the mechanism of action of this compound.
1. Cell Viability and Cytotoxicity Assays
-
Objective: To determine the dose-dependent effect of this compound on cancer cell viability.
-
Methodology:
-
Cancer cell lines from different origins (e.g., MCF-7, K562, NSCLC cell lines) are seeded in 96-well plates and allowed to adhere overnight.
-
Cells are treated with a range of concentrations of this compound for a specified period (e.g., 24, 48, 72 hours).
-
Cell viability is assessed using assays such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), which measures mitochondrial metabolic activity, or by direct cell counting using a hemocytometer and trypan blue exclusion.
-
The IC50 (half-maximal inhibitory concentration) is calculated to compare the sensitivity of different cell lines to the drug.
-
2. Western Blot Analysis for Protein Expression
-
Objective: To investigate the effect of this compound on the expression and activation of key signaling proteins.
-
Methodology:
-
Cancer cells are treated with this compound at a specific concentration and for various time points.
-
Cells are lysed to extract total proteins.
-
Protein concentration is determined using a BCA (bicinchoninic acid) assay.
-
Equal amounts of protein are separated by SDS-PAGE (sodium dodecyl sulfate-polyacrylamide gel electrophoresis) and transferred to a PVDF (polyvinylidene difluoride) membrane.
-
The membrane is blocked and then incubated with primary antibodies specific for target proteins (e.g., p53, Akt, p-Akt, ERK, p-ERK, DR4, DR5).
-
After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
3. Flow Cytometry for Apoptosis Analysis
-
Objective: To quantify the extent of apoptosis induced by this compound.
-
Methodology:
-
Cells are treated with this compound as described above.
-
Both adherent and floating cells are collected and washed with PBS (phosphate-buffered saline).
-
Cells are stained with Annexin V (to detect early apoptotic cells) and Propidium Iodide (PI) (to detect late apoptotic and necrotic cells).
-
The stained cells are analyzed by a flow cytometer to determine the percentage of cells in different stages of apoptosis.
-
4. DNA Crosslinking Assays
-
Objective: To directly measure the formation of DNA interstrand crosslinks induced by this compound.
-
Methodology (Comet Assay):
-
Cells are treated with this compound.
-
Single cells are embedded in a low-melting-point agarose (B213101) gel on a microscope slide.
-
The cells are lysed, and the slides are subjected to electrophoresis under denaturing conditions.
-
DNA is stained with a fluorescent dye (e.g., SYBR Green).
-
The extent of DNA migration (the "comet tail") is visualized and quantified using fluorescence microscopy. A reduction in tail length compared to control (non-crosslinked) DNA indicates the presence of crosslinks.
-
Cross-Validation Workflow
The validation of this compound's mechanism across different cancer types follows a logical progression of experiments.
Caption: A typical workflow for the cross-validation of a drug's mechanism of action.
This guide highlights that while this compound's fundamental mechanism of DNA crosslinking is conserved, its downstream effects and interactions with cellular signaling pathways are context-dependent. This variability underscores the importance of personalized medicine and the potential for designing rational combination therapies to enhance the efficacy of this compound in specific cancer types. Further research into the molecular determinants of sensitivity and resistance to this compound will be crucial for optimizing its clinical use.
References
- 1. oncolink.org [oncolink.org]
- 2. agscientific.com [agscientific.com]
- 3. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 4. What is the mechanism of Mitomycin? [synapse.patsnap.com]
- 5. Mitomycin C and Its Analog Trigger Cytotoxicity in MCF-7 and K562 cancer cells through the regulation of RAS and MAPK/ERK pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mitomycin C treatment induces resistance and enhanced migration via phosphorylated Akt in aggressive lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mitomycin C potentiates TRAIL-induced apoptosis through p53-independent upregulation of death receptors: Evidence for the role of c-Jun N-terminal kinase activation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cancernetwork.com [cancernetwork.com]
- 9. Mitomycin as a modulator of irinotecan anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Hypoxia Promotes Synergy between Mitomycin C and Bortezomib through a Coordinated Process of Bcl-xL Phosphorylation and Mitochondrial Translocation of p53 - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Proteomics of Cancer Cells Treated with Mitomycin C: A Guide for Researchers
A comparative analysis of the effects of Mitomycin C and its analogue, 10-decarbamoyl mitomycin C, on the proteome of cancer cells, with a focus on key signaling pathways.
Note to the Reader: This guide addresses the topic of "Comparative proteomics of cancer cells treated with Mutalomycin." Initial research suggests that "this compound" may be a misspelling of "Mitomycin C," a well-documented anti-cancer agent. Therefore, this document focuses on the comparative proteomics of cancer cells treated with Mitomycin C (MC) and its analogue, 10-decarbamoyl mitomycin C (DMC).
Introduction
Mitomycin C (MC) is an anti-cancer drug that functions by creating interstrand crosslinks in DNA, leading to the inhibition of DNA replication and cell death.[1][2] An analogue of MC, 10-decarbamoyl mitomycin C (DMC), has shown stronger cytotoxic effects on cancer cells with TP53 mutations.[1] Understanding the molecular mechanisms of these drugs is crucial for developing more effective cancer therapies. This guide provides a comparative overview of the proteomic changes in cancer cells treated with MC and DMC, based on recent research findings. The focus is on the regulation of the RAS and MAPK/ERK signaling pathways in MCF-7 (TP53-proficient) and K562 (TP53-deficient) cancer cells.[1][3]
Quantitative Proteomic Data
Recent studies have employed label-free quantitative (LFQ) proteomics to analyze the changes in protein expression in MCF-7 and K562 cancer cells after treatment with MC and DMC.[1][3] The findings reveal significant alterations in key signaling pathways involved in cell proliferation and survival.
Table 1: Summary of Proteomic Changes in the MAPK/ERK Pathway.
| Treatment | Cell Line | Effect on MAPK/ERK Pathway |
| Mitomycin C (MC) | MCF-7 | Overall Downregulation[1] |
| K562 | No Significant Downregulation[1] | |
| 10-decarbamoyl mitomycin C (DMC) | MCF-7 | Overall Downregulation[1] |
| K562 | Mild Downregulation[1] |
Table 2: Summary of Proteomic Changes in RAS-Related Protein Expression.
| Treatment | Cell Line | Effect on RAS-Related Proteins |
| Mitomycin C (MC) | MCF-7 | Downregulation (Stronger Effect)[3] |
| K562 | Upregulation of many RAS-related oncogenic proteins.[3] | |
| 10-decarbamoyl mitomycin C (DMC) | MCF-7 | Downregulation (Milder Effect)[3] |
| K562 | Upregulation of many RAS-related oncogenic proteins (milder effect than MC).[3] | |
| MC-induced ICLs | K562 (mutant TP53) | Stronger Downregulation of RAS protein expression compared to WT TP53 MCF-7 cells.[1] |
| DMC-induced ICLs | K562 (mutant TP53) | Stronger Downregulation of RAS protein expression compared to WT TP53 MCF-7 cells.[1] |
Experimental Protocols
The following is a generalized methodology for label-free quantitative proteomics based on the procedures described in the reference studies.[1][3]
Cell Culture and Treatment
-
Cell Lines: MCF-7 (human breast adenocarcinoma, TP53-proficient) and K562 (human myelogenous leukemia, TP53-deficient) cells are used.[3]
-
Culture Conditions: MCF-7 cells are cultured in Dulbecco's modified Eagle's medium (DMEM) with 10% fetal bovine serum (FBS) and 50 μg/ml gentamicin. K562 cells are cultured in RPMI 1640 with 10% FBS, 2 mM glutamine, and 50 μg/ml gentamicin. Both cell lines are maintained at 37°C with 5% CO2.[3]
-
Treatment: Cells are exposed to Mitomycin C or 10-decarbamoyl mitomycin C at a concentration of 50 μM.[3]
Sample Preparation for Proteomics
-
Cell Lysis: Treated and control cells are harvested and lysed to extract proteins.
-
Protein Digestion: Proteins are digested into peptides, typically using trypsin.[4]
-
Peptide Cleanup: Peptides are purified and concentrated for mass spectrometry analysis.
Label-Free Quantitative Mass Spectrometry
-
Instrumentation: A high-resolution mass spectrometer, such as an Orbitrap, is used for analysis.
-
Acquisition Mode: Data-dependent acquisition (DDA) is a common mode for label-free quantification.[5]
-
Data Analysis:
-
Protein Identification and Quantification: Software such as MaxQuant is used to identify peptides and proteins and to calculate their label-free quantification (LFQ) intensities.[4]
-
Statistical Analysis: Statistical tests are performed to identify proteins that are differentially expressed between treated and control samples.[6]
-
Bioinformatics Analysis: Tools like Ingenuity Pathway Analysis (IPA) are used to identify the biological pathways and functions that are most significantly affected by the treatments.[3]
-
Western Blot Validation
-
Key differentially expressed proteins identified by mass spectrometry are validated using Western blotting to confirm the changes in their expression levels.[1]
Visualizations
Experimental Workflow
Caption: A generalized workflow for comparative proteomic analysis.
Simplified MAPK/ERK Signaling Pathway
Caption: The effect of Mitomycin C/DMC on the MAPK/ERK pathway.
Conclusion
Comparative proteomic analysis reveals that Mitomycin C and its analogue, 10-decarbamoyl mitomycin C, induce distinct proteomic changes in different cancer cell lines, largely dependent on the TP53 status of the cells.[1][3] These findings highlight the complexity of the cellular response to these DNA-damaging agents and provide valuable insights for the development of targeted cancer therapies. The downregulation of the MAPK/ERK and RAS pathways in TP53-proficient MCF-7 cells suggests a potential mechanism for the cytotoxic effects of these drugs.[1] Conversely, the upregulation of RAS-related oncogenic proteins in TP53-deficient K562 cells may indicate a resistance mechanism that could be exploited therapeutically.[3] Further research is needed to fully elucidate the intricate signaling networks affected by these compounds and to translate these findings into clinical applications.
References
- 1. Mitomycin C and its analog trigger cytotoxicity in MCF-7 and K562 cancer cells through the regulation of RAS and MAPK/ERK pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Mitomycin C and Its Analog Trigger Cytotoxicity in MCF-7 and K562 cancer cells through the regulation of RAS and MAPK/ERK pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Label-Free Quantification Technique - Creative Proteomics [creative-proteomics.com]
- 6. A quantitative proteomics analysis of MCF7 breast cancer stem and progenitor cell populations - PMC [pmc.ncbi.nlm.nih.gov]
Validating Biomarkers for Predicting Mitomycin C Sensitivity in Tumors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of potential biomarkers for predicting tumor sensitivity to Mutalomycin (Mitomycin C). The information presented herein is intended to assist researchers and clinicians in selecting patient populations most likely to respond to Mitomycin C therapy, thereby optimizing treatment strategies and improving clinical outcomes. This document summarizes key experimental data, details relevant methodologies, and visualizes the underlying biological pathways.
Introduction to Mitomycin C and the Role of Predictive Biomarkers
Mitomycin C is a potent antineoplastic agent that functions as a DNA crosslinking agent, leading to the inhibition of DNA synthesis and ultimately, cell death.[1][2] It is a prodrug that requires enzymatic activation within the cell to exert its cytotoxic effects.[3] However, clinical responses to Mitomycin C can be variable, highlighting the critical need for robust predictive biomarkers. Identifying patients who are most likely to benefit from this therapy can help to avoid unnecessary toxicity in non-responders and guide the selection of alternative treatments. This guide focuses on the validation of several promising biomarkers for predicting Mitomycin C sensitivity.
Comparison of Potential Biomarkers for Mitomycin C Sensitivity
Several molecular markers have been investigated for their potential to predict sensitivity or resistance to Mitomycin C. The following table summarizes the key findings for three promising gene expression biomarkers: PAXIP1, SSBP2, and DTYMK.
| Biomarker | Association with Mitomycin C Sensitivity | Key Quantitative Data | Supporting Evidence |
| PAXIP1 (PAX Interacting Protein 1) | Lower expression is associated with poorer survival in patients treated with Mitomycin C, suggesting it may be a marker of sensitivity. | - In patients with colorectal peritoneal metastasis treated with Mitomycin C-based HIPEC, lower PAXIP1 expression was significantly associated with poorer overall survival (p = 0.045).[4][5][6] - A combined set of low PAXIP1 and low SSBP2 expression was an independent predictor of survival in a Cox regression model (HR 5.097; 95% CI 1.731–15.007; p = 0.003).[4][5][6] | - PAXIP1 is involved in the DNA damage response and is crucial for maintaining genome stability.[7][8] Its role in DNA repair may influence the efficacy of DNA-damaging agents like Mitomycin C. |
| SSBP2 (Single Stranded DNA Binding Protein 2) | Lower expression is associated with poorer survival, similar to PAXIP1, indicating its potential as a sensitivity marker. | - In the same study of colorectal peritoneal metastasis, lower SSBP2 expression showed a trend towards poorer overall survival (p = 0.140).[4][5][6] - The combined low expression of PAXIP1 and SSBP2 resulted in a significantly poorer median overall survival (18.4 months) compared to patients with one or no dysregulated markers (42.3 and 43.3 months, respectively; p = 0.033).[4] | - SSBP2 is a component of a protein complex that interacts with single-stranded DNA and is involved in the DNA damage response.[9][10] Its function is critical for maintaining genomic stability.[11] |
| DTYMK (Deoxythymidylate Kinase) | No significant association with survival was observed in the key colorectal cancer study, but other studies suggest a role in chemotherapy resistance. | - In the colorectal peritoneal metastasis study, there was no significant difference in survival based on DTYMK expression (p = 0.715).[4][5] - Other studies have shown that increased DTYMK expression is associated with poorer survival and enhanced resistance to some chemotherapeutic drugs in various cancers.[1][12][13] | - DTYMK is a key enzyme in the synthesis of deoxythymidine triphosphate (dTTP), a necessary component for DNA replication and repair.[12] Its upregulation may contribute to resistance by facilitating DNA repair. |
Signaling Pathways and Experimental Workflows
To visualize the complex biological processes underlying Mitomycin C's mechanism of action and the role of the discussed biomarkers, the following diagrams have been generated using Graphviz.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of biomarker studies. Below are standard protocols for the key experiments cited in this guide.
Immunohistochemistry (IHC) for PAXIP1, SSBP2, and DTYMK
This protocol outlines the general steps for detecting protein expression in formalin-fixed, paraffin-embedded (FFPE) tumor tissues.
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene twice for 10 minutes each.
-
Immerse slides in 100% ethanol (B145695) twice for 10 minutes each.
-
Immerse slides in 95%, 70%, and 50% ethanol for 5 minutes each.
-
Rinse with distilled water.
-
-
Antigen Retrieval:
-
For PAXIP1 and DTYMK, use heat-induced epitope retrieval (HIER) with a citrate (B86180) buffer (pH 6.0).[14]
-
For SSBP2, HIER with a Tris/EDTA buffer (pH 9.0) is recommended.
-
Immerse slides in the appropriate buffer and heat to 95-100°C for 20-40 minutes.
-
Allow slides to cool to room temperature.
-
-
Blocking and Antibody Incubation:
-
Block endogenous peroxidase activity with 3% hydrogen peroxide for 10 minutes.
-
Block non-specific binding with a serum-free protein block for 30 minutes.
-
Incubate with the primary antibody (see table below for details) overnight at 4°C.
-
| Target | Recommended Antibody | Dilution |
| PAXIP1 | Rabbit Polyclonal | 1:20 - 1:50 |
| SSBP2 | Rabbit Polyclonal | 1:50 - 1:100 |
| DTYMK | Rabbit Polyclonal | 1:50 - 1:100 |
-
Detection and Visualization:
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 30-60 minutes.
-
Apply diaminobenzidine (DAB) substrate and monitor for color development.
-
Counterstain with hematoxylin.
-
Dehydrate and mount the slides.
-
-
Scoring:
-
Protein expression can be semi-quantitatively assessed using an H-score, which considers both the intensity and the percentage of stained cells.
-
IC50 Determination using MTT Assay
This protocol is for assessing the in vitro sensitivity of cancer cell lines to Mitomycin C.
-
Cell Seeding:
-
Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Drug Treatment:
-
Prepare serial dilutions of Mitomycin C in culture medium.
-
Replace the medium in the wells with the drug dilutions. Include a vehicle control (medium with DMSO).
-
Incubate for 48-72 hours.
-
-
MTT Assay:
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.
-
Viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
-
Solubilization and Measurement:
-
Remove the medium and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the percentage of viability against the logarithm of the drug concentration.
-
The IC50 value (the concentration that inhibits 50% of cell growth) is determined using non-linear regression analysis.
-
Comparison with Alternative Therapies
While PAXIP1, SSBP2, and DTYMK have been specifically studied in the context of Mitomycin C, other chemotherapeutic agents used for similar cancer types, such as colorectal cancer, have their own sets of predictive biomarkers.
-
Oxaliplatin (B1677828): This platinum-based chemotherapeutic is also a DNA crosslinking agent. Studies have identified a four-gene signature (AXDND1, BAMBI, MAPK8IP2, and BMP7) that is associated with oxaliplatin sensitivity in colorectal cancer.[15][16] There is currently a lack of studies directly comparing the predictive value of PAXIP1/SSBP2/DTYMK for both Mitomycin C and oxaliplatin.
-
Capecitabine (B1668275): An oral prodrug of 5-fluorouracil (B62378), capecitabine's efficacy has been linked to the expression of enzymes involved in its metabolism, such as thymidine (B127349) phosphorylase (TP) and dihydropyrimidine (B8664642) dehydrogenase (DPD).[4][17][18] Again, direct comparative studies with the Mitomycin C biomarkers are not yet available.
The development of distinct biomarker panels for different drugs underscores the importance of personalized medicine, where treatment decisions are guided by the specific molecular profile of a patient's tumor.
Conclusion
The validation of predictive biomarkers is a cornerstone of advancing personalized cancer therapy. For Mitomycin C, the expression levels of PAXIP1 and SSBP2 have emerged as promising prognostic markers, with lower expression correlating with poorer outcomes and potentially indicating higher sensitivity to the drug's DNA-damaging effects. While DTYMK 's role is less clear in the context of Mitomycin C sensitivity in the studied colorectal cancer cohort, its involvement in nucleotide metabolism suggests it may be a relevant biomarker for resistance in other cancer types.
Further research is warranted to validate these biomarkers in larger, prospective clinical trials and to explore their predictive value for other DNA-damaging agents. The detailed protocols and pathway visualizations provided in this guide aim to facilitate such research and contribute to the development of more effective and targeted cancer treatments.
References
- 1. Comprehensive analysis of DTYMK in pan-cancer and verification in lung adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anti-SSBP2 antibody (ab168273) | Abcam [abcam.com]
- 3. DTYMK Expression Predicts Prognosis and Chemotherapeutic Response and Correlates with Immune Infiltration in Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Predictive markers of capecitabine sensitivity identified from the expression profile of pyrimidine nucleoside-metabolizing enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. PAXIP1 and STAG2 converge to maintain 3D genome architecture and facilitate promoter/enhancer contacts to enable stress hormone-dependent transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 6. IHC-P Protocol [protocols.io]
- 7. spandidos-publications.com [spandidos-publications.com]
- 8. aacrjournals.org [aacrjournals.org]
- 9. genecards.org [genecards.org]
- 10. SSBP2 single stranded DNA binding protein 2 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 11. ashpublications.org [ashpublications.org]
- 12. researchgate.net [researchgate.net]
- 13. The evolving landscape of involvement of DTYMK enzymes in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Anti-PAXIP1 Human Protein Atlas Antibody [atlasantibodies.com]
- 15. Frontiers | Identification of a signature gene set for oxaliplatin sensitivity prediction in colorectal cancer [frontiersin.org]
- 16. researchgate.net [researchgate.net]
- 17. Evaluations of biomarkers associated with sensitivity to 5-fluorouracil and taxanes for recurrent/advanced breast cancer patients treated with capecitabine-based first-line chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Evaluations of biomarkers associated with sensitivity to 5-fluorouracil and taxanes for recurrent/advanced breast cancer patients treated with capecitabine-based first-line chemotherapy. | Sigma-Aldrich [sigmaaldrich.com]
Head-to-Head Comparison: Mutalomycin (Mitomycin C) and Other Alkylating Agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive, data-supported comparison of Mutalomycin (Mitomycin C) with other prominent alkylating agents, namely Cyclophosphamide and Cisplatin (B142131). The information is intended to assist researchers and drug development professionals in making informed decisions regarding the selection and application of these cytotoxic compounds.
Overview of Mechanism of Action
Alkylating agents are a cornerstone of cancer chemotherapy, exerting their cytotoxic effects by covalently attaching alkyl groups to DNA. This process disrupts DNA replication and transcription, ultimately leading to cell cycle arrest and apoptosis. While sharing this fundamental mechanism, Mitomycin C, Cyclophosphamide, and Cisplatin exhibit distinct activation pathways and produce different types of DNA adducts, influencing their efficacy and toxicity profiles.
Mitomycin C (this compound) is a bioreductive alkylating agent, meaning it requires enzymatic reduction to become active.[1] This activation occurs preferentially in hypoxic (low oxygen) environments, a common feature of solid tumors.[1] Once activated, it cross-links DNA, primarily at guanine (B1146940) residues.
Cyclophosphamide is a prodrug that requires metabolic activation by cytochrome P450 enzymes in the liver. Its active metabolites, phosphoramide (B1221513) mustard and acrolein, are responsible for its alkylating activity and some of its toxic side effects, respectively. Phosphoramide mustard forms inter- and intrastrand DNA cross-links.
Cisplatin , a platinum-based compound, is often classified with alkylating agents due to its similar mechanism of action. It forms various DNA adducts, with the 1,2-intrastrand cross-link between adjacent guanine bases being the most common and cytotoxic. These adducts cause significant distortion of the DNA double helix.
Comparative Efficacy: In Vitro Cytotoxicity
The half-maximal inhibitory concentration (IC50) is a key measure of a drug's potency. The following table summarizes available IC50 data for Mitomycin C, Cyclophosphamide, and Cisplatin across various cancer cell lines.
Disclaimer: The following data is compiled from multiple sources with varying experimental conditions (e.g., exposure time, cell density). Direct comparison of absolute values should be made with caution. The data serves to provide a general understanding of the relative potency of these agents.
| Cell Line | Cancer Type | Mitomycin C IC50 (µM) | Cisplatin IC50 (µM) | Cyclophosphamide IC50 (µM) | Reference(s) |
| HCT116 | Colon Carcinoma | 6 | - | - | [2] |
| HCT116b (MMC resistant) | Colon Carcinoma | 10 | - | - | [2] |
| HCT116-44 (MMC resistant) | Colon Carcinoma | 50 | - | - | [2] |
| A549 | Non-Small Cell Lung Cancer | ~80 (significant inhibition) | - | - | [3] |
| MKN-28 | Gastric Cancer | - | - | - | [4][5] |
| MKN-45 | Gastric Cancer | - | - | - | [4][5] |
| Human Bladder Carcinoma | Bladder Cancer | Variable (pH-dependent) | - | - | [6] |
| Human Renal Adenocarcinoma | Kidney Cancer | Variable (pH-dependent) | - | - | [6] |
| FANCA-deficient HNSCC | Head and Neck Squamous Cell Carcinoma | - | - | - | [7] |
Clinical Comparison: Response Rates and Toxicity
Clinical trials provide valuable insights into the real-world efficacy and safety of these agents. The following table summarizes key findings from comparative clinical studies.
| Study | Cancer Type | Treatment Arms | Key Efficacy Outcomes | Key Toxicity Findings | Reference(s) |
| Retrospective Study | Locally Advanced Vulvar Cancer | Mitomycin C/5-FU + RT vs. Cisplatin + RT | 2-year Recurrence-Free Survival: 44.5% vs. 33.3% (p=0.932). 2-year Overall Survival: 59.7% vs. 31.7% (p=0.37). | Radiodermatitis more severe in the Mitomycin C/5-FU group. | [8] |
| Randomized Trial | Metastatic Non-Small-Cell Lung Cancer | Cisplatin + Cyclophosphamide + Mitomycin C + Supportive Care vs. Supportive Care Alone | Median Survival: 8.5 months vs. 4.0 months (p < .0001). | Mild peripheral neuropathy, hematologic, and renal toxic effects. |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways affected by these alkylating agents and a general workflow for assessing their cytotoxic effects.
Caption: Mitomycin C bioreductive activation and mechanism of action.
Caption: Metabolic activation and mechanism of Cyclophosphamide.
Caption: Cisplatin activation and mechanism of action.
Caption: General workflow for in vitro comparison of alkylating agents.
Experimental Protocols
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is for determining the IC50 values of Mitomycin C, Cyclophosphamide (with metabolic activation), and Cisplatin in a cancer cell line.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
Mitomycin C, Cisplatin
-
Cyclophosphamide and S9 fraction (for metabolic activation)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours.
-
Drug Preparation: Prepare serial dilutions of Mitomycin C and Cisplatin in complete medium. For Cyclophosphamide, prepare serial dilutions and add S9 fraction for metabolic activation according to the manufacturer's instructions.
-
Drug Treatment: Remove the medium from the wells and add 100 µL of the prepared drug solutions to the respective wells. Include a vehicle control (medium with the highest concentration of DMSO or S9 fraction used).
-
Incubation: Incubate the plates for 72 hours.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
IC50 Calculation: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the drug concentration (log scale) and determine the IC50 value using a suitable software.
DNA Cross-linking Assay (Alkaline Comet Assay)
This protocol is for the semi-quantitative comparison of DNA interstrand cross-links induced by the alkylating agents.
Materials:
-
Treated and untreated cells
-
Low melting point agarose (B213101)
-
Normal melting point agarose
-
Lysis solution (high salt and detergent)
-
Alkaline electrophoresis buffer
-
Neutralization buffer
-
DNA staining dye (e.g., SYBR Green)
-
Fluorescence microscope with appropriate filters
-
Comet assay analysis software
Procedure:
-
Cell Preparation: Treat cells with equitoxic concentrations of the alkylating agents for a defined period.
-
Slide Preparation: Prepare slides with a base layer of normal melting point agarose.
-
Cell Embedding: Mix a suspension of treated cells with low melting point agarose and layer it onto the base layer.
-
Lysis: Immerse the slides in lysis solution to remove cell membranes and proteins.
-
Alkaline Unwinding and Electrophoresis: Place the slides in an electrophoresis tank with alkaline buffer to unwind the DNA and then apply an electric field.
-
Neutralization and Staining: Neutralize the slides and stain the DNA.
-
Visualization and Analysis: Visualize the comets under a fluorescence microscope. The extent of DNA migration (the "comet tail") is inversely proportional to the degree of DNA cross-linking. Analyze the images using comet assay software to quantify the tail moment.
Apoptosis Assay (TUNEL Assay)
This protocol is for the detection and quantification of apoptosis induced by the alkylating agents.
Materials:
-
Treated and untreated cells on coverslips or slides
-
4% Paraformaldehyde in PBS
-
Permeabilization solution (e.g., 0.1% Triton X-100 in 0.1% sodium citrate)
-
TUNEL reaction mixture (containing TdT enzyme and labeled dUTP)
-
Fluorescent-labeled antibody (if using indirect detection)
-
DAPI or Hoechst stain (for nuclear counterstaining)
-
Fluorescence microscope
Procedure:
-
Cell Fixation: Fix the treated and untreated cells with 4% paraformaldehyde.
-
Permeabilization: Permeabilize the cells to allow entry of the TUNEL reagents.
-
TUNEL Staining: Incubate the cells with the TUNEL reaction mixture.
-
Detection: If using indirect detection, incubate with a fluorescent-labeled antibody.
-
Counterstaining: Stain the cell nuclei with DAPI or Hoechst.
-
Visualization and Quantification: Visualize the cells under a fluorescence microscope. TUNEL-positive cells (apoptotic) will show fluorescence. Quantify the percentage of apoptotic cells by counting the number of TUNEL-positive cells relative to the total number of cells (DAPI/Hoechst stained).
Conclusion
Mitomycin C, Cyclophosphamide, and Cisplatin are potent alkylating agents with distinct properties. Mitomycin C's unique bioreductive activation makes it a promising candidate for targeting hypoxic solid tumors. Cyclophosphamide's efficacy is well-established, but its reliance on hepatic metabolism and the production of toxic metabolites are important considerations. Cisplatin remains a cornerstone of many chemotherapy regimens, characterized by the formation of highly distorting DNA adducts. The choice of agent will depend on the specific cancer type, its microenvironment, and the desired therapeutic window. The experimental protocols provided in this guide offer a framework for conducting head-to-head comparisons to further elucidate the relative strengths and weaknesses of these important anticancer drugs.
References
- 1. Assessment of tumor cell sensitivity to mitomycin C by "B23 translocation" assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In vitro effects of mitomycin C on the proliferation of the non-small-cell lung cancer line A549 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. keio.elsevierpure.com [keio.elsevierpure.com]
- 4. Synergistic antitumor activity of mitomycin C and cisplatin against gastric cancer cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Sensitivity of cell lines to mitomycin C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Comparison of cisplatin and mitomycin C/5-FU as radiosensitisers in the treatment of locally advanced vulvar cancer: results of a retrospective, observational, single-institutional cohort study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cisplatin-cyclophosphamide-mitomycin combination chemotherapy with supportive care versus supportive care alone for treatment of metastatic non-small-cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Replicating Findings on the Effects of Mitomycin-C on Fibroblast Proliferation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of published findings on the effects of Mitomycin-C on fibroblast proliferation, alongside data for an alternative compound, 5-Fluorouracil (B62378). It is designed to assist researchers in replicating and expanding upon these key studies by offering detailed experimental protocols, quantitative data summaries, and visual representations of relevant biological pathways and workflows.
Data Summary: Inhibition of Fibroblast Proliferation
The following table summarizes the quantitative data from various studies on the effects of Mitomycin-C and 5-Fluorouracil on the proliferation of different fibroblast cell types. This allows for a direct comparison of their inhibitory activities under various experimental conditions.
| Compound | Fibroblast Type | Concentration | Exposure Time | Effect on Proliferation | Reference |
| Mitomycin-C | Human Dermal Fibroblasts | 0.4 mg/mL | 4 minutes | Decreased proliferation | [1] |
| Human Dermal Fibroblasts | 0.04 mg/mL | 4 minutes | Decreased proliferation | [1] | |
| Human Airway Granulation Tissue Fibroblasts | 0.1 mg/mL | 5 minutes | 10.26% inhibition | [2] | |
| Human Airway Granulation Tissue Fibroblasts | 0.2 mg/mL | 5 minutes | 26.77% inhibition | [2] | |
| Human Airway Granulation Tissue Fibroblasts | 0.4 mg/mL | 5 minutes | 32.88% inhibition | [2] | |
| Human Airway Granulation Tissue Fibroblasts | 0.8 mg/mL | 5 minutes | 64.91% inhibition | [2] | |
| Human Airway Granulation Tissue Fibroblasts | 1.6 mg/mL | 5 minutes | 80.45% inhibition | [2] | |
| Rabbit Subconjunctival Fibroblasts | Lower doses (e.g., 1.0 x 10⁻³ mg/L) | Reversible inhibition | [3] | ||
| Rabbit Subconjunctival Fibroblasts | Higher doses | Irreversible inhibition | [3] | ||
| 5-Fluorouracil | Human Tenon's Capsule Fibroblasts | 0.2 µg/mL (ID50) | 5 days | 50% inhibition | [4] |
| Human Tenon's Capsule Fibroblasts | 0.01 µg/mL (ID50) | Later days | 50% inhibition | [4] | |
| Dupuytren's Fibroblasts | Not specified | Single exposure | Sustained inhibition | [5][6] | |
| Non-diseased Fascia Fibroblasts | Not specified | Single exposure | Sustained inhibition | [5][6] | |
| Carpal Ligament Fibroblasts | Not specified | Single exposure | Transient inhibition | [5][6] | |
| Chick Smooth Muscle Cells | 0.01 mM | 24 hours | ~20% reduction | [7] | |
| Chick Smooth Muscle Cells | 0.1 mM | 24 hours | ~60% reduction | [7] | |
| Chick Smooth Muscle Cells | 10 mM | 24 hours | ~70% reduction | [7] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the literature to facilitate replication.
Fibroblast Culture and Proliferation Assays
a. Cell Culture:
-
Human Dermal Fibroblasts: Culture in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and antibiotics (penicillin/streptomycin). Maintain at 37°C in a humidified atmosphere with 5% CO2.
-
Human Airway Granulation Tissue Fibroblasts: Obtain primary fibroblasts by culturing explanted tissues.[2]
-
Human Tenon's Capsule Fibroblasts: Establish primary cultures from tissue explants.
-
Dupuytren's Fibroblasts: Obtain primary cell lines from explants of Dupuytren's tissue.[6]
b. Proliferation Assays:
-
MTT Assay:
-
Seed fibroblasts in 96-well plates at a desired density.
-
After cell attachment, treat with various concentrations of Mitomycin-C or 5-Fluorouracil for the specified duration.[2][8]
-
Following treatment, wash the cells with phosphate-buffered saline (PBS).
-
Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours to allow formazan (B1609692) crystal formation.
-
Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO or acidic isopropanol).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is proportional to the number of viable, proliferating cells.
-
-
Cell Counting:
-
Seed fibroblasts in multi-well plates.
-
Treat with the desired compounds.
-
At specified time points, detach the cells using trypsin-EDTA.
-
Neutralize the trypsin with culture medium.
-
Count the number of viable cells using a hemocytometer or an automated cell counter.
-
Mitomycin-C and 5-Fluorouracil Treatment
-
Mitomycin-C Preparation and Application:
-
Prepare a stock solution of Mitomycin-C in a suitable solvent (e.g., sterile water or PBS).
-
Dilute the stock solution to the desired final concentrations in the cell culture medium.
-
For short-term exposure, replace the culture medium with the Mitomycin-C containing medium for the specified time (e.g., 4-5 minutes).[1]
-
After the exposure time, remove the treatment medium and wash the cells thoroughly with PBS (3-5 times) to remove any residual drug.[9]
-
Add fresh, complete culture medium and continue incubation.
-
-
5-Fluorouracil Preparation and Application:
-
Prepare a stock solution of 5-Fluorouracil in a suitable solvent.
-
Dilute to the desired final concentrations in the cell culture medium.
-
For continuous exposure, add the 5-FU containing medium to the cells and incubate for the desired duration. For single exposure experiments, treat for a specific period, then replace with fresh medium.[5][6]
-
Signaling Pathways and Experimental Workflow
The following diagrams, generated using Graphviz, illustrate the key signaling pathways affected by Mitomycin-C and a typical experimental workflow for studying its effects on fibroblast proliferation.
References
- 1. researchgate.net [researchgate.net]
- 2. karger.com [karger.com]
- 3. Effects of 5-fluorouracil and mitomycin C on cultured rabbit subconjunctival fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. iovs.arvojournals.org [iovs.arvojournals.org]
- 5. researchgate.net [researchgate.net]
- 6. research.manchester.ac.uk [research.manchester.ac.uk]
- 7. Effects of 5-Fluorouracil in Nuclear and Cellular Morphology, Proliferation, Cell Cycle, Apoptosis, Cytoskeletal and Caveolar Distribution in Primary Cultures of Smooth Muscle Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The effect of platelet-rich fibrin on normal dermal fibroblast proliferation after mitomycin-c treatment: An in vitro study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mitomycin C Treatment Protocol to Create Feeding Layer - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
Safety Operating Guide
Essential Safety and Disposal Plan for Mitomycin
Disclaimer: The following procedures are for the proper disposal of Mitomycin , a hazardous cytotoxic drug. The term "Mutalomycin" did not yield specific results; it is presumed to be a typographical error for Mitomycin. Researchers must confirm the identity of their compound and consult the official Safety Data Sheet (SDS) before proceeding. This guide is intended for researchers, scientists, and drug development professionals.
Mitomycin is a potent antineoplastic agent that is carcinogenic, mutagenic, and toxic.[1][2] Due to its hazardous nature, strict protocols must be followed for its handling and disposal to ensure the safety of laboratory personnel and the environment.[3][4] Mitomycin is classified as a U-list hazardous waste by the Resource Conservation and Recovery Act (RCRA), indicating it is a toxic waste.[5]
Personal Protective Equipment (PPE)
Appropriate PPE must be worn at all times when handling Mitomycin and its associated waste. This includes, but is not limited to:
| PPE Item | Specification |
| Gloves | Double gloving with chemotherapy-rated nitrile or latex gloves.[6] |
| Gown | Impermeable, solid-front gown with long sleeves and tight-fitting cuffs.[7][8] |
| Eye/Face Protection | Safety goggles or a face shield to protect against splashes.[8][9] |
| Respiratory Protection | A NIOSH/MSHA approved respirator should be used, especially when handling the powdered form to avoid dust generation.[10][11] |
Waste Segregation and Disposal Procedures
Proper segregation of chemotherapy waste is critical and is based on the amount of residual drug.[12]
Step 1: Categorize the Waste
Determine if the waste is "trace" or "bulk" chemotherapy waste.
-
Trace Chemotherapy Waste: Contains less than 3% of the original drug by weight.[12] This includes "RCRA empty" containers, such as vials, IV bags, and tubing, as well as contaminated personal protective equipment (PPE) like gloves and gowns.[13]
-
Bulk Chemotherapy Waste: Contains more than 3% of the original drug.[12] This includes partially used vials, syringes, and materials used to clean up spills.[12]
Step 2: Use Correctly Labeled Waste Containers
Color-coded containers are used to ensure proper handling and disposal.
-
Yellow Containers: For trace chemotherapy waste.[13] These containers are typically incinerated.[13] Sharps contaminated with trace amounts of Mitomycin should be placed in a yellow, puncture-proof sharps container marked "Chemotherapeutic Waste".[3][14]
-
Black Containers: For bulk chemotherapy waste.[12] This waste is classified as RCRA hazardous waste and requires specialized disposal procedures.[13]
Step 3: Disposal of Liquid and Solid Waste
-
Liquid Waste: Unused portions of Mitomycin solutions must be collected in a designated, leak-proof hazardous waste container and disposed of through the institution's Environmental Health & Safety (EHS) department.[14] Do not dispose of liquid Mitomycin waste down the drain.[14]
-
Solid Waste:
-
Trace Contaminated Solids: Items such as used gloves, gowns, bench paper, and empty vials should be placed in a yellow chemotherapeutic waste bag or container.[13][14]
-
Bulk Contaminated Solids: All materials used to clean up a Mitomycin spill and any items with more than a 3% residual of the drug must be disposed of in a black RCRA hazardous waste container.[12]
-
-
Sharps: All sharps, such as needles and syringes, that have come into contact with Mitomycin must be disposed of in a designated chemotherapy sharps container.[7]
Step 4: Spill Management
In the event of a spill, the area should be immediately secured.
-
Alert others in the vicinity.
-
Don appropriate PPE from a chemotherapy spill kit.
-
Absorb the spill using absorbent pads.
-
Clean the area thoroughly with a suitable decontaminant, such as 70% isopropyl alcohol.[6]
-
All materials used for cleanup must be disposed of as bulk chemotherapy waste in a black container.[12]
Experimental Protocols: Decontamination
While incineration is the standard for disposal, chemical deactivation can be an alternative in some cases.[3] However, specific, validated protocols for Mitomycin deactivation should be obtained from your institution's EHS office. A general approach for decontamination of surfaces and non-disposable equipment involves washing with warm, soapy water followed by a thorough rinse.[7]
Disposal Workflow
Caption: Workflow for the proper segregation and disposal of Mitomycin waste.
References
- 1. sharpsmart.co.uk [sharpsmart.co.uk]
- 2. Safe handling of cytotoxics: guideline recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. danielshealth.ca [danielshealth.ca]
- 4. worksafe.qld.gov.au [worksafe.qld.gov.au]
- 5. medicalwastepros.com [medicalwastepros.com]
- 6. uwyo.edu [uwyo.edu]
- 7. edu.cdhb.health.nz [edu.cdhb.health.nz]
- 8. mitosol.com [mitosol.com]
- 9. vumc.org [vumc.org]
- 10. bioshopcanada.com [bioshopcanada.com]
- 11. fishersci.com [fishersci.com]
- 12. danielshealth.com [danielshealth.com]
- 13. sdmedwaste.com [sdmedwaste.com]
- 14. safety.pitt.edu [safety.pitt.edu]
Personal protective equipment for handling Mutalomycin
Disclaimer: Specific safety data for Mutalomycin is limited. The following guidance is based on the established protocols for the closely related and hazardous compound, Mitomycin C. It is imperative to handle this compound with extreme care in a controlled laboratory environment.
This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals handling this compound. It includes detailed personal protective equipment (PPE) requirements, step-by-step operational procedures, and a comprehensive disposal plan to ensure the safe management of this potent compound.
Personal Protective Equipment (PPE)
Strict adherence to the use of appropriate personal protective equipment is mandatory to prevent exposure.
| PPE Category | Item | Specifications and Use Guidelines |
| Hand Protection | Nitrile or other chemical-resistant gloves | Double gloving is recommended. Gloves should be changed frequently, especially if they become contaminated.[1] |
| Body Protection | Disposable lab coat or gown | Must be long-sleeved with tight-fitting cuffs. This garment should be disposed of as hazardous waste after use.[1] |
| Eye Protection | Safety glasses with side shields or goggles | These must be worn at all times in the laboratory where this compound is being handled.[1] |
| Face Protection | Face shield | Recommended in addition to safety glasses or goggles, particularly when there is a risk of splashing or aerosol generation.[1][2] |
| Respiratory Protection | NIOSH-approved respirator | A fit-tested N95 or higher-level respirator should be used, especially when handling the compound in powdered form or when aerosolization is possible.[1] Work should be conducted in a certified chemical fume hood.[3][4] |
Experimental Protocol: Safe Handling of this compound
These procedural steps must be followed to minimize exposure and ensure a safe working environment.
-
Preparation : Before handling this compound, ensure all required PPE is correctly donned.[1] Designate a specific area within a chemical fume hood for handling the compound to contain any potential spills.[1]
-
Handling the Compound :
-
Spill Management :
-
In case of a spill, immediately restrict access to the area.
-
Absorb the spill with paper towels or an appropriate absorbent material.[2]
-
Decontaminate the area. For a spill of a 0.5 mg vial, it is recommended to apply 2.2 ml of trisodium (B8492382) phosphate (B84403) (TSP) with a contact time of 30 minutes.[5]
-
All materials used for cleanup must be disposed of as hazardous waste.[2]
-
Operational Workflow for Handling this compound
Caption: Workflow for the safe handling of this compound, from preparation to disposal.
Disposal Plan: Step-by-Step Guide
A comprehensive disposal plan is essential for all materials contaminated with this compound. All waste is considered hazardous and must be disposed of in accordance with institutional and local regulations.[1]
-
Waste Segregation : All disposable PPE (gloves, gowns, etc.), and any materials used for cleaning up spills (e.g., absorbent pads) must be collected in a designated, clearly labeled hazardous waste container.[1][2]
-
Liquid Waste : All liquid waste containing this compound must be collected in a sealed, labeled, and chemical-resistant container.[1] This waste should never be poured down the drain.[1]
-
Solid Waste : All solid waste, including contaminated vials, and lab supplies, must be placed in a designated hazardous waste container.[2]
-
Final Disposal : Contaminated materials should be disposed of in an appropriate chemotherapy disposal container.[2] Many facilities require incineration at high temperatures to break down the hazardous components of the drug.[6] It is important to consult with your institution's environmental health and safety office for specific disposal procedures.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
